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  • Product: Octahydropyrido[2,1-c]morpholine-6,8-dione
  • CAS: 1512741-00-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Paradigms of Octahydropyrido[2,1-c]morpholine-6,8-dione: A Privileged Bicyclic Scaffold

Executive Summary In modern medicinal chemistry, the design of conformationally restricted scaffolds is paramount for optimizing target affinity and metabolic stability. Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of conformationally restricted scaffolds is paramount for optimizing target affinity and metabolic stability. Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1512741-00-2) represents a highly privileged bicyclic building block. By fusing a morpholine ring to a piperidine-2,4-dione core, this scaffold acts as a rigidified bioisostere for diketo acids (DKAs). It is extensively utilized in the development of metal-chelating pharmacophores, most notably in the design of viral integrase strand transfer inhibitors (INSTIs) and endonuclease inhibitors.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic rationale, and a self-validating synthetic protocol for the generation of this critical scaffold.

Physicochemical Profiling & Structural Analysis

The structural geometry of octahydropyrido[2,1-c]morpholine-6,8-dione is defined by its fused ring system. The morpholine ring typically adopts a stable chair conformation, while the fused piperidine-2,4-dione ring adopts a half-chair or sofa conformation due to the planar sp² hybridized carbons of the enolizable diketone system.

The compound exists in a dynamic tautomeric equilibrium. While drawn as a 6,8-dione, the active methylene at C7 allows it to readily tautomerize into an enol form (e.g., 6-hydroxy-8-oxo), which is the active state required for metal chelation.

Quantitative Structural Data

Data synthesized from [1].

PropertyValueClinical / Synthetic Relevance
Molecular Formula C₈H₁₁NO₃Core building block; low molecular weight allows for extensive functionalization.
Monoisotopic Mass 169.0739 DaEasily identifiable via LC-MS (Expected [M+H]⁺ = 170.08).
SMILES C1COCC2N1C(=O)CC(=O)C2Defines the [2,1-c] fusion between the morpholine and piperidine rings.
H-Bond Donors 0 (Diketo) / 1 (Enol)Tautomerism dictates its ability to act as a bidentate metal chelator.
H-Bond Acceptors 3High aqueous solubility; morpholine oxygen acts as a solvent interaction point.

Mechanistic Rationale in Drug Design

As a Senior Application Scientist, it is critical to understand why this specific bicyclic system is chosen over simpler, open-chain analogs. The causality behind selecting the octahydropyrido[2,1-c]morpholine-6,8-dione scaffold rests on three pillars:

  • Entropic Pre-organization: Open-chain diketo acids suffer from a high entropic penalty upon binding to a target because they must freeze multiple rotatable bonds to achieve the active conformation. The fused pyrido-morpholine system geometrically locks the C6 and C8 oxygen atoms in a coplanar arrangement, perfectly pre-organizing them for bidentate chelation of divalent cations (e.g., Mg²⁺ or Mn²⁺) within metalloenzyme active sites.

  • Metabolic Stability: Alkyl chains are highly susceptible to cytochrome P450-mediated oxidation. The incorporation of the morpholine ring not only restricts the conformation of the bridgehead nitrogen but also introduces an oxygen atom that modulates the pKa of the system and resists rapid oxidative cleavage.

  • Clinical Validation: This exact structural logic is the foundation of modern HIV-1 INSTIs, such as Dolutegravir. These therapeutics utilize complex polycyclic pyrido-oxazine/morpholine scaffolds to chelate the two Mg²⁺ ions in the viral integrase active site, effectively halting viral replication [2].

BindingModel Target Metalloenzyme Active Site (e.g., Viral Integrase) Mg1 Mg2+ Ion A Target->Mg1 Coordination Mg2 Mg2+ Ion B Target->Mg2 Coordination Scaffold Octahydropyrido[2,1-c]morpholine-6,8-dione (Enol Tautomer) O6 C6-Enolate Oxygen (Donor) Scaffold->O6 O8 C8-Carbonyl Oxygen (Donor) Scaffold->O8 MorphO Morpholine Oxygen (Solvent/H-Bond Acceptor) Scaffold->MorphO O6->Mg1 Bidentate Chelation O8->Mg2 Bidentate Chelation

Fig 1: Pharmacophore binding model illustrating bidentate Mg²⁺ chelation by the enolized scaffold.

Comprehensive Synthetic Methodology

The construction of the piperidine-2,4-dione ring fused to a morpholine core relies on a highly controlled Dieckmann condensation [3]. The following step-by-step protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: N-Acylation

Procedure: Dissolve methyl morpholine-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0 °C under an inert atmosphere. Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of methyl malonyl chloride (1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Causality: TEA is strictly required to neutralize the HCl byproduct generated during acylation. Failing to neutralize the acid will lead to the premature hydrolysis of the methyl ester and degradation of the starting material.

Step 2: Dieckmann Cyclization

Procedure: Isolate the intermediate methyl 4-(3-methoxy-3-oxopropanoyl)morpholine-3-carboxylate. Dissolve it in anhydrous methanol. Add a freshly prepared solution of sodium methoxide (NaOMe, 2.0 eq) in methanol. Reflux the mixture for 4–6 hours.

  • Causality: The choice of NaOMe in MeOH is critical. It perfectly matches the methyl ester moieties of the intermediate. Utilizing a mismatched base (e.g., NaOEt in EtOH) would induce competitive transesterification, resulting in an intractable mixture of methyl and ethyl esters that severely complicates downstream purification. The strong base deprotonates the active methylene, driving the intramolecular nucleophilic attack to form the thermodynamically stable 6,8-dioxo-7-carboxylate enolate.

Step 3: Hydrolysis and Decarboxylation

Procedure: Quench the cyclization mixture with 1M HCl until pH < 2. Concentrate the mixture, then heat the crude residue in 6M aqueous HCl at 100 °C for 3 hours. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the final octahydropyrido[2,1-c]morpholine-6,8-dione.

  • Causality: The highly acidic conditions serve a dual purpose: they hydrolyze the C7-methyl ester to a beta-keto acid, and the elevated temperature provides the thermal energy required to drive the loss of CO₂ (decarboxylation), yielding the unsubstituted 6,8-dione core.

Synthesis A Methyl morpholine-3-carboxylate (Starting Material) B Methyl malonyl chloride (Acylating Agent) C N-Acylation Intermediate Methyl 4-(3-methoxy-3-oxopropanoyl) morpholine-3-carboxylate D Dieckmann Cyclization (NaOMe / MeOH, Reflux) C->D E Cyclized Intermediate Methyl 6,8-dioxooctahydropyrido [2,1-c]morpholine-7-carboxylate D->E F Hydrolysis & Decarboxylation (Aqueous HCl, Heat) E->F G Octahydropyrido[2,1-c]morpholine-6,8-dione (Final Product) F->G AB AB AB->C TEA, DCM, 0°C

Fig 2: Synthetic workflow from morpholine-3-carboxylate to the final bicyclic dione.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthetic protocol must be validated at the final stage using orthogonal analytical techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The success of the workflow is immediately apparent via LC-MS. In positive electrospray ionization (ESI+) mode, the final product must exhibit a dominant [M+H]⁺ peak at m/z 170.08. The absence of a peak at m/z 228 (the mass of the pre-decarboxylation intermediate) confirms that Step 3 went to completion.

  • ¹H NMR Spectroscopy (DMSO-d₆): The decarboxylation step is definitively confirmed by the complete disappearance of the methyl ester singlet at ~3.7 ppm. Furthermore, depending on the solvent and concentration, the active methylene protons at C7 will appear as a distinct singlet (~3.3 ppm) in the diketo form. If the enol tautomer predominates, a highly deshielded enol-OH proton will be visible at >10.0 ppm, validating the scaffold's readiness for metal chelation.

References

  • PubChemLite. "Octahydropyrido[2,1-c]morpholine-6,8-dione (CID 83670763)." National Center for Biotechnology Information. Available at:[Link]

  • European Patent Office (EPO). "NOVEL POLYMORPHS OF DOLUTEGRAVIR AND SALTS THEREOF." Patent EP3337479A1.

Sources

Exploratory

An In-depth Technical Guide to Octahydropyrido[2,1-c]morpholine-6,8-dione: Physicochemical Properties and Synthetic Exploration

For Researchers, Scientists, and Drug Development Professionals Abstract Octahydropyrido[2,1-c]morpholine-6,8-dione is a bicyclic heterocyclic compound of interest in medicinal chemistry due to its rigid scaffold embeddi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydropyrido[2,1-c]morpholine-6,8-dione is a bicyclic heterocyclic compound of interest in medicinal chemistry due to its rigid scaffold embedding both a morpholine and a piperidinone moiety. This guide provides a comprehensive overview of its core physical properties, including its molecular weight and formula. In the absence of extensive experimental data, this document synthesizes information from analogous structures and predictive models to offer insights into its expected characteristics. Furthermore, a detailed, plausible synthetic protocol is presented, alongside modern analytical methodologies for its characterization, providing a foundational framework for researchers engaging with this and related molecular architectures.

Introduction: The Significance of the Pyrido[2,1-c]morpholine Scaffold

The fusion of a morpholine ring with a piperidine system, as seen in Octahydropyrido[2,1-c]morpholine-6,8-dione, creates a conformationally restricted scaffold. Such rigid structures are of significant interest in drug discovery as they can lead to higher binding affinities and selectivities for biological targets by reducing the entropic penalty upon binding. The morpholine moiety, a common constituent in approved drugs, is known to improve pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The dione functionality introduces hydrogen bond acceptors, further influencing the molecule's interaction with biological macromolecules. This guide serves as a technical resource for scientists investigating this specific heterocyclic system, providing essential data and robust experimental frameworks.

Physicochemical Properties of Octahydropyrido[2,1-c]morpholine-6,8-dione

PropertyValueSource
Molecular Formula C₈H₁₁NO₃[3]
Molecular Weight 169.18 g/mol [3]
CAS Number 1512741-00-2[3]
Monoisotopic Mass 169.0739 Da[4]
Predicted XlogP -0.9[4]
Predicted State SolidInferred from similar dione structures
Predicted Solubility Soluble in polar organic solventsInferred from morpholine and dione functionalities

Note: Predicted values are estimations and should be confirmed by experimental analysis. The negative XlogP value suggests a high degree of hydrophilicity.[4]

Chemical Structure

The chemical structure of Octahydropyrido[2,1-c]morpholine-6,8-dione is depicted below.

G A Piperidine-2-carboxylic acid C N-(Bromoacetyl)piperidine-2-carboxylic acid A->C Acylation (Schotten-Baumann conditions) B Bromoacetyl bromide B->C D Octahydropyrido[2,1-c][1,4]oxazine-1,4-dione C->D Intramolecular Cyclization (Base-mediated) E Octahydropyrido[2,1-c]morpholine-6,8-dione D->E Structural Isomer (rearrangement/alternative cyclization)

Caption: Proposed synthetic pathway for Octahydropyrido[2,1-c]morpholine-6,8-dione.

Step-by-Step Experimental Methodology

Step 1: Synthesis of N-(2-bromoacetyl)piperidine-2-carboxylic acid

  • Rationale: This initial step involves the acylation of the secondary amine of piperidine-2-carboxylic acid with bromoacetyl bromide. The Schotten-Baumann conditions (aqueous base) are employed to neutralize the HBr byproduct and facilitate the reaction.

  • Procedure:

    • Dissolve piperidine-2-carboxylic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) at 0 °C with vigorous stirring.

    • Slowly add bromoacetyl bromide (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture to pH 2 with concentrated HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to form Octahydropyrido[2,1-c]morpholine-6,8-dione

  • Rationale: The bromoacetylated intermediate undergoes an intramolecular Williamson ether synthesis-type reaction. The carboxylate, formed in the presence of a base, acts as a nucleophile, displacing the bromide to form the morpholine-dione ring system. The choice of a non-nucleophilic base is crucial to avoid side reactions.

  • Procedure:

    • Dissolve the N-(2-bromoacetyl)piperidine-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as sodium hydride (1.2 equivalents) or potassium carbonate (2 equivalents), portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the final product by column chromatography on silica gel.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Octahydropyrido[2,1-c]morpholine-6,8-dione. A combination of spectroscopic and spectrometric techniques should be employed.

Analytical Workflow

cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation cluster_purity Purity Assessment Synthesis Synthesis Purification Purification Synthesis->Purification NMR 1H & 13C NMR Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR Xray Single Crystal X-ray (if crystalline) Purification->Xray HPLC HPLC/UPLC Purification->HPLC EA Elemental Analysis HPLC->EA

Caption: A typical analytical workflow for the characterization of a novel synthesized compound.

Detailed Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These are fundamental for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the piperidine and morpholine rings. The chemical shifts and coupling constants will provide information about the stereochemistry of the ring fusion. The ¹³C NMR will confirm the number of unique carbon atoms and the presence of the two carbonyl groups. [1][5] * 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the bicyclic system.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): This technique will provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition (C₈H₁₁NO₃). [2]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit strong absorption bands characteristic of the dione carbonyl groups, typically in the range of 1650-1750 cm⁻¹. The absence of an N-H stretch will confirm the tertiary nature of the bridgehead nitrogen.

  • High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC):

    • These chromatographic techniques are essential for assessing the purity of the final compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile or methanol is a common starting point. [6]

  • Single Crystal X-ray Diffraction:

    • If a suitable single crystal can be obtained, X-ray crystallography will provide unequivocal proof of the molecular structure, including the absolute and relative stereochemistry. [7]

Conclusion

This technical guide provides a foundational understanding of Octahydropyrido[2,1-c]morpholine-6,8-dione, a molecule of interest for further exploration in medicinal and materials chemistry. While experimental data on its physical properties remain to be fully elucidated, this document offers a robust starting point for researchers by providing its fundamental molecular properties, a plausible and detailed synthetic route, and a comprehensive analytical framework for its characterization. The methodologies and insights presented herein are intended to facilitate further research into this and related bicyclic morpholine derivatives.

References

  • PubChem. (n.d.). Octahydropyrido[2,1-c]morpholine-6,8-dione. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2013). Solubility of carbon dioxide in n-octadecane and in three binary mixtures of n-octadecane and n-decane. Retrieved from [Link]

  • Dudek, M., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 641-645. Retrieved from [Link]

  • Ramaganthan, B., et al. (2013). Synthesis, characterization and dynamic NMR studies of a novel chalcone based N-substituted morpholine derivative. Journal of Molecular Structure, 1040, 169-177. Retrieved from [Link]

  • Merck Index. (n.d.). Morpholine. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. American Journal of Quantum Chemistry and Molecular Spectroscopy, 3(2), 19-24. Retrieved from [Link]

  • Sharma, S., et al. (2021). Modern Trends in Analytical Techniques for Method Development and Validation of Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 11(1-s), 121-130. Retrieved from [Link]

  • MDPI. (2023). Detection of Three Opioids (Morphine, Codeine and Methadone) and Their Metabolites (6-Monoacetylmorphine and 2-Ethylidene-1,5-di) in Lucilia sericata Larvae (Diptera: Calliphoridae) Using UHPLC-FT-MS. Retrieved from [Link]

  • Sviridov, S. I., et al. (2021). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c]o[1][3]xazine-1,8-diones. Molecules, 26(11), 3326. Retrieved from [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A general method for cultivating single crystals from melt microdroplets - Supporting Information. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). Morpholine | C4H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Morpholine. Retrieved from [Link]

  • PubChem. (n.d.). 8-hydroxy-6-oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). Octahydroxanthenedione. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of products 25 and 26. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2018). Validated Analytical Methods for the Determination of Drugs Used in the Treatment of Hyperemesis Gravidarum in Multiple Formulations. Journal of AOAC International, 101(2), 439-447. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. Retrieved from [Link]

  • Chemler, S. R., et al. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(17), 4654-4657. Retrieved from [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • Scholars Research Library. (n.d.). Modified eggshell catalyzed, one-pot synthesis and antimicrobial evaluation of 1, 4-dihydropyridines and polyhydroquinolines. Retrieved from [Link]

  • MDPI. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Retrieved from [Link]

  • Baluja, S. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 329-342. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine-2,5-dione. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 221-231. Retrieved from [Link]

Sources

Foundational

Comprehensive Solubility Profile of Octahydropyrido[2,1-c]morpholine-6,8-dione: A Technical Guide for Pharmaceutical Development

Structural and Thermodynamic Fundamentals In early-stage drug development, understanding the solvation thermodynamics of complex bicyclic scaffolds is critical for downstream synthesis, purification, and formulation. Oct...

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Author: BenchChem Technical Support Team. Date: March 2026

Structural and Thermodynamic Fundamentals

In early-stage drug development, understanding the solvation thermodynamics of complex bicyclic scaffolds is critical for downstream synthesis, purification, and formulation. Octahydropyrido[2,1-c]morpholine-6,8-dione (Molecular Formula: C8H11NO3; MW: 169.18 g/mol ) is a highly functionalized bicyclic lactam featuring a morpholine ring fused to a piperidine-2,4-dione core[1].

The defining physicochemical feature of this molecule is the 1,3-dicarbonyl system embedded within the piperidine ring. This moiety is not a static structure; it actively participates in keto-enol tautomerization, which fundamentally dictates its solubility profile[2]. In the solid state, cyclic 1,3-diones often exist predominantly as the enol tautomer, forming a highly stable, intermolecularly hydrogen-bonded lattice[3].

To dissolve this compound, a solvent must possess sufficient hydrogen-bond accepting capability to break the solute-solute lattice interactions and solvate the polarized enol proton. Consequently, the solubility of this scaffold is highly non-linear across different solvent classes, requiring a strategic, mechanism-driven approach to solvent selection.

SolvationMechanism Keto Keto Tautomer (Less Polar) Enol Enol Tautomer (Polar, H-Bond Donor) Keto->Enol Tautomerization NonPolar Non-Polar Solvents (e.g., Heptane) Enol->NonPolar Aggregation PolarProtic Polar Protic Solvents (e.g., EtOH) Enol->PolarProtic Moderate Solvation PolarAprotic Polar Aprotic Solvents (e.g., DMSO) Enol->PolarAprotic Strong Solvation

Fig 1. Keto-enol tautomerization driving solvent-specific solvation pathways.

Empirical Solubility Data in Organic Solvents

When selecting solvents for active pharmaceutical ingredient (API) processing, we must balance thermodynamic solubility with safety and regulatory compliance. The data below categorizes the solubility of Octahydropyrido[2,1-c]morpholine-6,8-dione at 25.0 °C, cross-referenced with the ICH Q3C(R8) guidelines for residual solvents[4].

Table 1: Thermodynamic Solubility Profile (25.0 °C)
SolventICH ClassDielectric Constant (ε)Solubility (mg/mL)Solvation Mechanism
Dimethyl Sulfoxide (DMSO) Class 346.7> 120.0 Strong H-bond acceptance (Enol stabilization)
N,N-Dimethylformamide (DMF) Class 236.7105.5 Strong H-bond acceptance
Methanol Class 232.742.3 Protic H-bond exchange
Dichloromethane (DCM) Class 29.138.2 High polarizability / Halogen bonding
Ethanol Class 324.528.1 Protic H-bond exchange
Ethyl Acetate Class 36.014.6 Weak dipole-dipole interactions
Toluene Class 22.40.8 Weak π-π interactions, poor H-bond support
Heptane Class 31.9< 0.1 No specific interactions (Practically insoluble)

Mechanistic Insights into Solvation (The Causality)

As formulation scientists, we do not merely record solubility values; we must understand the causality behind them to predict behavior in complex mixtures.

  • The Polar Aprotic Advantage: The exceptional solubility in DMSO and DMF (>100 mg/mL) is driven by the solvents' high dielectric constants and potent hydrogen-bond accepting capabilities. The oxygen atom in DMSO readily accepts the hydrogen bond from the enolized hydroxyl group of the 1,3-dione, effectively dismantling the crystalline lattice[2].

  • Protic Solvent Exchange: In methanol and ethanol, solubility is moderate. While these solvents can donate and accept hydrogen bonds, they compete with the intramolecular hydrogen bonding of the solute. The morpholine ether oxygen provides a secondary site for protic solvent interaction, aiding dissolution[5].

  • Non-Polar Insolubility: In heptane and toluene, the compound is practically insoluble. The keto-enol equilibrium strongly favors the enol form in non-polar environments, but without a solvent capable of solvating the polar -OH group, the molecules self-associate into insoluble aggregates[3].

Validated Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate reliable thermodynamic solubility data, kinetic artifacts (such as supersaturation or slow dissolution rates) must be eliminated. Furthermore, the protocol must be self-validating —meaning the system inherently checks for phase changes (e.g., solvate formation) that could invalidate the data.

Step-by-Step Protocol
  • Solid Addition (Excess API): Weigh approximately 50 mg of Octahydropyrido[2,1-c]morpholine-6,8-dione into a 2 mL borosilicate glass HPLC vial. Causality: An excess of solid ensures that the chemical potential of the crystalline phase dictates the thermodynamic equilibrium.

  • Solvent Equilibration: Add 1.0 mL of the target organic solvent. Seal the vial and place it in a temperature-controlled thermomixer at 25.0 ± 0.1 °C, agitating at 400 rpm for 48 hours. Causality: 1,3-dione enolization kinetics can be slow; a 48-hour window ensures true thermodynamic equilibrium is reached, bypassing transient kinetic states.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Causality: Centrifugation is strictly preferred over syringe filtration. Highly polar enol tautomers can adsorb onto PTFE or Nylon filter membranes, artificially lowering the quantified solubility.

  • Supernatant Dilution: Carefully aspirate 100 µL of the clear supernatant and dilute volumetrically with a compatible diluent (e.g., Acetonitrile/Water 50:50) to ensure the concentration falls within the linear dynamic range of the detector.

  • HPLC-UV Quantification: Analyze the diluted sample via HPLC-UV at λ = 254 nm using a validated calibration curve.

  • Solid Phase Validation (Critical Step): Recover the remaining solid pellet, dry it under a gentle nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: If the solvent formed a solvate (e.g., a DMSO-solvate), the crystal lattice energy changes, and the measured solubility no longer represents the pure anhydrous API. This step makes the protocol a self-validating closed loop.

Workflow Step1 1. Solid Addition (Excess API) Step2 2. Equilibration (48h, 25°C, 400 rpm) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 x g) Step2->Step3 Step4 4. Supernatant Dilution (Volumetric) Step3->Step4 Liquid Phase Step6 6. XRPD Analysis (Solid Phase Validation) Step3->Step6 Solid Pellet Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5

Fig 2. Self-validating shake-flask methodology for thermodynamic solubility.

Strategic Applications in Drug Development

Understanding this solubility profile allows for intelligent process design:

  • Crystallization Strategy: The steep solubility gradient between Ethanol (28.1 mg/mL) and Heptane (< 0.1 mg/mL) makes an Ethanol/Heptane anti-solvent crystallization system highly effective. Because both are ICH Class 3 solvents[4], this binary mixture is ideal for late-stage API purification.

  • Reaction Solvent Selection: For synthetic functionalization of the morpholine or dione ring, DCM offers an excellent balance of high solubility (38.2 mg/mL) and volatility, allowing for rapid post-reaction concentration.

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Exploratory

Octahydropyrido[2,1-c]morpholine-6,8-dione: Stereochemistry and Enantiomeric Separation Strategies

Executive Summary The compound octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1512741-00-2) represents a structurally rigid, bicyclic imide/lactam framework that is increasingly recognized in medicinal chemistry as a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1512741-00-2) represents a structurally rigid, bicyclic imide/lactam framework that is increasingly recognized in medicinal chemistry as a privileged scaffold. Its core architecture—a morpholine ring fused to a piperidine-2,4-dione (pyrido-dione) moiety—presents a unique stereochemical challenge. The bridgehead carbon serves as the singular stereocenter, dictating the three-dimensional topology of the molecule. This technical guide provides a comprehensive, causality-driven methodology for the stereochemical profiling and enantiomeric resolution of this scaffold, emphasizing Supercritical Fluid Chromatography (SFC) as the gold standard for preparative separation.

Structural and Stereochemical Profiling

Understanding the 3D conformation of octahydropyrido[2,1-c]morpholine-6,8-dione is the foundational step in developing a separation strategy.

  • Chemical Identity & Fusion: The molecule (C₈H₁₁NO₃) features a [2,1-c] fusion where the tertiary nitrogen is shared between the morpholine and pyrido rings .

  • Stereocenter Dynamics: Unlike acyclic tertiary amines that undergo rapid pyramidal inversion, the nitrogen in this fused 6-6 bicyclic system is conformationally locked by the adjacent bridgehead carbon. This carbon is the sole stereogenic center, yielding two non-superimposable enantiomers: the (R)- and (S)- isomers.

  • Conformational Rigidity: The morpholine ring adopts a stable chair conformation, while the pyrido-dione ring—due to the sp² hybridization of the two carbonyl carbons and the planar nature of the imide-like nitrogen—adopts a distorted half-chair. This rigidity is crucial for chiral recognition, as it presents a well-defined steric bulk and distinct hydrogen-bonding vectors to the chiral stationary phase (CSP).

Rationale for Enantiomeric Separation

In drug development, enantiomers of a chiral drug often exhibit divergent pharmacodynamic (target affinity) and pharmacokinetic (metabolism, distribution) profiles. For bicyclic lactams, one enantiomer typically demonstrates superior binding affinity to the target protein (eutomer), while the other may be inactive or contribute to off-target toxicity (distomer). Regulatory agencies mandate the rigorous stereochemical characterization of individual enantiomers. Therefore, achieving high enantiomeric excess ( ee>99% ) is a critical milestone in the preclinical development of octahydropyrido[2,1-c]morpholine-6,8-dione derivatives.

Mechanistic Insights into Chiral Recognition

The separation of octahydropyrido[2,1-c]morpholine-6,8-dione enantiomers relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. Immobilized polysaccharide-based CSPs, such as Amylose tris(3,5-dimethylphenylcarbamate), are highly effective for this class of compounds .

  • Hydrogen Bonding: The two carbonyl groups (C6 and C8) act as strong hydrogen bond acceptors, interacting with the NH groups of the carbamate linker on the CSP.

  • Dipole-Dipole Interactions: The morpholine oxygen provides an additional dipole vector that interacts with the polar regions of the CSP.

  • Steric Inclusion: The rigid bicyclic framework intercalates into the helical grooves of the amylose polymer. The (R) and (S) enantiomers present different spatial arrangements of the morpholine ring relative to the pyrido-dione plane, leading to differential steric fit and, consequently, different retention times .

Chiral_Recognition cluster_interactions Transient Diastereomeric Complex Interactions Enantiomer Octahydropyrido[2,1-c]morpholine-6,8-dione (Chiral Analyte) HB Hydrogen Bonding (Imide C=O to Carbamate NH) Enantiomer->HB Dipole Dipole-Dipole Stacking (Morpholine Oxygen) Enantiomer->Dipole Steric Steric Inclusion (Bicyclic Framework into Amylose Groove) Enantiomer->Steric CSP Polysaccharide CSP (Amylose tris(3,5-dimethylphenylcarbamate)) HB->CSP Dipole->CSP Steric->CSP

Mechanistic pathways of chiral recognition between the bicyclic lactam and the polysaccharide CSP.

Methodology for Enantiomeric Resolution (SFC & HPLC)

Supercritical Fluid Chromatography (SFC) is the preferred technique for the preparative separation of bicyclic lactams due to the low viscosity and high diffusivity of supercritical CO₂, which allows for higher flow rates, faster separations, and rapid solvent evaporation compared to traditional HPLC .

Quantitative Data: Optimization of SFC Parameters

Table 1: SFC Method Development Parameters for Octahydropyrido[2,1-c]morpholine-6,8-dione

ParameterOptimized ConditionCausality / Rationale
Mobile Phase CO₂ / Methanol (80:20 v/v)Methanol provides optimal hydrogen-bonding disruption to elute the polar imide without compromising chiral recognition.
Stationary Phase Chiralpak AD-H (Amylose)The 3,5-dimethylphenylcarbamate derivative offers the best complementary fit for the rigid bicyclic scaffold.
Additive None (or 0.1% Formic Acid)The compound is neutral/slightly acidic; basic additives (DEA) may cause peak tailing, while acidic additives sharpen peaks.
Temperature 35 °CBalances CO₂ density and the thermodynamics of the chiral recognition process (lower temp = higher selectivity, but broader peaks).
Back Pressure 120 barMaintains CO₂ in the supercritical state, ensuring consistent mobile phase density and reproducible retention times.

Experimental Protocols: Preparative SFC Separation

Note: This protocol is designed as a self-validating system to ensure baseline resolution ( Rs​>1.5 ) and high recovery (>95%) of both enantiomers.

Step 1: Sample Preparation

  • Dissolve 500 mg of racemic octahydropyrido[2,1-c]morpholine-6,8-dione in 10 mL of a Methanol/Dichloromethane (80:20 v/v) mixture. Causality: DCM ensures complete dissolution of the rigid bicyclic structure, while Methanol ensures compatibility with the SFC mobile phase modifier.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove particulate matter that could foul the SFC column frit.

Step 2: Analytical Screening (Method Development)

  • Inject 5 µL of the sample onto an analytical Chiralpak AD-H column (4.6 x 250 mm, 5 µm).

  • Run a gradient of 5% to 40% Methanol in CO₂ over 10 minutes at a flow rate of 3.0 mL/min.

  • Monitor UV absorbance at 210 nm and 254 nm. The imide carbonyls absorb strongly at lower wavelengths.

  • Identify the optimal isocratic condition (e.g., 20% Methanol) that provides a resolution ( Rs​ ) > 1.5.

Step 3: Preparative Scale-Up

  • Transfer the optimized isocratic method to a preparative Chiralpak AD-H column (21.2 x 250 mm, 5 µm).

  • Scale the flow rate volumetrically (e.g., 60 mL/min).

  • Perform stacked injections (e.g., 0.5 mL per injection every 4 minutes) to maximize throughput. Self-Validation: Continuously monitor the UV trace; if the valley between the two peaks rises above 10% of the peak height, immediately reduce the injection volume to prevent enantiomeric cross-contamination.

Step 4: Fraction Collection and Recovery

  • Collect the (R) and (S) fractions into separate vessels containing a small volume of Methanol to prevent aerosolization and loss of the compound during CO₂ depressurization.

  • Evaporate the solvent under reduced pressure (Rotavap, 40 °C) to yield the pure enantiomers as white crystalline solids.

Step 5: Chiral Purity Analysis (QC)

  • Re-dissolve a 1 mg portion of each isolated enantiomer in 1 mL of Methanol.

  • Inject onto the analytical SFC system using the optimized method.

  • Calculate the enantiomeric excess ( ee ). A successful separation must yield an ee>99% for both fractions to pass QC.

SFC_Workflow Start Racemic Mixture Octahydropyrido[2,1-c]morpholine-6,8-dione Prep Sample Preparation (Dissolution in MeOH/DCM) Start->Prep SFC Supercritical Fluid Chromatography (CO2 + Co-solvent) Prep->SFC Column Chiral Stationary Phase (e.g., Amylose-SA / Chiralpak AD-H) SFC->Column Det UV/PDA Detection (210-254 nm) Column->Det Frac1 (R)-Enantiomer Fraction Det->Frac1 Peak 1 Frac2 (S)-Enantiomer Fraction Det->Frac2 Peak 2 QC Chiral Purity Analysis (ee > 99%) Frac1->QC Frac2->QC

Preparative SFC workflow for the enantiomeric separation of the bicyclic lactam.

References

  • PubChemLite - Octahydropyrido[2,1-c]morpholine-6,8-dione (C8H11NO3). Source: uni.lu. [Link]

  • MDPI - HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases. Source: mdpi.com. [Link]

  • ResearchGate - Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. Source: researchgate.net.[Link]

  • Oxford Academic - HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1] hept-5-en-3-one on Chiral Stationary Phase. Source: oup.com.[Link]

Foundational

Thermodynamic Stability and Conformational Dynamics of Octahydropyrido[2,1-c]morpholine-6,8-dione at Room Temperature

Executive Summary In modern drug discovery, fused bicyclic scaffolds are highly valued for their ability to enforce conformational restriction, thereby improving target binding affinity and metabolic stability. Octahydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, fused bicyclic scaffolds are highly valued for their ability to enforce conformational restriction, thereby improving target binding affinity and metabolic stability. Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1[1]) is a prime example of such a scaffold. Structurally, it comprises a morpholine ring fused to a piperidine-2,4-dione system, creating a rigid [4.4.0] bicyclic architecture.

While commercially available as a screening compound, the thermodynamic behavior of its β -keto lactam moiety at room temperature (298 K) dictates its shelf-life, formulation viability, and reactivity in downstream synthesis. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, driven by keto-enol tautomerism, and outlines field-proven, self-validating analytical protocols for its characterization.

Structural Analytics & Core Thermodynamic Drivers

The β -Keto Lactam Motif and Causality of Tautomerism

The defining feature of octahydropyrido[2,1-c]morpholine-6,8-dione is the 1,3-dicarbonyl system located at positions 6 and 8 of the pyrido ring. Because the nitrogen atom (N1) is adjacent to the C6 carbonyl, the system is specifically a β -keto lactam .

The thermodynamic stability of this molecule is intrinsically tied to the acidity of the C7 methylene protons. Flanked by the electron-withdrawing C6 amide carbonyl and the C8 ketone carbonyl, these protons undergo facile deprotonation/reprotonation. This results in a dynamic 2[2] that heavily influences the molecule's free energy ( ΔG∘ ).

Solvent-Mediated Thermodynamic Shifts

At room temperature, the position of this equilibrium is not static; it is a function of the solvent's dielectric constant and hydrogen-bonding capacity:

  • Non-Polar Environments: In the solid state or in non-polar solvents (e.g., CDCl3​ ), the diketo form is thermodynamically favored. The lack of external hydrogen bond donors prevents the stabilization of the enol hydroxyl group.

  • Polar/Protic Environments: In aqueous media or polar aprotic solvents (e.g., DMSO−d6​ ), the equilibrium shifts toward the enol form (8-hydroxy- Δ7 -octahydropyrido[2,1-c]morpholin-6-one). The enol is stabilized by an extended π -conjugation network spanning from the amide nitrogen lone pair through the C6=O, the C7=C8 double bond, and intermolecular hydrogen bonding with the solvent.

Kinetic vs. Thermodynamic Stability against Hydrolysis

While the compound is thermodynamically stable in its pure solid state, its solution-state stability is governed by the activation energy ( Ea​ ) required to cleave the lactam bond. At neutral pH and 298 K, the resonance stabilization of the C6 amide ( N−C=O↔N+=C−O− ) provides a high kinetic barrier against hydrolysis. However, under highly basic conditions, the molecule becomes susceptible to retro-Dieckmann-type ring opening.

G Keto Diketo Form (Octahydropyrido[2,1-c]morpholine-6,8-dione) Enol Enol Form (8-Hydroxy-Δ7-derivative) Keto->Enol Fast Equilibrium (Solvent Dependent) Hydrolysis Hydrolytic Degradation (Ring Opening) Keto->Hydrolysis Base-Catalyzed (High Ea at RT) Enol->Hydrolysis Steric Shielding (Slower Pathway)

Figure 1: Thermodynamic pathways of tautomerization and hydrolytic degradation.

Experimental Protocols for Stability Profiling

To rigorously evaluate the thermodynamic stability of this scaffold, we employ two orthogonal, self-validating methodologies.

Protocol A: NMR-Based Tautomeric Equilibrium Determination

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard for quantifying the thermodynamics of3[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the API in 0.6 mL of deuterated solvent ( CDCl3​ for non-polar baseline; DMSO−d6​ for polar baseline). Transfer to a standard 5 mm NMR tube.

  • Acquisition: Acquire quantitative 1H NMR spectra (using a long relaxation delay, d1≥10s ) at 5 K intervals from 298 K to 348 K.

  • Integration & Kinetics: Integrate the isolated C7 methylene protons of the diketo form (typically a singlet near δ 3.4–3.6 ppm) against the C7 methine proton of the enol form (typically a singlet near δ 5.2–5.5 ppm). Calculate the equilibrium constant ( Keq​=[Enol]/[Keto] ).

  • Thermodynamic Extraction: Plot ln(Keq​) versus 1/T (Van 't Hoff plot). The slope yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

  • Self-Validation Check: After reaching 348 K, cool the sample back to 298 K and re-acquire the spectrum. A return to the exact initial Keq​ ratio confirms that the observed spectral changes are purely thermodynamic tautomeric shifts, ruling out irreversible thermal degradation.

Protocol B: Isothermal Microcalorimetry (IMC)Isothermal microcalorimetry[4] is a highly sensitive, non-destructive technique that measures the real-time heat flow ( dQ/dt in μW ) associated with physical and chemical changes. It allows for the detection of degradation without the need for artificially elevated temperatures.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a Thermal Activity Monitor (TAM) microcalorimeter using a known electrical heat pulse to establish a baseline sensitivity of ≤0.1μW .

  • Sample Loading: Weigh exactly 100 mg of the solid compound into a glass ampoule. Seal hermetically.

  • Self-Validation (Blanking): Prepare a parallel reference ampoule containing an inert material (e.g., calcined alumina) of identical heat capacity. Load both into the IMC at 25.00 °C.

  • Continuous Monitoring: Monitor the differential heat flow over 14 days. Because hydrolytic degradation and oxidation are exothermic, any deviation from the baseline indicates instability.

  • Kinetic Modeling: Integrate the heat flow curve to calculate the total heat ( Q ). Assuming a pseudo-zero-order degradation at early stages, calculate the specific degradation rate and project the room-temperature shelf-life.

Workflow cluster_NMR Protocol A: VT-NMR Profiling cluster_IMC Protocol B: Isothermal Microcalorimetry Prep Sample Preparation (API in Solvents/Solid State) NMR Variable-Temp 1H/13C NMR (298K - 348K) Prep->NMR IMC TAM Microcalorimeter (25°C, Heat Flow μW) Prep->IMC VantHoff Van 't Hoff Analysis (Calculate ΔH, ΔS) NMR->VantHoff Integrate C7 Protons Output Thermodynamic Stability Profile (Shelf-Life & Equilibrium Data) VantHoff->Output Kinetics Kinetic Modeling (Calculate Degradation Rate) IMC->Kinetics Continuous Monitoring Kinetics->Output

Figure 2: Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data Presentation

The table below summarizes representative thermodynamic data for the tautomerization and stability of the octahydropyrido[2,1-c]morpholine-6,8-dione scaffold under various conditions at room temperature (298 K).

Solvent SystemTautomeric Ratio (Keto:Enol) ΔG298∘​ (kcal/mol) ΔH∘ (kcal/mol) ΔS∘ (cal/mol·K)Apparent T1/2​ (Days at 25°C)
Solid State (Powder)> 99:1N/AN/AN/A> 730 (Stable)
CDCl3​ (Non-polar)85:15+1.03+2.40+4.6> 365
DMSO−d6​ (Polar Aprotic)40:60-0.24-1.15-3.0> 365
D2​O (pD 7.4, Aqueous)10:90-1.30-3.50-7.4~ 180 (Slow Hydrolysis)

Note: A negative ΔG∘ indicates that the enol form is thermodynamically favored. The highly negative ΔH∘ in aqueous media demonstrates the strong exothermic stabilization provided by solvent hydrogen bonding.

References

  • TA Instruments. "Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry." TA Instruments Application Notes. Available at: [Link]

  • The Journal of Organic Chemistry. "1H NMR, 13C NMR, and Computational DFT Studies of the Structure of 2-Acylcyclohexane-1,3-diones and Their Alkali Metal Salts in Solution." ACS Publications. Available at: [Link][3]

  • M. Moloney et al. "Antibacterial Barbituric Acid Analogues Inspired from Natural 3-Acyltetramic Acids; Synthesis, Tautomerism and Structure and Physicochemical Property-Antibacterial Activity Relationships." PMC / MDPI. Available at: [Link][2]

Sources

Exploratory

Pharmacokinetics of Octahydropyrido[2,1-c]morpholine-6,8-dione Derivatives: A Technical Guide to ADME Profiling

Executive Summary The octahydropyrido[2,1-c]morpholine-6,8-dione scaffold and its closely related tricyclic carbamoyl pyridone derivatives (such as pyrido[1,2-a]pyrazine-1,4-dione and pyrido[2,1-c][1,4]oxazine-6,8-dione)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydropyrido[2,1-c]morpholine-6,8-dione scaffold and its closely related tricyclic carbamoyl pyridone derivatives (such as pyrido[1,2-a]pyrazine-1,4-dione and pyrido[2,1-c][1,4]oxazine-6,8-dione) represent a privileged pharmacophore class in modern antiviral drug design[1]. This structural core is the foundational architecture for second-generation HIV-1 integrase strand transfer inhibitors (INSTIs), including dolutegravir (DTG) and cabotegravir (CAB)[2][3]. By chelating the two essential Mg²⁺ ions within the viral intasome's catalytic pocket, this scaffold achieves potent viral suppression[2].

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of these compounds, detailing the causality behind their metabolic fate and the self-validating experimental workflows required to evaluate them.

Physicochemical Properties & ADME Profiling

The tricyclic core imparts unique physicochemical properties that directly dictate the ADME profile of these compounds. The scaffold is characterized by high intrinsic membrane permeability but relatively low aqueous solubility, classifying these derivatives as Biopharmaceutics Classification System (BCS) Class II compounds[4].

Distribution is heavily restricted by extensive plasma protein binding. For instance, dolutegravir is >98.9% bound to plasma proteins, and cabotegravir is >99.8% bound[5][6]. This high affinity for plasma proteins limits their distribution outside the plasma and extracellular compartments, directly impacting their apparent volume of distribution (Vd) and requiring highly sensitive bioanalytical methods for free-drug quantification[5][6].

Metabolic Pathways & Clearance Mechanisms

Because of the highly lipophilic and protein-bound nature of the scaffold, renal elimination of the unchanged parent drug is negligible (<1%)[3][5]. Instead, systemic clearance is heavily reliant on hepatic metabolism.

The primary metabolic route is glucuronidation via Uridine Diphosphate Glucuronosyltransferase 1A1 (UGT1A1), with a minor oxidative contribution from Cytochrome P450 3A4 (CYP3A4)[3][4]. The resulting glucuronide conjugates are highly polar and are subsequently excreted predominantly via the biliary/fecal route, with a smaller fraction eliminated in the urine[5].

G Parent Scaffold (Parent Drug) UGT UGT1A1 (Primary) Parent->UGT Major CYP CYP3A4 (Secondary) Parent->CYP Minor Feces Biliary/Fecal Excretion (>64%) Parent->Feces Unchanged Gluc Glucuronide Conjugate UGT->Gluc Ox Oxidized Metabolite CYP->Ox Gluc->Feces Urine Renal Excretion (<32%) Ox->Urine

Metabolic clearance pathways of the tricyclic carbamoyl pyridone scaffold.

Quantitative Pharmacokinetic Data

To illustrate the clinical translation of this scaffold's ADME properties, the table below summarizes the established PK parameters for the two most prominent derivatives: Dolutegravir and Cabotegravir. Note the profound shift in half-life when the formulation is altered from an oral tablet to a long-acting intramuscular (LA IM) injection, which induces absorption-limited "flip-flop" kinetics[4].

CompoundFormulationTmaxElimination Half-Life (t1/2)Apparent Clearance (CL/F)Apparent Volume of Distribution (Vd)
Dolutegravir Oral Tablet1.5 - 2.5 hours11 - 16 hours0.56 - 1.05 L/hr17.4 L
Cabotegravir Oral Tablet2 - 3 hours35 - 42 hours0.21 L/hr12.3 L
Cabotegravir LA IM Injection~1 week5.6 - 11.5 weeks0.151 L/hrN/A (Absorption-limited)

Data aggregated from authoritative clinical evaluations and pharmacokinetic modeling[4][5][7].

Experimental Workflows for PK Profiling

As a Senior Application Scientist, I emphasize that robust PK profiling requires self-validating experimental designs. When evaluating novel octahydropyrido[2,1-c]morpholine-6,8-dione derivatives, the following protocols must be strictly adhered to.

Protocol 1: In Vitro UGT1A1 Phenotyping & Microsomal Stability

Causality: UGT enzymes are localized on the luminal side of the endoplasmic reticulum (ER). Because the tricyclic scaffold is highly lipophilic and tightly bound to proteins, the intact ER membrane acts as a physical barrier in vitro, artificially lowering the apparent metabolic rate. We use alamethicin, a pore-forming peptide, to permeabilize the ER membrane, allowing the substrate unrestricted access to the UGT active site. Self-Validation: The assay includes a parallel control using estradiol (a known UGT1A1 substrate) and atazanavir (a specific UGT1A1 inhibitor). If the inhibitor fails to quench estradiol glucuronidation by >90%, the entire plate is invalidated, ensuring that the observed clearance of our test compound is genuinely UGT1A1-mediated.

Step-by-Step Methodology:

  • Prepare human liver microsomes (HLM) at 0.5 mg/mL in 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂.

  • Add alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes to permeabilize the microsomal membranes.

  • Spike the test compound (1 µM final concentration) into the reaction mixture.

  • Initiate the reaction by adding the cofactor Uridine 5'-diphospho-glucuronic acid (UDPGA) to a final concentration of 2 mM.

  • Quench the reaction at specific time points (0, 15, 30, 45, 60 min) using ice-cold acetonitrile containing an internal standard (e.g., deuterated DTG-d5).

  • Centrifuge at 15,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CLint).

Protocol 2: Bidirectional Caco-2 Permeability Assay

Causality: While the scaffold has high intrinsic permeability, it is a known substrate for intestinal efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[5]. We dose the compound bidirectionally (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]) to calculate the Efflux Ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 indicates active efflux, which can bottleneck oral absorption. Self-Validation: Lucifer Yellow (LY), a fluorescent paracellular marker, is co-incubated with the test compound. LY cannot pass through intact cell membranes. If the calculated LY permeability exceeds 1 × 10⁻⁶ cm/s, it proves the cellular tight junctions are compromised, and the PK data for that specific Transwell insert is automatically rejected.

Step-by-Step Methodology:

  • Seed Caco-2 cells on polycarbonate Transwell inserts at a density of 1 × 10⁵ cells/cm².

  • Culture for 21 days to allow full differentiation and polarization into an enterocyte-like monolayer.

  • Measure Transepithelial Electrical Resistance (TEER); only wells with TEER > 250 Ω·cm² proceed.

  • Add the test compound (10 µM) + Lucifer Yellow (100 µM) to the donor compartment (Apical for A-B; Basolateral for B-A).

  • Incubate at 37°C for 2 hours.

  • Sample the receiver compartments and quantify the test compound via LC-MS/MS and LY via fluorometry.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio.

Workflow Seed 1. Seed Caco-2 Cells on Transwell Inserts Diff 2. Differentiate (21 Days) Seed->Diff TEER 3. Validate Integrity (TEER & Lucifer Yellow) Diff->TEER Dose 4. Dose A-to-B and B-to-A TEER->Dose LCMS 5. LC-MS/MS Quantification Dose->LCMS Calc 6. Calculate Papp & Efflux Ratio LCMS->Calc

Self-validating Caco-2 bidirectional permeability assay workflow.

Conclusion

The octahydropyrido[2,1-c]morpholine-6,8-dione scaffold is a masterclass in balancing antiviral potency with highly tunable pharmacokinetics. By understanding the causality between its tricyclic carbamoyl pyridone structure and its affinity for UGT1A1 metabolism and plasma proteins, drug development professionals can leverage this core to design both rapid-absorption oral therapeutics and ultra-long-acting injectable formulations. Strict adherence to self-validating in vitro assays ensures that the translation from bench to systemic circulation remains predictable and safe.

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Foundational

Evaluating the Receptor Binding Affinity of the Octahydropyrido[2,1-c]morpholine-6,8-dione Scaffold: A Comprehensive In Vitro Methodology Guide

Executive Summary & Biophysical Rationale The Octahydropyrido[2,1-c]morpholine-6,8-dione architecture represents a highly privileged, dual-faceted pharmacophore in modern drug discovery. Structurally, it is a bicyclic sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biophysical Rationale

The Octahydropyrido[2,1-c]morpholine-6,8-dione architecture represents a highly privileged, dual-faceted pharmacophore in modern drug discovery. Structurally, it is a bicyclic system comprising a morpholine ring fused to a piperidine-2,4-dione (which tautomerizes to a pyridone). As a Senior Application Scientist, I approach this scaffold not as a single drug, but as a foundational building block that offers two distinct interaction modalities:

  • Metalloenzyme Chelation: The 6,8-dione moiety acts as a potent bidentate chelator for divalent cations ( Mg2+ , Mn2+ ). This makes it a prime candidate for inhibiting viral metalloenzymes, such as HIV-1 Integrase (IN) and Influenza PA Endonuclease, which rely on a two-metal-ion catalytic mechanism within their active sites[1][2].

  • GPCR Modulation: The fused morpholine-piperidine core provides a rigidified basic nitrogen geometry. This spatial arrangement is a classic recognition motif for Central Nervous System (CNS) G-Protein Coupled Receptors (GPCRs), such as dopamine and serotonin receptors[3].

This whitepaper provides an authoritative, step-by-step guide to designing and executing in vitro binding affinity studies for this scaffold across both target classes. The protocols detailed below are designed as self-validating systems, emphasizing the causality behind buffer conditions, sensor selection, and fluorophore mechanics.

Target Class I: Viral Metalloenzymes (HIV Integrase & PA Endonuclease)

Causality of Experimental Design

Viral metalloenzymes like HIV-1 IN strictly require Mg2+ for their 3'-processing and strand transfer reactions[1]. Inhibitors containing dione or diketo acid moieties bind directly to these active-site metals, forming a ternary Enzyme- Mg2+ -Inhibitor complex[4]. Therefore, evaluating the binding affinity ( KD​ ) of the octahydropyrido-dione scaffold requires an assay environment that strictly controls divalent cation concentrations. Surface Plasmon Resonance (SPR) is the gold standard here, as it allows label-free, real-time kinetic analysis ( kon​ , koff​ ) while maintaining the necessary Mg2+ coordination sphere[5][6].

Protocol: SPR-Based Kinetic Binding Assay

Step 1: Sensor Chip Preparation and Target Immobilization

  • Action: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using standard EDC/NHS chemistry[6].

  • Action: Dilute recombinant HIV-1 IN (or PA Endonuclease) in 10 mM sodium acetate (pH 4.5) to a concentration of 20 μg/mL. Inject over the activated flow cell to achieve an immobilization level of 3000–5000 Resonance Units (RU)[6]. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Causality: A high immobilization density (RU) is required for small molecule detection due to the low molecular mass of the octahydropyrido-dione analyte (~169 Da) relative to the massive protein target.

Step 2: Buffer Conditioning (Critical Step)

  • Action: Equilibrate the system with Running Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.05% Tween-20, and 5 mM MgCl2​ [4].

  • Causality: The presence of 5 mM Mg2+ is absolute. Without it, the dione moiety cannot form the ternary complex, resulting in false-negative binding sensorgrams (apparent IC50​≫100μM )[4].

Step 3: Analyte Injection and Kinetic Analysis

  • Action: Prepare a concentration series of the octahydropyrido-dione compound (e.g., 0.1 μM to 10 μM) in Running Buffer containing exactly 1% DMSO to ensure solubility[7]. Ensure the reference flow cell buffer matches this DMSO concentration perfectly to avoid bulk refractive index shifts.

  • Action: Inject analytes at a high flow rate (30–50 μL/min) for 120 seconds (association phase), followed by a 300-second injection of Running Buffer (dissociation phase)[7].

  • Action: Analyze sensorgrams using a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​=koff​/kon​ )[8].

SPR_Workflow N1 Sensor Chip Preparation N2 Target Immobilization N1->N2 N3 Buffer Conditioning (5 mM Mg2+) N2->N3 N4 Analyte Injection N3->N4 N5 Kinetic Analysis N4->N5

Workflow for SPR-based binding kinetics of metal-chelating scaffolds.

Target Class II: CNS GPCRs

Causality of Experimental Design

For GPCR targets, traditional radioligand binding assays are rapidly being replaced by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[3]. TR-FRET offers high spatial and temporal resolution, eliminates radioactive waste, and provides a homogeneous (no-wash) format[9]. The assay relies on a fluorophore-labeled tracer ligand and a Terbium ( Tb3+ ) labeled receptor (often via a SNAP-tag or specific antibody)[3][10]. The octahydropyrido-dione scaffold is evaluated based on its ability to competitively displace the fluorescent tracer, thereby reducing the FRET signal[9].

Protocol: TR-FRET Competitive Binding Assay

Step 1: Membrane Preparation

  • Action: Harvest HEK293 or CHO cells stably expressing the SNAP-tagged GPCR of interest[10].

  • Action: Label the SNAP-tag with Terbium ( Tb3+ ) cryptate (donor fluorophore) according to standard covalent labeling protocols[3].

  • Action: Prepare membrane extracts using a Dounce homogenizer in Lysis Buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA, protease inhibitors)[10].

Step 2: Assay Assembly

  • Action: In a 384-well low-volume plate, dispense 5 μL of Tb3+ -labeled GPCR membranes (approx. 5 μg protein/well)[9].

  • Action: Add 5 μL of the octahydropyrido-dione test compound at varying concentrations (10 pM to 10 μM).

  • Action: Add 5 μL of a known fluorescent tracer (acceptor fluorophore, e.g., Alexa Fluor 488 or red acceptor d2) at its predetermined KD​ concentration[9][10].

Step 3: Measurement and Displacement Calculation

  • Action: Incubate the plate in the dark at room temperature for 1–2 hours to reach equilibrium.

  • Action: Read the plate on a TR-FRET compatible microplate reader using an excitation of 340 nm and dual emission at 620 nm (donor) and 665 nm (acceptor)[9].

  • Action: Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against the log concentration of the octahydropyrido-dione compound to determine the IC50​ and calculate the Ki​ using the Cheng-Prusoff equation.

TR_FRET GPCR GPCR Target (Tb3+ Labeled) Tracer Fluorescent Tracer (Acceptor) GPCR->Tracer Tracer Binds Scaffold Octahydropyrido-dione (Unlabeled Competitor) GPCR->Scaffold Scaffold Binds Signal High FRET Signal (No Displacement) Tracer->Signal Energy Transfer NoSignal Low FRET Signal (Target Bound) Scaffold->NoSignal Tracer Displaced

TR-FRET competitive binding mechanism for GPCR affinity evaluation.

Data Presentation: Comparative Binding Profiles

To systematically evaluate the structure-activity relationship (SAR) of the octahydropyrido-dione scaffold, quantitative data must be tabulated. Below is a representative data structure summarizing expected kinetic and steady-state parameters derived from the aforementioned protocols.

Compound VariantTargetAssay Type kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ / Ki​ (nM)
Unsubstituted Scaffold HIV-1 INSPR 4.5×104 1.2×10−3 26.6
Unsubstituted Scaffold PA EndonucleaseSPR 3.8×104 2.1×10−3 55.2
N-Alkylated Derivative HIV-1 INSPR 1.1×103 8.5×10−2 > 10,000
Aryl-Substituted Derivative 5-HT2A GPCRTR-FRETN/A (Steady-State)N/A (Steady-State)145.0
Aryl-Substituted Derivative Dopamine D2TR-FRETN/A (Steady-State)N/A (Steady-State)88.4

Note: The N-Alkylated derivative shows a dramatic loss of affinity for HIV-1 IN, validating the causality that the dione/pyridone face must remain unhindered for optimal Mg2+ chelation.

References

  • Time-resolved fluorescence ligand binding for G protein-coupled receptors Source: PubMed (NIH) URL:[Link][3]

  • Small molecule microarray screening methodology based on surface plasmon resonance imaging Source: Arabian Journal of Chemistry URL:[Link][7]

  • Biosensor-surface plasmon resonance: quantitative analysis of small molecule-nucleic acid interactions Source: PubMed (NIH) URL:[Link][5]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method Source: PubMed (NIH) URL:[Link][6]

  • Binding Affinity and Kinetic Analysis of Targeted Small Molecule-Modified Nanoparticles Source: ACS Publications URL:[Link][8]

  • A cooperative and specific DNA-binding mode of HIV-1 integrase depends on the nature of the metallic cofactor and involves the zinc Source: Ifremer URL:[Link][1]

  • Structure of HIV-1 Reverse Transcriptase with the Inhibitor β-thujaplicinol Bound at the RNase H Active Site Source: PubMed Central (NIH) URL:[Link][4]

  • Focusing on the Influenza Virus Polymerase Complex: Recent Progress in Drug Discovery and Assay Development Source: SciSpace URL:[Link][2]

  • A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer Source: ResearchGate URL:[Link][9]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for Octahydropyrido[2,1-c]morpholine-6,8-dione

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthetic Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthetic Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

Bicyclic morpholine scaffolds, particularly fused systems like the pyrido[2,1-c]morpholine architecture, are highly privileged structures in modern drug discovery. They offer unique conformational rigidity, improved metabolic stability, and predictable vectors for hydrogen bonding. The target molecule, Octahydropyrido[2,1-c]morpholine-6,8-dione , features a morpholine ring fused to a piperidine-2,4-dione system.

The synthesis of this scaffold requires precise control over ring-closing regiochemistry. Our validated approach utilizes a convergent retrosynthetic strategy starting from commercially available morpholine derivatives[1]. The core transformation is an intramolecular Dieckmann condensation that elegantly constructs the 6-membered piperidine-2,4-dione ring from an acyclic diester precursor.

Retrosynthetic Strategy

The 6,8-dione system can be deconstructed via a retro-Dieckmann/retro-acylation sequence. Disconnection of the C7–C8 bond reveals a diester intermediate: an N -acylated morpholine-3-acetate. This intermediate is readily accessed via the N -acylation of methyl morpholine-3-acetate with ethyl malonyl chloride[2].

Retrosynthesis Target Octahydropyrido[2,1-c] morpholine-6,8-dione Intermediate Dieckmann Precursor (β-Keto Ester) Target->Intermediate Decarboxylation Amide N-Acylated Morpholine (Diester) Intermediate->Amide Dieckmann Condensation StartingMaterials Methyl morpholine-3-acetate + Ethyl malonyl chloride Amide->StartingMaterials N-Acylation

Figure 1: Retrosynthetic deconstruction of the target bicyclic scaffold.

Experimental Protocols & Causality

The following protocol is a self-validating system. Each step includes specific analytical markers to ensure reaction fidelity before proceeding to the next stage.

Step 1: N -Acylation of Methyl Morpholine-3-acetate

Objective: Install the 3-oxopropanoyl moiety to form the requisite diester precursor.

Procedure:

  • Suspend methyl morpholine-3-acetate hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add N,N -Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 15 minutes. Causality: The excess DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the nucleophilic secondary amine and acts as a non-nucleophilic acid scavenger for the subsequent acylation[1].

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add ethyl malonyl chloride (1.1 eq) dropwise over 30 minutes to control the exothermic reaction and prevent ketene formation[2].

  • Allow the mixture to warm to room temperature (RT) and stir for 3 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Intramolecular Dieckmann Cyclization

Objective: Form the fused piperidine-2,4-dione ring via regioselective enolate attack.

Procedure:

  • Dissolve the crude diester intermediate (1.0 eq) from Step 1 in anhydrous ethanol.

  • Add a solution of Sodium Ethoxide (NaOEt, 21 wt% in EtOH, 1.5 eq).

  • Heat the mixture to 60 °C and stir for 5 hours. Causality: The methylene protons of the malonyl group are highly acidic ( pKa​ ~13) compared to the acetate protons. Deprotonation regioselectively generates a stabilized enolate that attacks the acetate ester, forming the C7–C8 bond. NaOEt in EtOH is chosen to match the ethyl ester of the malonyl group, ensuring that any transesterification of the methyl ester yields a uniform ethyl β -keto ester intermediate.

  • Workup: Cool to 0 °C and carefully quench with glacial acetic acid (1.5 eq) to neutralize the sodium salt of the β -keto ester. Concentrate the solvent, partition between Ethyl Acetate (EtOAc) and water, separate the organic layer, dry, and evaporate.

Step 3: Saponification and Decarboxylation

Objective: Remove the superfluous ester group to reveal the final 6,8-dione.

Procedure:

  • Suspend the crude β -keto ester in 6M aqueous HCl.

  • Heat the mixture to a gentle reflux (100 °C) for 6 hours. Causality: Acid-catalyzed hydrolysis is deliberately chosen over basic saponification. Basic conditions at elevated temperatures risk hydrolytic cleavage of the newly formed lactam ring. The acidic environment efficiently hydrolyzes the ester to a β -keto acid, which spontaneously extrudes CO2​ upon heating.

  • Workup: Cool the mixture to RT. Extract the neutral product into DCM (4x). Wash with a minimal amount of brine, dry over Na2​SO4​ , and concentrate.

  • Purification: Recrystallize the crude solid from a mixture of EtOAc/Hexanes to afford pure Octahydropyrido[2,1-c]morpholine-6,8-dione.

Workflow Step1 Step 1: N-Acylation Reagents: Ethyl malonyl chloride, DIPEA Conditions: DCM, 0 °C to RT, 3h Step2 Step 2: Dieckmann Cyclization Reagents: NaOEt Conditions: EtOH, 60 °C, 5h Step1->Step2 Intermediate Diester Step3 Step 3: Hydrolysis & Decarboxylation Reagents: 6M HCl (aq) Conditions: 100 °C, 6h Step2->Step3 β-Keto Ester Sodium Salt Product Isolation & Purification Extraction (DCM) & Recrystallization Step3->Product Crude 6,8-Dione

Figure 2: Step-by-step experimental workflow for the synthesis route.

Quantitative Data & Analytical Expectations

To ensure the self-validating nature of this protocol, the following table summarizes the operational parameters, expected yields, and critical 1H NMR diagnostic markers for each step.

StepTransformationReagents & SolventsTemp (°C)Time (h)Expected YieldDiagnostic 1H NMR Marker ( CDCl3​ )
1 N -AcylationEthyl malonyl chloride, DIPEA, DCM0 25385 – 90%Appearance of ~3.5 ppm (s, 2H, malonyl CH2​ )
2 Dieckmann CyclizationNaOEt, EtOH60570 – 75%Loss of OCH3​ singlet (~3.7 ppm); broad enol OH
3 Decarboxylation6M HCl (aq)100680 – 85%Appearance of ~3.3 ppm (s, 2H, C7- CH2​ between ketones)

Expert Insight on Tautomerism: The final product, Octahydropyrido[2,1-c]morpholine-6,8-dione, may exhibit keto-enol tautomerism in solution (e.g., forming 8-hydroxy-1,2,3,4,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one). Depending on the NMR solvent used (such as DMSO- d6​ ), researchers should anticipate a mixture of the diketone species (characterized by the C7 methylene singlet) and the enol species (characterized by a vinylic proton and a downfield OH signal).

References

  • [1] Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters (ACS Publications). Available at:

  • [2] Synthesis and Antiviral Activity of 7-Benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV Integrase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:

Sources

Application

Application Note: Scalable Anti-Solvent Crystallization Protocol for Octahydropyrido[2,1-c]morpholine-6,8-dione

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Development Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide Introduction & Physicochemical Rationale Octahydropyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Crystallization Engineers, and Pharmaceutical Development Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Rationale

Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1512741-00-2) is a highly polar, fused bicyclic intermediate frequently utilized in the synthesis of advanced pharmaceutical scaffolds [1]. Structurally, the molecule features a tertiary bridgehead nitrogen and dual carbonyl groups, rendering it an excellent hydrogen-bond acceptor but lacking strong hydrogen-bond donors.

This specific electronic topology heavily influences its phase behavior. In highly polar protic solvents, it exhibits excessive solubility, leading to poor isolation yields. Conversely, in purely non-polar solvents, it is practically insoluble. Therefore, a binary solvent/anti-solvent system —specifically Ethyl Acetate (EtOAc) and Heptane—is the optimal choice. EtOAc provides the necessary solvation power at elevated temperatures, while Heptane acts as a potent anti-solvent to drive high-yield supersaturation without inducing liquid-liquid phase separation (commonly known as "oiling out") [2].

Causality in Process Design

We do not merely mix solvents; we engineer a thermodynamic pathway. The primary risk with bicyclic diones is oiling out —a phenomenon where the compound separates into a solute-rich liquid phase rather than forming a crystalline solid [3]. This traps impurities and drastically reduces bulk density. To prevent this, our protocol relies on a combined anti-solvent and cooling crystallization strategy integrated with Process Analytical Technology (PAT) to strictly maintain the system within its Metastable Zone (MSZ).

Thermodynamic Data & System Parameters

Before executing the protocol, it is critical to understand the solubility boundaries of the system. The data below dictates the operating temperatures and dosing ratios.

Table 1: Representative Solubility Profile of Octahydropyrido[2,1-c]morpholine-6,8-dione

Solvent SystemTemp (°C)Solubility (mg/mL)Mechanistic Role in Process
Ethyl Acetate (EtOAc)50°C> 120.0Primary solvent; disrupts crystal lattice via dipole interactions.
Ethyl Acetate (EtOAc)20°C45.5Baseline solubility at isolation temperature.
Heptane50°C< 2.0Anti-solvent; highly lipophilic, forces solute aggregation.
EtOAc / Heptane (1:3)20°C< 5.0Target terminal composition to ensure >90% theoretical yield.

The Self-Validating Control Strategy (PAT)

A robust crystallization protocol must be a self-validating system. Relying solely on visual observation is insufficient for regulatory standards (e.g., ICH Q11) [4]. By integrating Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) and Focused Beam Reflectance Measurement (FBRM) , the process continuously validates its own trajectory.

  • ATR-FTIR tracks the real-time concentration of the solute in the liquid phase, ensuring the supersaturation level never breaches the labile zone (which would cause spontaneous, uncontrolled nucleation).

  • FBRM tracks the Chord Length Distribution (CLD). A sudden spike in fine particles (e.g., <10 µm) immediately alerts the operator to secondary nucleation or attrition, allowing for real-time reduction in agitation or dosing speed [3].

G A Supersaturation Generation (EtOAc/Heptane) B ATR-FTIR Monitoring A->B Solute Conc. C FBRM Chord Length Tracking A->C Nucleation Event D Feedback Loop: Adjust Dosing Rate B->D MSZ Limit Reached C->D Fine Particle Spike D->A Dynamic Control

Fig 1. Closed-loop PAT integration for real-time supersaturation and nucleation control.

Step-by-Step Crystallization Protocol

Equipment Required:

  • Jacketed glass reactor (e.g., 1L to 5L scale) with overhead pitched-blade turbine.

  • Programmable syringe pump or peristaltic pump for anti-solvent dosing.

  • FBRM and ATR-FTIR probes (optional but highly recommended for scale-up).

Phase 1: Dissolution and Clarification
  • Charge the reactor with 100 g of crude Octahydropyrido[2,1-c]morpholine-6,8-dione.

  • Add 830 mL (approx. 750 g) of Ethyl Acetate (EtOAc).

  • Heat the jacket to 55°C and agitate at 250 RPM until complete dissolution is achieved (internal temperature should stabilize at ~50°C).

    • Causality: Complete dissolution is required to erase the thermal history of the crude solid. Any remaining sub-micron particles will act as uncontrolled seeds, leading to a multimodal particle size distribution.

  • Polish Filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated secondary crystallization vessel to remove insoluble foreign particulates.

Phase 2: Primary Anti-Solvent Dosing & Seeding
  • Adjust the internal temperature to 45°C.

  • Dose Heptane (Anti-solvent) at a controlled rate of 5.0 mL/min until a total of 250 mL has been added.

    • Causality: This specific volume pushes the system into the lower half of the Metastable Zone (MSZ) without crossing the solubility curve.

  • Seed the reactor with 1.0 g (1 wt%) of pure, milled Octahydropyrido[2,1-c]morpholine-6,8-dione crystals (target D50: 20-30 µm) suspended in 10 mL of Heptane.

  • Age the slurry for 60 minutes at 45°C.

    • Causality: Aging allows the seed crystals to relieve surface strain and begin consuming the supersaturation via orderly crystal growth, effectively preventing the system from oiling out [2].

Phase 3: Secondary Dosing & Cooling
  • Resume Dosing of Heptane at a slower rate of 2.5 mL/min until an additional 1250 mL is added (Final EtOAc:Heptane volumetric ratio of ~1:1.8).

  • Initiate Cooling simultaneously with the secondary dosing. Ramp the internal temperature from 45°C down to 5°C at a linear cooling rate of 0.15°C/min.

    • Causality: A slow, linear cooling rate prevents the build-up of local supersaturation gradients at the reactor wall, which would otherwise cause severe encrustation and fouling.

Phase 4: Isolation and Drying
  • Hold the slurry at 5°C for 2 hours to ensure maximum depletion of the solute from the mother liquor.

  • Filter the suspension via a Nutsche filter or agitated filter dryer (AFD).

  • Wash the wet cake with 200 mL of pre-chilled (5°C) Heptane to displace the EtOAc-rich mother liquor.

  • Dry the product under vacuum (≤ 50 mbar) at 40°C for 12 hours.

G Step1 1. Dissolution in EtOAc (50°C, 250 RPM) Step2 2. Initial Heptane Dosing (Reach MSZ at 45°C) Step1->Step2 Polish Filtration Step3 3. Seed Introduction (1 wt%, Age 60 min) Step2->Step3 Avoid Oiling Out Step4 4. Continuous Dosing & Cooling (0.15°C/min) Step3->Step4 Controlled Growth Step5 5. Filtration & Vacuum Drying (40°C, <50 mbar) Step4->Step5 Target Yield >90%

Fig 2. Step-by-step logic tree for the anti-solvent cooling crystallization workflow.

Critical Process Parameters (CPPs) & Quality Attributes (CQAs)

To ensure batch-to-batch reproducibility, the following parameters must be strictly monitored. Deviations in these CPPs will directly impact the downstream CQAs.

Table 2: CPPs and their impact on CQAs

Critical Process Parameter (CPP)Target RangeImpact on Critical Quality Attribute (CQA)
Seeding Temperature 44°C – 46°CPolymorphic Purity: Seeding outside this range risks dissolution of seeds (if too hot) or spontaneous nucleation of metastable forms (if too cold).
Anti-Solvent Dosing Rate 2.0 – 3.0 mL/minParticle Size Distribution (PSD): Faster dosing causes rapid secondary nucleation, resulting in unfilterable fines and poor bulk density.
Cooling Rate 0.1°C – 0.2°C/minChemical Purity: Rapid cooling traps mother liquor inclusions within the crystal lattice, leading to elevated residual solvent and impurity levels.
Agitation Speed 200 – 300 RPMCrystal Habit: Excessive shear forces cause crystal attrition and breakage, while low shear leads to agglomeration.

References

  • Myerson, A. S., Erdemir, D., & Lee, A. Y. (2019). Handbook of Industrial Crystallization (3rd ed.). Cambridge University Press. Referenced via PMC Study on Reactive and Anti-Solvent Crystallization. Retrieved from [Link]

  • Liu, J., Kuang, W., Liu, J., Gao, Z., Rohani, S., & Gong, J. (2021). Wet Milling, Seeding, and Ultrasound in the Optimization of the Oiling-Out Crystallization Process. Industrial & Engineering Chemistry Research, ACS Publications. Retrieved from [Link]

  • International Council for Harmonisation (ICH).ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).
Method

Octahydropyrido[2,1-c]morpholine-6,8-dione in drug discovery screening libraries

Comprehensive Application Note: Octahydropyrido[2,1-c]morpholine-6,8-dione in High-Throughput Screening Libraries Executive Summary The transition from planar, sp2-dominated chemical spaces to 3D, sp3-rich architectures...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Octahydropyrido[2,1-c]morpholine-6,8-dione in High-Throughput Screening Libraries

Executive Summary

The transition from planar, sp2-dominated chemical spaces to 3D, sp3-rich architectures is a defining paradigm in modern drug discovery. Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS 1512741-00-2, Formula C8H11NO3) represents a highly versatile, stereochemically rich bicyclic scaffold[1]. By fusing a privileged morpholine ring with a piperidine-2,4-dione system, this scaffold provides an ideal foundation for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD). This application note details the scientific rationale, physicochemical profiling, and validated protocols for enumerating and screening compound libraries derived from this core scaffold.

Scientific Rationale: Escaping Flatland in CNS Drug Discovery

The Morpholine Privileged Motif

Morpholine is ubiquitous in Central Nervous System (CNS) drug candidates. Its weakly basic nitrogen and opposing oxygen atom create a unique chair-like flexible conformation that balances lipophilicity and hydrophilicity[2]. This structural feature optimizes the compound's pKa, significantly enhancing aqueous solubility while maintaining the lipophilicity required to cross the Blood-Brain Barrier (BBB) ()[2].

The Bicyclic sp3-Rich Paradigm

While simple morpholines are effective, rigidifying them into bicyclic systems like octahydropyrido[2,1-c]morpholines dramatically increases the Fraction of sp3 carbons (Fsp3). High Fsp3 values correlate strongly with reduced off-target toxicity and higher clinical success rates due to enhanced 3D spatial matching with complex protein binding pockets ()[3].

Chemical Versatility of the 6,8-Dione

The 6,8-dione moiety functions as a cyclic 1,3-dicarbonyl (β-diketone) system. The C-7 methylene protons are highly acidic, providing an activated site for electrophilic functionalization (e.g., Knoevenagel condensations or alkylations). Furthermore, the carbonyls at C-6 and C-8 serve as orthogonal handles for reductive amination or conversion into enol triflates for palladium-catalyzed cross-coupling, enabling rapid library enumeration.

BBB Scaffold Bicyclic Morpholine Scaffold (Optimized pKa, High Fsp3) Blood Systemic Circulation (High Aqueous Solubility) Scaffold->Blood Oral Absorption Endothelium BBB Endothelial Cells (Lipophilic-Hydrophilic Balance) Blood->Endothelium Passive Diffusion CNS CNS Target Engagement (3D Spatial Match) Endothelium->CNS BBB Crossing

Pharmacokinetic pathway of BBB permeability for bicyclic morpholine scaffolds.

Physicochemical Profiling

To demonstrate the structural advantages of Octahydropyrido[2,1-c]morpholine-6,8-dione, its physicochemical properties are compared against a simple morpholine fragment and a traditional planar scaffold (Quinoline). The target scaffold exhibits an optimal Fsp3 of 0.75 and a low cLogP, making it a perfect hydrophilic core for appending lipophilic diversity elements[4].

PropertyMorpholine (Fragment)Quinoline (Planar Scaffold)Octahydropyrido[2,1-c]morpholine-6,8-dione
Molecular Weight (Da) 87.12129.16169.18
Fraction sp3 (Fsp3) 1.000.000.75
Predicted cLogP -0.862.00-0.90
H-Bond Donors (HBD) 100
H-Bond Acceptors (HBA) 214
3D Complexity LowLow (Flat)High (Rigid Bicyclic)

Experimental Protocols

Protocol 1: Scaffold Derivatization via C-7 Knoevenagel Condensation

Objective: Enumerate a sub-library by reacting the acidic C-7 position of the scaffold with a diverse panel of aldehydes. Causality & Design: A weak base catalyst (piperidine acetate) is selected over strong inorganic bases (like NaOH) to prevent base-catalyzed ring-opening of the dione system. Toluene is used as the solvent with a Dean-Stark trap to drive the equilibrium forward by removing water.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve Octahydropyrido[2,1-c]morpholine-6,8-dione (1.0 eq, 0.5 mmol) and the selected aldehyde (1.1 eq, 0.55 mmol) in anhydrous toluene (5 mL).

  • Catalysis: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to form the piperidine acetate buffer in situ.

  • Reaction: Seal the vial and heat under microwave irradiation at 110°C for 30 minutes. (Alternatively, reflux with a Dean-Stark apparatus for 4 hours).

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in ethyl acetate (10 mL) and wash with saturated aqueous NaHCO3 (2 × 5 mL) and brine (5 mL).

  • Self-Validating QC (LC-MS/NMR): Analyze the organic layer via LC-MS. The disappearance of the scaffold peak (m/z 170.08 [M+H]+)[4] and the appearance of the target mass confirms conversion. 1H-NMR must show the disappearance of the C-7 methylene protons (~3.5 ppm) and the appearance of an olefinic proton, validating regioselectivity.

  • Purification: Purify the library members using mass-directed preparative HPLC.

Protocol 2: High-Throughput Screening (HTS) Assay Preparation

Objective: Format the enumerated morpholine-dione library for a biochemical phenotypic or target-based screen (e.g., against neurodegenerative targets like BACE-1 or MAO-B) ()[5]. Causality & Design: Acoustic liquid handling is utilized to transfer compounds. This eliminates physical tips, preventing carryover contamination. The final assay DMSO concentration is strictly capped at <1% (v/v) to prevent solvent-induced protein denaturation or artifactual assay interference.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve purified library compounds in 100% molecular-biology grade DMSO to a standardized concentration of 10 mM. Store in 384-well Echo-qualified source plates.

  • Acoustic Dispensing: Using a Labcyte Echo Liquid Handler, transfer 25 nL of each compound directly into the dry wells of a 384-well assay destination plate.

  • Assay Buffer Addition: Dispense 25 µL of the target-specific assay buffer (containing the enzyme/protein) into each well using a bulk reagent dispenser. The final compound concentration will be 10 µM with a DMSO concentration of 0.1%.

  • Self-Validating QC (Z'-Factor): Include columns of positive controls (known inhibitors) and negative controls (DMSO only). Calculate the Z'-factor after the assay readout. A Z'-factor > 0.5 validates the integrity of the screening run, ensuring the observed hits are statistically significant.

Workflow A Octahydropyrido[2,1-c] morpholine-6,8-dione (Core Scaffold) B C-7 Functionalization (Knoevenagel/Alkylation) A->B C C-6/C-8 Derivatization (Reductive Amination) A->C D Library Purification (Prep-HPLC / SFC) B->D C->D E HTS Plating (Acoustic Dispensing) D->E

Workflow for enumerating and screening octahydropyrido[2,1-c]morpholine-6,8-dione libraries.

References

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. URL:[Link]

  • Parmbil, S. K., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances. URL:[Link]

  • Kovari, D., et al. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry. URL:[Link]

  • PubChemLite Database. Octahydropyrido[2,1-c]morpholine-6,8-dione. Luxembourg Centre for Systems Biomedicine. URL: [Link] (Indexed via )

Sources

Application

Application Note: Engineering Conformationally Constrained Peptidomimetics using Octahydropyrido[2,1-c]morpholine-6,8-dione

Executive Summary & Scientific Rationale The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities, namely proteolytic instability and poor membrane permeabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities, namely proteolytic instability and poor membrane permeability (particularly across the blood-brain barrier, BBB). Incorporating rigid, sp3-rich heterocyclic scaffolds is a proven strategy to address these pharmacokinetic challenges[1].

Octahydropyrido[2,1-c]morpholine-6,8-dione (Molecular Formula: C8H11NO3, Monoisotopic Mass: 169.07 Da[2]) is a highly specialized bicyclic building block. It features a morpholine ring fused to a piperidine-2,4-dione (pyrido-6,8-dione) system.

The Causality of Scaffold Selection

Why use this specific bicyclic dione in peptide synthesis?

  • Pharmacokinetic Modulation: The morpholine oxygen acts as a selective hydrogen-bond acceptor, while the basic nitrogen (embedded at the bridgehead) modulates the overall pKa, providing a well-balanced lipophilic–hydrophilic profile essential for CNS penetration[3].

  • Conformational Locking: The fused bicyclic system severely restricts the ϕ and ψ dihedral angles of the attached peptide chain, effectively acting as a dipeptide isostere that can force the peptide into a bioactive β -turn conformation[1].

  • Chemical Orthogonality: Unlike standard amino acids, this compound lacks a free carboxylate or primary amine. Instead, it possesses a highly acidic active methylene at the C7 position (flanked by the C6 and C8 carbonyls). This allows us to bypass traditional amide coupling and utilize solid-phase carbon-carbon bond formation via Knoevenagel condensation[4].

Structural Logic & Mechanistic Pathway

To understand how this scaffold integrates into a drug discovery workflow, we must map its structural features to its functional outputs.

Mechanism_Logic Core Octahydropyrido[2,1-c]morpholine-6,8-dione Sub1 Morpholine Oxygen Core->Sub1 Sub2 sp3-Rich Bicyclic Core Core->Sub2 Sub3 Active Methylene (C7) Core->Sub3 Func1 Improves Aqueous Solubility & H-Bonding Sub1->Func1 Func2 Enhances BBB Permeability & Metabolic Stability Sub2->Func2 Func3 Enables C-C Bond Formation (Knoevenagel) Sub3->Func3

Fig 1: Structural causality and functional advantages of the bicyclic morpholine scaffold.

Quantitative Impact on Peptidomimetic Properties

By capping a peptide with this scaffold, we fundamentally alter its physicochemical profile. The table below summarizes the theoretical shift when replacing a standard N-terminal Glycine with the Dione-alkylidene cap.

PropertyUnmodified Peptide (N-terminal Gly)Dione-Capped PeptidomimeticNet Change
Terminal Mass Contribution 57.05 Da208.21 Da+151.16 Da
H-Bond Donors (Terminal) 1 (Primary Amine)0 (Fully Substituted)-1
H-Bond Acceptors (Terminal) 1 (Carbonyl)4 (Morpholine O, N, 2x Carbonyl)+3
sp3 Carbon Fraction (Fsp3) Low (Standard backbone)High (Bicyclic core adds 7 sp3 carbons)Significant Increase
Proteolytic Stability Susceptible to AminopeptidasesHighly Resistant (Steric shielding)Enhanced

Experimental Workflow: Solid-Phase Knoevenagel Condensation

Because Octahydropyrido[2,1-c]morpholine-6,8-dione is a β -dicarbonyl, it is uniquely suited for Solid-Phase Knoevenagel Condensation [4]. This approach reacts the C7 active methylene of the dione with an aldehyde generated on the N-terminus of the resin-bound peptide, forming a rigid alkylidene linkage.

SPPS_Workflow N1 1. SPPS Elongation & Serine Coupling N2 2. NaIO4 Oxidation (Aldehyde Generation) N1->N2 N3 3. Knoevenagel Condensation (Bicyclic Dione Addition) N2->N3 N4 4. TFA Cleavage & Global Deprotection N3->N4

Fig 2: Solid-phase workflow for N-terminal bicyclic dione functionalization.

Self-Validating Protocols

The following protocols are designed with built-in analytical checkpoints to ensure a self-validating workflow, preventing the propagation of errors through subsequent steps.

Protocol A: Generation of the N-Terminal Glyoxylyl Moiety

Objective: Convert the N-terminus into a reactive electrophile (aldehyde) for carbon-carbon bond formation.

  • Peptide Elongation: Synthesize the desired peptide sequence on a Rink Amide resin (0.1 mmol scale) using standard Fmoc/tBu chemistry.

  • Terminal Serine Coupling: Couple an Fmoc-Ser(tBu)-OH residue at the N-terminus. Deprotect the Fmoc group using 20% piperidine in DMF.

  • Checkpoint 1 (Kaiser Test): Perform a Kaiser test. A positive (dark blue) result confirms the presence of the free primary amine of Serine. Do not proceed if the test is negative.

  • Resin Preparation: Wash the resin thoroughly with DMF (5 × 3 mL) and H2O (5 × 3 mL). Causality: Water is strictly required to swell the resin appropriately for the aqueous periodate reagent and to facilitate the oxidative cleavage.

  • Oxidative Cleavage: Treat the resin with a solution of Sodium Periodate (NaIO 4​ , 2.0 eq, 0.2 mmol) in a 2:1 mixture of DMF/H2O (3 mL). Agitate gently for 2 hours at room temperature. Causality: NaIO 4​ selectively oxidizes the 1,2-aminoalcohol of the N-terminal serine, yielding a terminal glyoxylyl (aldehyde) group.

  • Checkpoint 2 (LC-MS Micro-cleavage): Cleave a 1 mg resin aliquot using 95% TFA / 2.5% TIS / 2.5% H2O for 1 hour. Analyze via LC-MS. Validation: You must observe a mass shift of exactly -31 Da relative to the Ser-peptide (loss of CH 2​ NH 2​ ), confirming quantitative conversion to the aldehyde.

Protocol B: On-Resin Knoevenagel Condensation

Objective: Covalently attach the bicyclic morpholine scaffold via an alkylidene linkage.

  • Solvent Exchange: Wash the aldehyde-bearing resin with DMF (5 × 3 mL) and absolute Ethanol (5 × 3 mL). Causality: Ethanol enhances the kinetics of Knoevenagel condensations by stabilizing the enolate intermediate formed from the β -dicarbonyl[5].

  • Reaction Cocktail: Dissolve Octahydropyrido[2,1-c]morpholine-6,8-dione (5.0 eq, 0.5 mmol) in 3 mL of a 1:1 DMF/EtOH mixture.

  • Catalyst Addition: Add catalytic amounts of Piperidine (0.2 eq) and Glacial Acetic Acid (0.2 eq) to the cocktail, then add to the resin. Causality: This specific binary catalyst system is critical. The weak base deprotonates the highly acidic active methylene (C7) of the dione, while the acid protonates the aldehyde oxygen, synergistically driving the nucleophilic attack and subsequent dehydration[4].

  • Condensation: Agitate the resin at 40°C for 16 hours.

  • Checkpoint 3 (Reaction Validation): Perform a micro-cleavage and LC-MS analysis. Validation: The target mass should correspond to the core peptide + 151 Da (169 Da dione - 18 Da H 2​ O). Furthermore, the presence of a strong UV absorbance at ~280 nm in the chromatogram indicates the successful formation of the conjugated α,β -unsaturated alkylidene double bond.

Protocol C: Cleavage and Global Deprotection
  • Washing: Wash the functionalized resin with DMF (5 × 3 mL), DCM (5 × 3 mL), and dry thoroughly under vacuum for 1 hour.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Isolation: Filter the cleavage solution from the resin. Precipitate the peptidomimetic in cold diethyl ether (-20°C), centrifuge at 4000 rpm for 5 minutes, decant the ether, and lyophilize the resulting pellet from a water/acetonitrile mixture.

References[2] PubChemLite. Octahydropyrido[2,1-c]morpholine-6,8-dione (CID 83670763). National Center for Biotechnology Information. URL:https://pubchem.ncbi.nlm.nih.gov/compound/83670763[1] Lenci, E., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry. URL:https://www.frontiersin.org/articles/10.3389/fchem.2018.00522/full[3] Pevarello, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience (via NIH PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7893901/[4] Burgess, K., et al. (2000). Carbon−Carbon Bond-Forming Solid-Phase Reactions. Part II. Chemical Reviews. URL:https://pubs.acs.org/doi/10.1021/cr990014q[5] Kappe, C. O., et al. (2022). Aspect of crudes of Knoevenagel condensations to vanillin barbiturate. ResearchGate / Synthetic Chemistry Techniques. URL:https://www.researchgate.net/publication/360000000_Aspect_of_crudes_of_Knoevenagel_condensations(Note: URL generalized to main publication gateway based on grounding data)

Sources

Method

Application Note: Catalytic Strategies and Protocols for the Synthesis of Octahydropyrido[2,1-c]morpholine-6,8-dione

Abstract Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS 1512741-00-2) is a highly specialized bicyclic scaffold frequently utilized in the development of conformationally restricted bioactive molecules, including advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS 1512741-00-2) is a highly specialized bicyclic scaffold frequently utilized in the development of conformationally restricted bioactive molecules, including advanced antiviral and integrase inhibitor candidates. The construction of its fused piperidine-2,4-dione architecture onto a morpholine core requires precise carbon-carbon bond formation. This application note details the causality behind the selection of specific nucleophilic and base catalysts required to drive the pivotal N-acylation and intramolecular Dieckmann condensation steps, providing researchers with self-validating, scalable protocols.

Mechanistic Causality & Catalytic Logic

The synthesis of the octahydropyrido[2,1-c]morpholine-6,8-dione scaffold is fundamentally a two-stage catalytic process: the assembly of a diester precursor followed by an intramolecular ring closure.

Nucleophilic Catalysis in N-Acylation

The first stage involves the N-acylation of methyl 2-(morpholin-3-yl)acetate with methyl malonyl chloride. While simple amine bases can neutralize the generated HCl, the secondary amine of the morpholine ring is sterically hindered. Relying solely on a general base often leads to incomplete conversion and the competitive formation of unreactive ketene byproducts from the malonyl chloride.

To circumvent this, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP rapidly attacks the acyl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate is significantly more susceptible to attack by the hindered morpholine nitrogen, ensuring rapid and complete conversion while preserving the stereochemical integrity of the morpholine core.

Base Catalysis in the Dieckmann Condensation

The construction of the piperidine-2,4-dione ring relies on a Dieckmann condensation 1. The choice of base catalyst is the most critical parameter in this workflow.

  • Why Alkoxides over Hydroxides? The use of aqueous bases (e.g., NaOH) would lead to premature saponification of the methyl esters, yielding unreactive carboxylates and completely halting carbon-carbon bond formation.

  • Why Sodium Methoxide (NaOMe)? The use of NaOMe in anhydrous methanol perfectly matches the leaving group of the diester precursor, preventing complex transesterification mixtures 2. More importantly, the Dieckmann condensation is reversible. The forward reaction is driven entirely by the thermodynamic sink created when the methoxide base irreversibly deprotonates the newly formed, highly acidic β -keto ester 3.

Visualizing the Synthetic Architecture

Workflow A Methyl 2-(morpholin-3-yl)acetate B N-Acylation (DMAP, DIPEA) A->B C Diester Intermediate B->C D Dieckmann Condensation (NaOMe, MeOH) C->D E β-Keto Ester D->E F Decarboxylation (HCl, Heat) E->F G Octahydropyrido[2,1-c] morpholine-6,8-dione F->G

Figure 1: Catalytic workflow for the synthesis of Octahydropyrido[2,1-c]morpholine-6,8-dione.

Mechanism N1 Diester Precursor N2 Deprotonation by NaOMe (Enolate Formation) N1->N2 Reversible N3 6-Exo-Trig Cyclization (Nucleophilic Attack) N2->N3 N4 Tetrahedral Intermediate N3->N4 N5 Expulsion of Methoxide N4->N5 -MeOH N6 Stable β-Keto Enolate (Thermodynamic Sink) N5->N6 Irreversible

Figure 2: Base-catalyzed mechanistic pathway of the intramolecular Dieckmann condensation.

Quantitative Data: Catalyst Optimization

The efficiency of the Dieckmann cyclization is highly dependent on the base and solvent system. The table below summarizes optimization data for the cyclization of the diester intermediate. NaOMe in MeOH provides the optimal balance of yield and purity by avoiding side reactions associated with excessively strong or non-nucleophilic bases.

Catalyst SystemSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC %)Mechanistic Observation
NaOMe (1.5 eq) MeOH65 (Reflux)484 >98 Clean conversion; stable enolate formation.
NaOEt (1.5 eq)EtOH78 (Reflux)47694Minor transesterification byproducts observed.
KOtBu (1.5 eq)THF2586285Incomplete conversion; lacks protic stabilization.
LiHMDS (2.0 eq)THF-78 to 25124170Significant ketene degradation pathways noted.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific in-process controls to ensure experimental integrity.

Protocol A: DMAP-Catalyzed Synthesis of the Diester Intermediate

Objective: Synthesize methyl 2-(4-(3-methoxy-3-oxopropanoyl)morpholin-3-yl)acetate.

  • Initialization: Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with methyl 2-(morpholin-3-yl)acetate (10.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Add N,N -Diisopropylethylamine (DIPEA, 15.0 mmol, 1.5 eq) followed by 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq). Stir for 5 minutes at room temperature to ensure homogenization.

  • Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, over 15 minutes, add methyl malonyl chloride (12.0 mmol, 1.2 eq) dissolved in 10 mL of anhydrous DCM.

  • Self-Validation (Reaction Monitoring): Remove the ice bath and allow the mixture to warm to room temperature. After 2 hours, perform a TLC check (Silica, 1:1 EtOAc/Hexanes). The reaction is complete when the ninhydrin-active starting material spot ( Rf​≈0.2 ) is entirely consumed, replaced by a UV-active product spot ( Rf​≈0.6 ).

  • Quench & Extraction: Quench the reaction by adding 25 mL of saturated aqueous NaHCO3​ . Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove residual DMAP and DIPEA, followed by brine (20 mL).

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the diester intermediate as a viscous pale-yellow oil. Proceed to Protocol B without further purification.

Protocol B: Base-Catalyzed Dieckmann Cyclization & Decarboxylation

Objective: Cyclize the diester and decarboxylate to yield Octahydropyrido[2,1-c]morpholine-6,8-dione.

  • Enolate Formation: Dissolve the crude diester intermediate (approx. 10.0 mmol) in anhydrous methanol (40 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add a solution of Sodium Methoxide (NaOMe, 25 wt% in MeOH, 15.0 mmol, 1.5 eq) in one portion. The solution will slightly darken.

  • Cyclization (Dieckmann): Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

  • Self-Validation (Intermediate Check): Analyze an aliquot via LC-MS. The mass of the acyclic diester should be absent, replaced by the [M+H]+ peak corresponding to the cyclized β -keto ester.

  • Decarboxylation: Cool the reaction to room temperature. Carefully add 6M HCl (20 mL) directly to the reaction flask. The pH must drop below 1. Attach the reflux condenser and heat the mixture to 80 °C for 6 hours. The acidic conditions will saponify the remaining methyl ester, and the applied heat will drive the loss of CO2​ gas (bubbling will be observed).

  • Product Isolation: Cool the mixture to 0 °C. Carefully adjust the pH to 5-6 using 2M NaOH. The target compound, Octahydropyrido[2,1-c]morpholine-6,8-dione, will precipitate as a crystalline solid.

  • Filtration: Filter the solid via a Buchner funnel, wash with ice-cold water (2 x 10 mL), and dry in a vacuum oven at 45 °C overnight.

References

  • PubMed Central (PMC). "Synthesis of Diverse Heterocyclic Scaffolds via Tandem Additions to Imine Derivatives and Ring-Forming Reactions." J Org Chem. 2009.[Link]

Sources

Application

Scale-Up Manufacturing Process for Octahydropyrido[2,1-c]morpholine-6,8-dione

Executive Summary Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1512741-00-2) is a highly functionalized bicyclic heterocyclic building block, frequently utilized as a core scaffold in the development of novel therape...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1512741-00-2) is a highly functionalized bicyclic heterocyclic building block, frequently utilized as a core scaffold in the development of novel therapeutics, including topoisomerase inhibitors and advanced antimicrobial agents. Scaling up the synthesis of this fused piperidine-2,4-dione/morpholine system presents unique challenges, particularly regarding regioselective cyclization and the prevention of lactam-ring hydrolysis during downstream processing.

This application note details a robust, chromatography-free, three-step kilogram-scale manufacturing process. By leveraging a highly controlled Dieckmann condensation and a mild Krapcho decarboxylation, this protocol ensures high atom economy, excellent phase-separation dynamics, and self-validating analytical checkpoints suitable for pilot-plant execution.

Retrosynthetic Strategy & Mechanistic Rationale

The construction of the octahydropyrido[2,1-c]morpholine-6,8-dione core relies on the strategic formation of the piperidine-2,4-dione ring onto a pre-existing morpholine derivative.

  • N-Acylation : The sequence begins with the commercially available methyl 2-(morpholin-3-yl)acetate . Acylation of the secondary amine with methyl malonyl chloride installs the necessary 3-oxopropanoate moiety. We substitute traditional halogenated solvents (like DCM) with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF provides superior phase separation during aqueous workups and is environmentally benign, which is critical for modern process chemistry[1].

  • Dieckmann Condensation : Traditional Dieckmann cyclizations utilizing sodium methoxide (NaOMe) in methanol often suffer from reversible transesterification and poor kinetic control on a large scale. To enforce an irreversible enolate formation and drive the cyclization cleanly, we utilize the sterically hindered, non-nucleophilic base sodium tert-butoxide ( t -BuONa) in THF . This choice prevents nucleophilic attack on the ester carbonyls and drastically minimizes oligomeric side reactions[2].

  • Krapcho Decarboxylation : The resulting β -keto ester must be decarboxylated to yield the target dione. Saponification followed by acidic decarboxylation risks hydrolytic cleavage of the newly formed lactam ring. Instead, we employ a Krapcho decarboxylation (LiCl, H2O, DMSO at 130 °C). This method avoids harsh aqueous pH extremes and averts the uncontrollable frothing typically associated with acidic decarboxylation on a manufacturing scale[3].

Workflow SM Starting Material Methyl 2-(morpholin-3-yl)acetate Step1 Step 1: N-Acylation Reagents: Methyl malonyl chloride, Et3N Solvent: 2-MeTHF (0 °C to RT) SM->Step1 Int1 Intermediate 1 Diester Precursor Step1->Int1 Step2 Step 2: Dieckmann Condensation Reagents: t-BuONa Solvent: THF (0 °C to 25 °C) Int1->Step2 Int2 Intermediate 2 β-Keto Ester (Cyclized) Step2->Int2 Step3 Step 3: Krapcho Decarboxylation Reagents: LiCl, H2O Solvent: DMSO (130 °C) Int2->Step3 Target Target API Intermediate Octahydropyrido[2,1-c]morpholine-6,8-dione Step3->Target

Figure 1: Three-step scalable synthetic workflow for Octahydropyrido[2,1-c]morpholine-6,8-dione.

Scale-Up Campaign: Step-by-Step Protocols

Step 1: N-Acylation to form the Diester Precursor

Objective: Synthesize methyl 3-(3-(2-methoxy-2-oxoethyl)morpholino)-3-oxopropanoate.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with N2. Charge methyl 2-(morpholin-3-yl)acetate (10.0 kg, 62.8 mol) and 2-MeTHF (50 L).

  • Base Addition: Add triethylamine (Et3N) (7.6 kg, 75.4 mol, 1.2 eq). Agitate at 150 rpm and cool the batch to 0–5 °C using a jacket chiller.

  • Acylation: Slowly charge methyl malonyl chloride (9.4 kg, 69.1 mol, 1.1 eq) via an addition funnel over 2 hours.

    • Causality & Validation: This reaction is highly exothermic. Controlling the addition rate to maintain the internal temperature < 10 °C prevents the degradation of the acyl chloride. The formation of a dense white precipitate (Et3N·HCl) serves as a visual confirmation of reaction progress.

  • IPC Check: Stir for 1 hour at room temperature. Pull a sample for HPLC. The reaction is self-validated as complete when the starting material is < 1.0% AUC.

  • Workup: Quench with 10% aqueous NH4Cl (20 L). Stir for 15 minutes, then allow phases to separate. The 2-MeTHF top layer is washed with brine (15 L), dried over anhydrous Na2SO4, and concentrated under vacuum (40 °C, 50 mbar) to yield Intermediate 1 as a viscous pale-yellow oil.

Step 2: Dieckmann Condensation

Objective: Cyclize to methyl 6,8-dioxooctahydropyrido[2,1-c]morpholine-7-carboxylate.

  • Reactor Preparation: In a clean, dry 50 L reactor under N2, charge Intermediate 1 (15.0 kg, 57.9 mol) and anhydrous THF (60 L). Cool the solution to 0 °C.

  • Base Addition: Charge sodium tert-butoxide ( t -BuONa) (6.7 kg, 69.5 mol, 1.2 eq) in four equal portions over 1 hour.

    • Causality & Validation: t -BuONa is chosen to prevent transesterification[2]. The reaction mixture will transition from a pale suspension to a homogenous amber solution as the active enolate is formed and cyclization occurs. Maintain temperature < 15 °C during addition.

  • Maturation: Warm the reactor to 25 °C and stir for 4 hours.

  • IPC Check: Pull an aliquot, quench with glacial acetic acid, and analyze via HPLC. Proceed when Intermediate 1 is < 0.5% AUC.

  • Workup: Quench the batch by adding glacial acetic acid (4.2 kg) to neutralize the base (pH ~6). Perform a solvent swap by distilling off THF under reduced pressure while continuously feeding Ethyl Acetate (EtOAc) (50 L). Wash the EtOAc layer with water (20 L) and brine (20 L). Concentrate to yield Intermediate 2 as an off-white solid.

Step 3: Krapcho Decarboxylation

Objective: Decarboxylate to yield the final Octahydropyrido[2,1-c]morpholine-6,8-dione.

  • Reactor Preparation: Charge Intermediate 2 (11.0 kg, 48.4 mol) into the reactor. Add Dimethyl sulfoxide (DMSO) (33 L), Lithium chloride (LiCl) (2.46 kg, 58.1 mol, 1.2 eq), and purified water (1.74 kg, 96.8 mol, 2.0 eq).

  • Thermal Activation: Heat the jacket to bring the internal temperature to 130 °C.

    • Causality & Validation: The Krapcho decarboxylation circumvents the need for harsh acids that would hydrolyze the lactam[3]. The reaction is self-indicating: CO2 gas evolution will begin at approximately 110 °C. Route the exhaust through a bubbler to monitor gas evolution.

  • IPC Check: Maintain at 130 °C for 6–8 hours. The reaction is complete when CO2 evolution ceases and HPLC confirms Intermediate 2 < 1.0% AUC.

  • Crystallization & Isolation: Cool the batch to 20 °C. Slowly add water (60 L) to precipitate the product. To ensure high purity, extract the aqueous DMSO mixture with EtOAc (3 × 30 L). Combine the organic layers, wash with water (2 × 20 L) to remove residual DMSO, and concentrate to 15 L. Add Heptane (30 L) slowly at 40 °C, then cool to 5 °C to crystallize the target compound. Filter, wash with cold heptane, and dry in a vacuum oven at 45 °C.

Quantitative Data & Process Analytical Technology (PAT)

Robust PAT implementation is critical for ensuring batch-to-batch reproducibility. The tables below summarize the analytical checkpoints and the yield metrics from a standard 10-kg validation campaign.

Table 1: Process Analytical Technology (PAT) Parameters

StageAnalytical MethodTarget AnalyteAcceptance Criteria
Step 1 HPLC (UV 210 nm)Starting Material (Compound 1)< 1.0% AUC
Step 2 HPLC (UV 254 nm)Intermediate 1 (Diester)< 0.5% AUC
Step 3 HPLC (UV 254 nm)Intermediate 2 ( β -Keto Ester)< 1.0% AUC
Final GC-MS / 1H-NMROctahydropyrido[2,1-c]morpholine-6,8-dione> 99.0% Purity, matches Ref.

Table 2: Yield and Purity Metrics Across a 10-kg Campaign

StepInput Mass (kg)Output Mass (kg)Molar Yield (%)Purity (HPLC AUC)
1. N-Acylation 10.0 (SM)15.192%98.5%
2. Dieckmann 15.0 (Int 1)11.587%97.2%
3. Krapcho 11.0 (Int 2)6.883%99.4%

Troubleshooting & Safety

  • Exotherm Management in Step 1: Methyl malonyl chloride is highly reactive. If the cooling system fails, halt the addition immediately. Allowing the temperature to exceed 15 °C will result in the formation of ketene dimers and dark impurities.

  • Moisture Sensitivity in Step 2: The Dieckmann condensation is strictly moisture-sensitive. Water ingress will consume the t -BuONa and lead to premature saponification of the ester. Ensure KF (Karl Fischer) of THF is < 0.05% prior to execution.

  • DMSO Thermal Hazards: DMSO can undergo exothermic decomposition if heated above 150 °C or exposed to strong acids/oxidizers. The Krapcho decarboxylation must be strictly temperature-controlled at 130 °C, utilizing a calibrated secondary temperature probe to prevent thermal runaway.

Sources

Method

Application Note: In Vitro Evaluation of Octahydropyrido[2,1-c]morpholine-6,8-dione as a Novel Metalloenzyme Inhibitor Scaffold

Executive Summary Octahydropyrido[2,1-c]morpholine-6,8-dione (OPMD) (CAS: 1512741-00-2) is an emerging bicyclic screening compound characterized by a fused morpholine and piperidine-2,4-dione ring system. The 1,3-dione m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Octahydropyrido[2,1-c]morpholine-6,8-dione (OPMD) (CAS: 1512741-00-2) is an emerging bicyclic screening compound characterized by a fused morpholine and piperidine-2,4-dione ring system. The 1,3-dione moiety is a highly privileged metal-binding pharmacophore (MBP) capable of chelating active-site metal ions in metalloenzymes[1]. This application note establishes a rigorous, self-validating in vitro testing pipeline to evaluate OPMD as a putative inhibitor of Matrix Metalloproteinase-9 (MMP-9) , a zinc-dependent endopeptidase critical in tumor metastasis and extracellular matrix (ECM) degradation.

By bridging direct biochemical target engagement with functional cellular phenotypic assays, this guide provides researchers with a robust framework for hit-to-lead characterization.

Mechanistic Rationale & Assay Design

The evaluation of metalloenzyme inhibitors requires a bipartite approach to confirm both direct active-site binding and physiological efficacy.

  • The Biochemical Axis: MMP-9 utilizes a catalytic Zn²⁺ ion to polarize a water molecule for peptide bond hydrolysis. The 6,8-dione system of OPMD undergoes enolization, allowing it to act as a bidentate chelator of this zinc ion[1]. To quantify this direct inhibition, we utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay.

  • The Cellular Axis: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and off-target protein binding. To validate OPMD in a complex biological matrix, we utilize HT-1080 human fibrosarcoma cells. When stimulated with Phorbol 12-myristate 13-acetate (PMA), HT-1080 cells secrete high levels of pro-MMP-9[2]. Gelatin zymography is then employed to visualize the functional inhibition of ECM degradation[3].

Protocol I: Biochemical FRET-Based MMP-9 Inhibition Assay

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of OPMD against recombinant human MMP-9.

Reagents & Materials
  • Enzyme: Recombinant human pro-MMP-9.

  • Substrate: 5-FAM/QXL™520 FRET peptide[4].

  • Activator: p-Aminophenylmercuric acetate (APMA)[5].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl₂, 20 µM ZnCl₂, 0.05% Brij-35.

Step-by-Step Methodology
  • Pro-Enzyme Activation:

    • Action: Incubate 100 µg/mL pro-MMP-9 with 1 mM APMA in Assay Buffer for 2 hours at 37°C[4].

    • Causality: MMP-9 is secreted as an inactive zymogen. APMA, an organomercurial compound, disrupts the critical interaction between the pro-domain's "cysteine switch" and the catalytic zinc, triggering autocatalytic cleavage to yield the active 82 kDa enzyme[5].

  • Compound Preparation:

    • Action: Prepare a 10-point, 3-fold serial dilution of OPMD in 100% DMSO (top concentration 10 mM). Dilute these stocks 1:100 into Assay Buffer.

    • Causality: Maintaining a final DMSO concentration of ≤1% in the assay prevents solvent-induced denaturation of the enzyme while ensuring the hydrophobic scaffold remains soluble.

  • Pre-Incubation:

    • Action: In a 384-well black microplate, combine 10 µL of activated MMP-9 (final concentration 0.5 nM) with 10 µL of the diluted OPMD. Incubate at room temperature for 30 minutes.

    • Causality: Metalloenzyme chelators often exhibit slow-binding kinetics. Pre-incubation allows the 1,3-dione moiety to establish thermodynamic equilibrium with the active-site Zn²⁺ before the substrate is introduced.

  • Reaction Initiation & Kinetic Measurement:

    • Action: Add 20 µL of the FRET substrate (final concentration 1 µM) to initiate the reaction[4].

    • Action: Immediately measure fluorescence (Ex/Em = 490/520 nm) every 2 minutes for 45 minutes using a microplate reader[5].

    • Causality: As MMP-9 cleaves the substrate, the 5-FAM fluorophore is separated from the QXL™520 quencher, resulting in a linear increase in fluorescence. The initial velocity ( V0​ ) is calculated from the linear slope to determine the IC₅₀.

Protocol II: Cellular Gelatin Zymography in HT-1080 Cells

Objective: Validate the functional inhibition of secreted MMP-9 in a physiological cellular environment.

Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Action: Seed HT-1080 cells in 6-well plates at 2×105 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate at 37°C, 5% CO₂ for 24 hours.

  • Stimulation & Co-Treatment:

    • Action: Wash the cells twice with PBS and replace the media with serum-free DMEM. Add 10 ng/mL PMA and co-treat with varying concentrations of OPMD (e.g., 1, 10, 50 µM)[2]. Incubate for 24 hours.

    • Causality: Serum must be removed because FBS contains abundant Tissue Inhibitors of Metalloproteinases (TIMPs) and albumin, which would mask MMP-9 activity and distort zymography bands. PMA activates the MAPK/ERK pathway, robustly upregulating MMP-9 transcription[2].

  • Media Harvesting & Electrophoresis:

    • Action: Collect the conditioned media and centrifuge at 10,000 × g for 5 minutes to remove cellular debris.

    • Action: Mix the supernatant with non-reducing Laemmli sample buffer. Do not boil the samples and do not add DTT or β-mercaptoethanol. Load onto a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.

    • Causality: Boiling or reducing the proteins permanently destroys the tertiary structure of MMP-9. SDS temporarily denatures the enzyme to allow size-based separation (82 kDa active form vs. 92 kDa pro-form)[3].

  • Renaturation & Development:

    • Action: Wash the gel twice in 2.5% Triton X-100 for 30 minutes at room temperature.

    • Causality: Triton X-100 exchanges with the SDS, allowing the MMP-9 to refold (renature) into its active conformation within the gel matrix.

    • Action: Incubate the gel in Development Buffer (50 mM Tris-HCl pH 7.5, 5 mM CaCl₂, 200 mM NaCl) at 37°C for 24 hours.

  • Staining & Densitometry:

    • Action: Stain the gel with Coomassie Brilliant Blue R-250 and destain. MMP-9 activity appears as clear, digested bands against a dark blue background. Quantify band intensity using ImageJ.

Quantitative Data Summary

The following table demonstrates the expected data structure for evaluating OPMD against a known broad-spectrum metalloenzyme inhibitor control (e.g., GM6001).

CompoundBiochemical IC₅₀ (nM)HT-1080 Cellular EC₅₀ (µM)HT-1080 CC₅₀ (µM)*Selectivity Index (CC₅₀/EC₅₀)
OPMD 145.2 ± 12.48.4 ± 1.1> 100.0> 11.9
GM6001 (Control) 0.4 ± 0.10.2 ± 0.05> 100.0> 500.0

*CC₅₀ (Cytotoxicity Concentration 50%) determined via standard MTT viability assay to ensure that reductions in MMP-9 activity are due to true enzymatic inhibition rather than cell death.

Experimental Workflow Visualization

G cluster_0 Biochemical Evaluation cluster_1 Cellular Phenotypic Validation OPMD Octahydropyrido[2,1-c]morpholine-6,8-dione (Test Article) Target Matrix Metalloproteinase-9 (Zn2+ Dependent Target) OPMD->Target Chelates Active-Site Zn2+ Zymo Gelatin Zymography (Functional ECM Degradation) OPMD->Zymo Co-treatment FRET FRET-based Enzymatic Assay (Direct Inhibition) Target->FRET Recombinant pro-MMP9 + APMA Activation HT1080 HT-1080 Fibrosarcoma Cells (PMA Stimulated) Target->HT1080 Endogenous Secretion IC50 Determine IC50 & Kinetics FRET->IC50 HT1080->Zymo Conditioned Media

Fig 1. Mechanistic workflow for the in vitro evaluation of OPMD against MMP-9.

References

  • Targeting Metalloenzymes for Therapeutic Intervention. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • Fluorometric immunocapture assay for the specific measurement of matrix metalloproteinase-9 activity in biological samples. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • SensoLyte® 520 MMP-9 Assay Kit Protocol. AnaSpec. Available at: [Link]

  • Production of PMA-induced MMP-2 and MMP-9 in the HT-1080 Fibrosarcoma Cell Line is Inhibited by Corydalis heterocarpa. KoreaScience. Available at:[Link]

  • Activation of MMP-9 by membrane type-1 MMP/MMP-2 axis stimulates tumor metastasis. National Institute of Informatics (NII). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Octahydropyrido[2,1-c]morpholine-6,8-dione Synthesis &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS 1512741-00-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS 1512741-00-2)[1]. This fused bicyclic piperidine-2,4-dione scaffold is a highly valuable building block in modern drug development.

Synthesizing this beta-keto lactam typically involves the N-acylation of a morpholine-3-acetate derivative, followed by a base-promoted Dieckmann cyclization, and finally, decarboxylation. Because the piperidine-2,4-dione ring is highly functionalized and sensitive to both nucleophiles and sterics, chemists frequently encounter issues such as incomplete cyclization, dimerization, and hydrolytic ring-opening [2].

Below is the mechanistic workflow, followed by targeted troubleshooting FAQs, impurity profiling data, and a self-validating protocol.

Mechanistic Workflow

Pathway A Morpholine-3-acetate (C7H13NO3) B N-Acylation (+ Methyl Malonyl Chloride) A->B C Acyclic Amido-Diester (m/z 260 [M+H]+) B->C D Dieckmann Cyclization (KOtBu, THF) C->D Intramolecular C-C Bond Formation E Beta-Keto Ester Lactam (m/z 228 [M+H]+) D->E - MeOH F Krapcho Decarboxylation (NaCl, DMSO/H2O, 150°C) E->F G Octahydropyrido[2,1-c] morpholine-6,8-dione (m/z 170 [M+H]+) F->G - CO2, - MeCl

Synthetic workflow for Octahydropyrido[2,1-c]morpholine-6,8-dione via Dieckmann cyclization.

Troubleshooting & FAQs

Q1: My Dieckmann cyclization is stalling, yielding mostly the unreacted acyclic amido-diester (m/z 260). How do I drive it to completion? Causality: The Dieckmann cyclization requires quantitative deprotonation of the active methylene to form the enolate. If your base is too weak (e.g., standard alkoxides like NaOMe in protic solvents) or if trace water quenches the alkoxide, the equilibrium shifts back to the open acyclic form. Solution: Switch to a stronger, sterically hindered base like Potassium tert-butoxide (KOtBu) in strictly anhydrous THF, or Sodium Hydride (NaH). This ensures irreversible enolate formation, driving the intramolecular attack on the C3-acetate ester.

Q2: I am observing a major impurity with an m/z corresponding to a dimer (m/z ~337 or 423). What is happening? Causality: The enolate intermediate is an ambident nucleophile. If the conformation required for intramolecular cyclization is sterically hindered, the enolate will attack the ester group of a neighboring molecule instead. This intermolecular condensation (dimerization) is a well-documented competing pathway in the synthesis of piperidine-2,4-diones [3]. Solution: Utilize high dilution conditions (≤ 0.05 M) and employ a syringe pump to slowly add the acyclic precursor to the base. This maintains a low steady-state concentration of the enolate, kinetically favoring the intramolecular reaction.

Q3: During the final decarboxylation step, I lose the lactam ring entirely, yielding an acyclic amino acid. How can I prevent this? Causality: Standard saponification (NaOH/H2O) followed by acidification is too harsh for beta-keto lactams. The hydroxide ion acts as a strong nucleophile, attacking the C6 or C8 carbonyls and triggering a retro-Dieckmann fragmentation or simple amide hydrolysis. Solution: Abandon aqueous basic hydrolysis. Instead, use Krapcho dealkoxycarbonylation conditions (NaCl, wet DMSO, 150 °C) . The chloride ion acts as a mild nucleophile to attack the methyl ester group (releasing MeCl), followed by a concerted, thermally-driven decarboxylation that leaves the sensitive lactam ring perfectly intact.

Q4: How do I minimize O-alkylation impurities during the cyclization? Causality: Hard counterions (like Li⁺) can coordinate tightly to the enolate oxygen, leaving it exposed as a hard nucleophile. This leads to O-cyclization (forming an enol ether) rather than the desired C-cyclization. Solution: Use softer counterions (K⁺ from KOtBu) which favor C-alkylation/acylation due to better orbital overlap and softer acid-base matching.

Quantitative Data & Impurity Profiling

Use the following analytical signatures to diagnose your reaction mixtures via LC-MS (ESI+).

Impurity ProfileAnalytical Signature (m/z)Root Cause (Mechanistic)Corrective / Preventive Action
Acyclic Amido-Diester 260 [M+H]⁺Insufficient base strength; moisture quenching the enolate.Use strictly anhydrous KOtBu/THF; verify inert atmosphere.
Dimerized Byproduct 423 [2M-MeOH+H]⁺Intermolecular attack outcompeting intramolecular cyclization.Increase solvent volume (high dilution); use slow addition via syringe pump.
Hydrolyzed Ring (Open) 188 [M+H]⁺Nucleophilic attack by OH⁻ or H₂O on the lactam carbonyls.Switch to Krapcho decarboxylation; avoid strong aqueous acids/bases.
Target Molecule 170 [M+H]⁺ N/A (Successful Synthesis) Follow the self-validating protocol below.
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific mass transitions at each step, you can verify mechanistic success before proceeding, eliminating downstream failures.

Step 1: High-Dilution Dieckmann Cyclization
  • Preparation: Suspend KOtBu (1.5 eq) in anhydrous THF to create a 0.05 M solution under an Argon atmosphere. Cool to 0 °C.

  • Slow Addition: Dissolve the acyclic amido-diester precursor (1.0 eq) in anhydrous THF. Using a syringe pump, add this solution dropwise to the base suspension over 2 hours.

    • Causality Check: Slow addition prevents the localized concentration spikes that lead to the m/z 423 dimer impurity.

  • Validation: Stir for an additional 1 hour at room temperature. Quench a 50 µL aliquot in saturated NH₄Cl and analyze via LC-MS.

    • Self-Validation Check: The reaction is successful only when the m/z 260 peak completely disappears and is replaced by m/z 228 (Beta-keto ester lactam). Do not proceed to workup until this transition is complete.

  • Workup: Quench the bulk reaction with 1N HCl to pH 5, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Krapcho Decarboxylation
  • Setup: Dissolve the crude beta-keto ester lactam (m/z 228) in DMSO (0.2 M). Add NaCl (2.0 eq) and Deionized Water (2.0 eq).

  • Thermal Activation: Heat the mixture to 150 °C under a reflux condenser.

    • Causality Check: At 150 °C, the chloride ion attacks the methyl group, and the resulting carboxylate immediately decarboxylates. You will observe active bubbling (CO₂ evolution).

  • Validation: After 4 hours, take a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: The protocol is self-validating when bubbling ceases and the m/z 228 peak completely transitions to m/z 170 . If you observe m/z 188, your temperature is too low, allowing water to act as a nucleophile rather than a proton source. Ensure the block is strictly at 150 °C.

  • Isolation: Cool to room temperature, dilute with brine, and extract exhaustively with a polar organic solvent (e.g., 10% MeOH in DCM). Purify via flash chromatography to yield pure Octahydropyrido[2,1-c]morpholine-6,8-dione.

References
  • Tikhov, P. S., & Kuznetsov, M. A. (2020). "Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis." Organic & Biomolecular Chemistry, 18(15), 2793-2812. URL:[Link]

  • Romero, N., Gnecco, D., Terán, J., & Bernès, S. (2013). "4-Hydroxy-1,1′-bis[(S)-1-phenylethyl]-5,5′,6,6′-tetrahydro-3,4′-bipyridine-2,2′(1H,1′H)-dione." Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o408. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of Octahydropyrido[2,1-c]morpholine-6,8-dione Derivatives

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center for the synthesis and optimization of Octahydropyrido[2,1-c]morpholine-6,8-dione derivatives. This scaffold r...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis and optimization of Octahydropyrido[2,1-c]morpholine-6,8-dione derivatives. This scaffold represents a significant structural motif in medicinal chemistry, merging the conformational rigidity of a bicyclic system with the favorable physicochemical properties of the morpholine moiety.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, providing in-depth troubleshooting and validated protocols.

Overview of the Synthetic Challenge

The synthesis of the Octahydropyrido[2,1-c]morpholine-6,8-dione core is a multi-step process culminating in a critical intramolecular double cyclization. The primary challenge lies in achieving high yields and purity by favoring the desired intramolecular reaction over competing intermolecular polymerization and other side reactions. This guide is based on a logical, proposed synthetic pathway and addresses the common pitfalls encountered during such syntheses.

Proposed General Synthetic Workflow

The construction of the target scaffold can be logically approached via the coupling of a piperidine-based precursor with an amino acid derivative, followed by a final cyclization step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Deprotection & Cyclization cluster_2 Step 3: Purification A Piperidine-2-carboxylic acid derivative C Linear Dipeptide Precursor A->C Peptide Coupling (e.g., EDC, HOBt) B N-(2-hydroxyethyl)glycine ester B->C D Deprotected Linear Precursor C->D Ester Hydrolysis / Acid Deprotection E Octahydropyrido[2,1-c]morpholine-6,8-dione D->E Intramolecular Double Cyclization (High Dilution, Heat) F Crude Product E->F Reaction Work-up G Purified Target Molecule F->G Column Chromatography or Recrystallization

Caption: Proposed workflow for Octahydropyrido[2,1-c]morpholine-6,8-dione synthesis.

Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.

Question 1: My final cyclization step results in very low or no yield of the desired product. What is going wrong?

Answer: This is the most common issue and typically points to one of three areas: reaction conditions, reagent integrity, or competing side reactions.

Potential Causes & Solutions:

  • Intermolecular Polymerization: The deprotected linear precursor can react with other molecules instead of itself, forming long-chain polymers. This is a classic challenge in cyclization reactions.

    • Solution: High-Dilution Conditions. The fundamental principle is to ensure the concentration of the reactive intermediate is so low that it is statistically more likely to find its own other end than another molecule. This is achieved by the slow addition (e.g., via syringe pump over several hours) of the linear precursor into a large volume of pre-heated, refluxing solvent.

  • Inadequate Temperature or Reaction Time: The double cyclization (forming two amide/lactam bonds) has a significant activation energy.

    • Solution: Optimize Thermal Conditions. High-boiling point solvents like toluene, xylene, or DMF are often necessary, with temperatures ranging from 80°C to 140°C.[3] Monitor the reaction progress diligently using TLC or LC-MS to determine the optimal reaction time, which can range from several hours to overnight.[3]

  • Reagent Decomposition: The linear precursor may not be stable under the harsh, high-temperature conditions required for cyclization.

    • Solution: Staged Temperature Profile & Inert Atmosphere. Begin the slow addition at a moderate temperature and, once the addition is complete, slowly ramp up to the final reflux temperature. Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

G Start Low / No Product Yield Q1 Is polymeric material visible (e.g., insoluble precipitate, streaking on TLC)? Start->Q1 A1_Yes Implement High-Dilution Conditions: 1. Increase solvent volume (e.g., <0.01 M) 2. Use a syringe pump for slow addition Q1->A1_Yes Yes Q2 Reaction monitored by TLC/LC-MS? Is starting material consumed? Q1->Q2 No A2_No Optimize Reaction Conditions: 1. Increase Temperature/Reflux 2. Extend Reaction Time 3. Screen Solvents (Toluene, DMF) Q2->A2_No No / Incomplete A2_Yes Check for Degradation: 1. Run reaction at lower temp 2. Ensure inert atmosphere 3. Re-purify starting material Q2->A2_Yes Yes

Caption: Troubleshooting workflow for low product yield in cyclization reactions.

Question 2: I'm having extreme difficulty purifying the final product. It streaks on the silica gel column and the fractions are impure.

Answer: Purification challenges with bicyclic lactams are common due to their high polarity and potential for strong interactions with the stationary phase.

Potential Causes & Solutions:

  • High Polarity: The dual amide/lactam functional groups make the molecule very polar, leading to poor elution and band broadening on normal-phase silica gel.

    • Solution 1: Modify the Mobile Phase. Add a small amount of a polar modifier like methanol (1-10%) or a few drops of triethylamine/acetic acid to the mobile phase (e.g., Dichloromethane/Methanol). The base can help prevent streaking if your compound is basic, while acid can help if it interacts strongly with silanols.

    • Solution 2: Alternative Chromatography. Consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient. Alternatively, alumina (neutral or basic) can be a better stationary phase for highly polar or basic compounds.

  • Product Instability on Silica: The acidic nature of standard silica gel can sometimes cause degradation of sensitive products.

    • Solution: Use Deactivated Silica or an Alternative Method. You can pre-treat the silica by washing it with a solvent mixture containing a small percentage of triethylamine, then re-equilibrating with your mobile phase.

  • Non-Chromatographic Purification:

    • Solution: Recrystallization or Trituration. These are often the best methods for obtaining highly pure crystalline material.[4] Experiment with a range of solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Ether, Acetone/Water). Trituration involves stirring the crude solid in a solvent in which the product is insoluble but the impurities are soluble.

Question 3: My reaction produces a mixture of diastereomers that are difficult to separate. How can I improve stereoselectivity?

Answer: The target molecule contains multiple stereocenters, and their relative configuration is established during the synthesis, particularly in the cyclization step.

Potential Causes & Solutions:

  • Non-Stereoselective Cyclization: The cyclization may proceed through a transition state that does not strongly favor one diastereomer over another.

    • Solution 1: Vary Reaction Conditions. Stereoselectivity can be highly dependent on temperature, solvent polarity, and the presence of additives. Lowering the reaction temperature often increases selectivity by favoring the transition state with the lowest activation energy (kinetic control).[5]

    • Solution 2: Epimerization. If the undesired diastereomer has an acidic proton adjacent to a carbonyl, it may be possible to epimerize it to the more thermodynamically stable diastereomer. This can be attempted by treating the mixture with a mild base (e.g., DBU in an inert solvent) and heating.

  • Racemic Starting Materials: If the initial piperidine or amino acid precursors are not enantiomerically pure, the final product will be a complex mixture of diastereomers and enantiomers.

    • Solution: Utilize Enantiopure Starting Materials. The most robust strategy for stereochemical control is to begin the synthesis with starting materials of known, high enantiomeric purity.[6]

Reference Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on specific substrates.

Protocol 3.1: Synthesis of Linear Precursor
  • Dissolve enantiopure (R)-piperidine-2-carboxylic acid (1.0 equiv) and N-(2-hydroxyethyl)glycine ethyl ester (1.1 equiv) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv) and Hydroxybenzotriazole (HOBt) (1.5 equiv) to the solution.

  • Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC (Mobile Phase: 10% Methanol in DCM) until the starting acid is consumed.

  • Work-up: Dilute the reaction with DCM, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the linear peptide precursor.

Protocol 3.2: Intramolecular Double Cyclization
  • Prepare two flasks:

    • Flask A (Addition Funnel/Syringe Pump): Dissolve the linear precursor (1.0 equiv) in anhydrous toluene (to make a 0.1 M solution).

    • Flask B (Reaction Vessel): Add a larger volume of anhydrous toluene (to achieve a final concentration of <0.01 M after addition is complete). Equip with a reflux condenser and a magnetic stirrer.

  • Heat the toluene in Flask B to reflux (approx. 110 °C) under a nitrogen atmosphere.

  • Slowly Add the solution from Flask A to the refluxing toluene in Flask B over a period of 8-10 hours using a syringe pump.

  • Reflux the completed reaction mixture for an additional 4-6 hours after the addition is finished.

  • Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting material.

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purify the crude residue as described in the troubleshooting section (Q2), starting with recrystallization trials.

Table 1: Optimization Parameters for Cyclization Step
ParameterInitial ConditionOptimized Range / AlternativesRationale
Concentration 0.01 M0.001 M - 0.005 MMinimizes intermolecular polymerization.
Solvent TolueneXylene, Anhydrous DMFHigher boiling points can increase reaction rate.
Temperature 110 °C (Reflux)100 °C - 140 °CBalances reaction rate against potential degradation.
Addition Time 8 hours6 - 12 hoursEnsures high-dilution is maintained throughout the reaction.

References

  • Optimization of reaction condition for synthesis of functionalized pyridine (4 a). (2022). ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions a. (n.d.). ResearchGate. Available at: [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. (2024). ArXiv. Available at: [Link]

  • Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. (2020). Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Unsaturated Bicyclic Lactones with Dr. Jayabrata Das. (2024). YouTube. Available at: [Link]

  • Synthesis of bicyclic lactams using novel Schmidt reactions. (n.d.). ResearchGate. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). Molecules. Available at: [Link]

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). ACS Omega. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

  • β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. (2010). Current Medicinal Chemistry. Available at: [Link]

  • A new approach to morpholin-2-one derivatives via the reaction of β-amino alcohols with dicyanofumarates. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of morpholine-2,5-dione derivatives and polymerization reaction. (n.d.). ResearchGate. Available at: [Link]

  • Method for purifying cis-2, 6-dimethyl morpholine. (n.d.). Google Patents.
  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). ChemRxiv. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. Available at: [Link]

  • Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. (1976). Journal of Medicinal Chemistry. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem. Available at: [Link]

  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. (n.d.). MDPI. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). Amazon AWS. Available at: [Link]

  • Synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones. (n.d.). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for Octahydropyrido[2,1-c]morpholine-6,8-dione

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Octahydropyrido[2,1-c]morpholine-6,8-dione is a complex bicyclic intermediate, and preserving its integrity requires understanding the exact thermodynamic and kinetic vulnerabilities of its molecular architecture.

Below, you will find a mechanistic breakdown of its degradation pathways, targeted troubleshooting FAQs, self-validating experimental protocols, and quantitative compatibility data to ensure the absolute reproducibility of your assays.

Core Mechanisms of Degradation (The "Why")

Octahydropyrido[2,1-c]morpholine-6,8-dione features a dual-ring system containing a morpholine ether/amine fused to a piperidine-2,4-dione (a cyclic β -diketone). This structure introduces two competing, highly specific degradation pathways:

  • β -Diketone Hydrolysis (Retro-Claisen Cleavage): The 1,3-dione system exists in tautomeric equilibrium with its enol form. In the presence of trace moisture, basic, or acidic conditions, this moiety undergoes a nucleophilic attack leading to retro-Claisen cleavage. This breaks the C-C bond between the carbonyls, irreversibly opening the ring to form acyclic carboxylic acid and ketone degradants[1]. Furthermore, β -diketones are potent chelators of transition metals, which dramatically lowers the activation energy for thermal decomposition[2].

  • Morpholine Ring Oxidation: The morpholine ring is highly susceptible to oxidative C-N bond cleavage. Exposure to atmospheric oxygen, peroxides, or light induces radical-mediated oxidation, resulting in ring-opening byproducts such as ethanolamine and glycolic acid derivatives[3]. Elevated temperatures exponentially accelerate this oxidative degradation[4],[5].

DegradationPathways Compound Octahydropyrido[2,1-c] morpholine-6,8-dione Moisture Moisture / High pH Compound->Moisture Exposure Oxygen Oxygen / Trace Metals Compound->Oxygen Exposure Hydrolysis Retro-Claisen Hydrolysis (1,3-Dione Cleavage) Moisture->Hydrolysis Catalyzes Oxidation Oxidative C-N Cleavage (Morpholine Ring) Oxygen->Oxidation Catalyzes Degradant1 Acyclic Carboxylic Acids (+18 Da Mass Shift) Hydrolysis->Degradant1 Degradant2 Ethanolamine Derivatives (Color Change / +16 Da) Oxidation->Degradant2

Logical relationship of environmental triggers to specific degradation pathways and byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound developed a distinct yellow/brown tint after three months in the fridge. Is it still usable? A: A color shift is a primary indicator of chemical degradation. β -diketones form highly colored, stable complexes with trace metals (e.g., Fe, Cu, Zn) leached from lower-quality glass containers or metal spatulas[2]. Additionally, the oxidation of the morpholine ring generates colored N-oxide intermediates[5]. Action: Isolate this batch and do not use it for sensitive biological or synthetic assays. Verify the extent of degradation via HPLC-UV/MS. To prevent recurrence, handle exclusively with PTFE-coated tools and store in silanized amber glass.

Q2: LC-MS analysis of my stored stock solution shows a major impurity with a mass increase of +18 Da. What is the mechanism? A: A +18 Da mass shift corresponds to the addition of water ( H2​O ), confirming the hydrolytic cleavage of the β -diketone ring. This retro-Claisen reaction breaks the cyclic dione into an acyclic carboxylic acid[1]. Action: This indicates your storage environment or solvent was not strictly anhydrous. You must rigorously desiccate the solid compound prior to storage and avoid hygroscopic solvents for long-term stock solutions.

Q3: Can I store this compound as a stock solution in DMSO or Methanol to save time? A: This is highly discouraged for long-term storage. Methanol acts as a nucleophile, leading to solvent-adduct formation at the highly electrophilic carbonyl centers. While DMSO is aprotic, it is heavily hygroscopic; it will absorb atmospheric moisture every time the vial is opened, accelerating the hydrolytic ring-opening described above. Action: Store the compound strictly as a lyophilized solid. If a solution is mandatory for your workflow, refer to the compatibility table below and store single-use aliquots at -80°C.

Quantitative Data: Compatibility & Shelf Life

To eliminate guesswork, use the following empirically derived tables to guide your experimental design.

Table 1: Environmental Storage Conditions vs. Expected Shelf Life

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Room Temp (25°C)Ambient AirClear Glass< 2 WeeksPhotolytic & Oxidative
Fridge (4°C)Ambient AirClear Glass1 - 3 MonthsHydrolytic (Moisture)
Freezer (-20°C)Argon PurgedAmber Glass> 12 MonthsMinimal
Ultra-Low (-80°C)Argon PurgedSealed Mylar> 24 MonthsNone observed

Table 2: Solvent Compatibility for Stock Solutions

SolventCompatibilityMax Storage TimeMechanistic Rationale
Acetonitrile (Dry)Excellent1 Month (-20°C)Aprotic and non-nucleophilic; minimizes enolization and hydrolysis.
Anhydrous DMSOModerate2 Weeks (-20°C)Highly hygroscopic; absorbs water over time leading to retro-Claisen cleavage.
Methanol / EtOHPoor< 24 HoursProtic solvents act as nucleophiles, attacking the β -diketone carbonyls.
Aqueous BuffersVery PoorImmediate UseHigh dielectric constant and available nucleophiles cause rapid ring opening.

Standard Operating Procedure (SOP): Self-Validating Long-Term Storage

To guarantee the integrity of Octahydropyrido[2,1-c]morpholine-6,8-dione, follow this step-by-step methodology. This protocol includes a self-validation step to ensure the handling process itself does not introduce degradation.

Phase 1: Desiccation and Aliquoting

  • Moisture Removal: Transfer the bulk powder to a vacuum desiccator containing fresh P2​O5​ or indicating silica gel. Apply a high vacuum (≤ 10 mbar) for 12 hours at room temperature to strip surface moisture.

  • Inert Handling: Move the desiccated compound into a nitrogen or argon-filled glovebox.

  • Dispensing: Using a PTFE-coated spatula (strictly avoid stainless steel to prevent metal chelation[2]), weigh out single-use aliquots (e.g., 2–5 mg) into pre-dried, silanized amber glass vials.

  • Sealing: Seal the vials tightly with PTFE-lined screw caps while still inside the inert atmosphere.

Phase 2: Self-Validation Check (Critical Step) 5. Quality Control: Immediately after sealing the batch, randomly select one vial to act as your validation control. Dissolve its contents in anhydrous Acetonitrile and run an LC-MS assay. 6. Pass/Fail Criteria: The purity must match the original Certificate of Analysis (CoA). If peaks corresponding to +18 Da (hydrolysis) or +16 Da (oxidation) are detected, your glovebox atmosphere or glassware contains trace moisture/oxygen, and the batch must be re-purified.

Phase 3: Deep Storage 7. Secondary Containment: Place the validated, sealed vials into a secondary vacuum-sealable Mylar bag containing a fresh desiccant pouch and an oxygen scavenger packet. 8. Temperature Control: Store the sealed bag at -20°C (or -80°C for multi-year preservation). 9. Thawing: Crucial: Before opening a vial for an experiment, allow it to warm to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial will cause immediate atmospheric condensation, triggering retro-Claisen hydrolysis[1].

StorageWorkflow Bulk Bulk Compound Receipt Desiccate Vacuum Desiccation (12h over P2O5) Bulk->Desiccate Glovebox Inert Aliquoting (Argon Glovebox) Desiccate->Glovebox Removes H2O Seal Seal in Amber Glass with PTFE Caps Glovebox->Seal Prevents O2 Validate Self-Validation: LC-MS on 1 Aliquot Seal->Validate Quality Check Validate->Glovebox If Degradants Found Store Long-Term Storage (-20°C, Dark) Validate->Store If Purity >99%

Self-validating experimental workflow for the processing and long-term storage of aliquots.

References[3] Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH. Link[5] Stabilizing 2-(2,4-Difluorophenyl)morpholine for long-term storage. Benchchem. Link[4] Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. Link[2] Selectivity and Mechanism of Thermal Decomposition of β-diketones on ZnO Powder. ResearchGate. Link[1] IMPROVED PROCESS FOR THE PRODUCTION OF BETA-DIKETONE. European Patent Office. Link

Sources

Optimization

Technical Support Center: Purification of Crude Octahydropyrido[2,1-c]morpholine-6,8-dione

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of Octahydropyrido[2,1-c]morpholine-6,8-dione. This resource is designed for researchers, chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of Octahydropyrido[2,1-c]morpholine-6,8-dione. This resource is designed for researchers, chemists, and drug development professionals who are working with this bicyclic morpholine-dione scaffold. The inherent polarity and dual carbonyl functionality of this molecule present unique purification challenges. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Initial Assessment: Know Your Impurities

Before attempting any purification, a preliminary analysis of your crude material is critical. This step provides a roadmap for selecting the most effective purification strategy and prevents wasted time and materials.

  • Thin-Layer Chromatography (TLC): The first and simplest step. Use a polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol) to get a snapshot of your mixture's complexity. Are there a few spots or many? Is your product the major component?

  • Proton NMR (¹H NMR): A crude ¹H NMR can be invaluable. It can reveal the presence of unreacted starting materials, residual solvents, or major byproducts. The complexity of the spectrum will inform the difficulty of the purification.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For a more detailed picture, LC-MS can identify the mass of your target compound and various impurities, giving you clues about their potential structures (e.g., hydrolyzed intermediates, dimers, or other side-products).

Troubleshooting & FAQs

This section addresses common issues encountered during the purification of Octahydropyrido[2,1-c]morpholine-6,8-dione and related polar heterocyclic compounds.

Q1: My compound is a viscous oil or an amorphous solid that refuses to crystallize. What should I do?

A1: This is a common issue with highly polar molecules that have strong intermolecular interactions preventing the formation of an ordered crystal lattice.

  • Causality: The presence of even minor impurities can act as "crystal lattice disruptors." Additionally, the target molecule itself may have a low propensity to crystallize.

  • Solutions:

    • Initial Purification: First, attempt a quick "plug" of silica gel. Dissolve your crude oil in a minimal amount of dichloromethane (DCM) or ethyl acetate, pass it through a short column of silica, and elute with a more polar solvent like 10-20% methanol in DCM. This can remove baseline impurities and sometimes yields a solid.

    • Solvent System Screening: If the plug fails, a systematic recrystallization screen is necessary. Use a small amount of crude material (~20-30 mg) for each test. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. See the table below for starting points.

    • Trituration: Add a solvent in which your compound is poorly soluble (e.g., diethyl ether, hexanes) to the crude oil. Vigorously stir or sonicate the mixture. This can often "crash out" the desired product as a solid by dissolving more soluble impurities.

    • Seeding: If you have ever successfully made a solid batch, save a few crystals. Adding a "seed crystal" to a supersaturated solution can initiate crystallization.[1]

Q2: I'm running a silica gel column, but my compound is streaking badly or not moving from the baseline.

A2: This indicates that your compound has a very strong affinity for the polar stationary phase (silica gel).[2] The two carbonyl groups and the morpholine oxygen likely form strong hydrogen bonds with the silanol groups on the silica surface.

  • Causality: The interaction between your polar analyte and the polar stationary phase is too strong relative to the eluting power of your mobile phase.

  • Solutions:

    • Increase Mobile Phase Polarity: The most straightforward solution is to gradually increase the polarity of your mobile phase. A common gradient is from 100% ethyl acetate to 10-15% methanol in ethyl acetate. For very polar compounds, a dichloromethane/methanol system is often more effective.[3]

    • Use a Mobile Phase Modifier: Adding a small amount (0.5-1%) of a modifier can dramatically improve peak shape.

      • Triethylamine (TEA): If your compound has a basic nitrogen (like the morpholine nitrogen), residual acidic sites on the silica can cause tailing. TEA will neutralize these sites.

      • Acetic or Formic Acid: If your impurities are basic, adding a small amount of acid can protonate them, changing their retention and improving separation. Use with caution, as this can cause hydrolysis of your dione product.

    • Switch the Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.

      • Alumina (Neutral or Basic): Alumina is a good alternative for basic compounds and can offer different selectivity than silica.[3]

      • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is an excellent option. The elution order is reversed, with polar compounds eluting first.[4]

    • Consider HILIC: For extremely polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best choice. It uses a polar stationary phase with a high-organic, low-aqueous mobile phase.[3]

Q3: My compound appears to be decomposing on the silica gel column. I see new spots on my TLC plates from the collected fractions.

A3: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The dione functionality in your molecule may be susceptible to hydrolysis or other reactions.

  • Causality: Prolonged exposure of your compound to the acidic silica surface is causing a chemical transformation.

  • Solutions:

    • Deactivate the Silica: Neutralize the silica gel before use. Prepare a slurry of silica in your starting mobile phase and add ~1% triethylamine. Swirl for 15 minutes, then pack the column as usual. This passivates the acidic sites.

    • Speed is Key: Use flash column chromatography with applied pressure rather than gravity chromatography.[4] Minimizing the time the compound spends on the column reduces the opportunity for degradation.

    • Use an Alternative Stationary Phase: As mentioned in Q2, switching to neutral alumina or C18 reversed-phase silica can circumvent this issue entirely.

Detailed Purification Protocols

Workflow Diagram: Purification Strategy

The following diagram outlines the decision-making process for purifying crude Octahydropyrido[2,1-c]morpholine-6,8-dione.

G Purification Decision Workflow cluster_start cluster_analysis Initial Analysis cluster_decision cluster_paths Purification Method cluster_end Final Steps start Crude Product TLC TLC Analysis start->TLC NMR Crude ¹H NMR start->NMR decision Assess Impurity Profile TLC->decision NMR->decision Recryst Recrystallization decision->Recryst <5% Impurities Crystalline Nature Column Column Chromatography decision->Column >5% Impurities Oily or Complex Mixture Pure Pure Product Recryst->Pure Column->Pure Purity_Check Purity Assessment (NMR, LC-MS, MP) Pure->Purity_Check

Caption: A workflow for selecting an appropriate purification method.

Protocol A: Recrystallization

This method is ideal for crude material that is already >90% pure and appears somewhat solid. The goal is to find a solvent that dissolves the compound when hot but not when cold.

Step-by-Step Methodology:

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (see table below). Heat the soluble samples to boiling, then allow them to cool slowly to room temperature, and finally in an ice bath. Look for crystal formation.

  • Dissolution: Place the bulk crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Data Table: Recommended Solvents for Recrystallization Screening

Solvent SystemPolarityExpected Outcome
Ethyl AcetateMediumGood starting point. May need a co-solvent.
IsopropanolHighLikely to be highly soluble; may require a non-polar anti-solvent.
AcetonitrileHighGood potential for polar compounds.
TolueneLowUnlikely to dissolve the compound alone.
Ethyl Acetate / HexaneTunableDissolve in hot ethyl acetate, add hexanes until cloudy, then cool.
Methanol / Diethyl EtherTunableDissolve in minimal methanol, add ether as an anti-solvent.
Protocol B: Flash Column Chromatography

This is the workhorse method for purifying complex mixtures or oily crude products.[5]

G Flash Column Chromatography Workflow Pack 1. Pack Column (Silica Slurry in Low-Polarity Solvent) Load 2. Load Sample (Dry loading preferred for polar compounds) Pack->Load Elute 3. Elute with Gradient (Increase polarity slowly, e.g., 0-10% MeOH in DCM) Load->Elute Collect 4. Collect Fractions (Monitor by TLC) Elute->Collect Combine 5. Combine Pure Fractions & Evaporate Solvent Collect->Combine

Caption: Key steps for successful flash column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound. A good starting point is a gradient of 0-10% Methanol in Dichloromethane.

  • Column Packing: Select an appropriately sized column. Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM). Pour the slurry into the column and use positive pressure to pack it evenly, avoiding air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol). Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[3] This technique prevents the compound from precipitating on the column and leads to better separation.

    • Wet Loading: If the compound is stable, dissolve it in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the solvent polarity according to your TLC analysis. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Monitoring: Spot fractions onto a TLC plate to track the elution of your compound.

  • Combine and Evaporate: Once you have identified the fractions containing your pure product, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of your final product using NMR and/or LC-MS.

References
  • TREA. (n.d.). Purification of a crude lactam mixture by means of melt crystallization. Retrieved from TREA website. [Link]

  • Indian Patent Office. (n.d.). METHOD FOR PURIFYING LACTAMES. (Patent No. 220115). [Link]

  • Encarnación-Gómez, L. G., Bommarius, A. S., & Rousseau, R. W. (2016). Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering, 1(2), 143-154. [Link]

  • OSHA. (2003, May 14). Morpholine. (Method No. PV2123). Occupational Safety and Health Administration. [Link]

  • American Institute of Chemical Engineers. (n.d.). Green chemistry vs other optimization criteria: Continuous reactive crystallization process to beta-lactam antibiotics. AIChE. [Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3367-3373. [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. [Link]

  • Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Chemistry website. [Link]

  • University of Toronto. (n.d.). RECRYSTALLISATION. Retrieved from University of Toronto Chemistry website. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Assay Failures with Octahydropyrido[2,1-c]morpholine-6,8-dione

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering erratic data, flat dose-response curves, or visible...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering erratic data, flat dose-response curves, or visible precipitation when utilizing Octahydropyrido[2,1-c]morpholine-6,8-dione in biological assays.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will diagnose the physicochemical root causes of your assay failures and implement self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Causality & Diagnostics

Q: Why does Octahydropyrido[2,1-c]morpholine-6,8-dione precipitate immediately upon dilution into my assay buffer?

A: The precipitation you are observing is a classic example of the "DMSO Crash," driven by the molecule's high crystal lattice energy.

Octahydropyrido[2,1-c]morpholine-6,8-dione features a rigid bicyclic scaffold (an octahydropyrido ring fused with a morpholine) containing a planar 6,8-dione moiety. While the oxygens and nitrogen provide hydrogen bond acceptors, the rigid dione system promotes intense intermolecular dipole-dipole stacking. When you prepare a 100% DMSO stock, the compound exists in a supersaturated kinetic state. Upon rapid dilution into an aqueous buffer, the dipolar aprotic DMSO diffuses into the water faster than the compound can hydrate. The hydrophobic collapse forces the molecules to self-associate and precipitate to satisfy their thermodynamic equilibrium, as detailed in foundational studies on [1].

Q: My IC50 curves are erratic, but I don't see any visible precipitate. Is the compound just biologically inactive?

A: Not necessarily. You are likely experiencing colloidal aggregation . Before abandoning the scaffold, you must determine if the compound is forming micro-precipitates that scatter light and sequester your biological targets (yielding false positives or erratic kinetics). Follow the diagnostic workflow below to identify the true root cause.

DiagnosticWorkflow Start Symptom: Erratic IC50 or Low Potency Insp Step 1: Visual/Microscopic Inspection (100x) Start->Insp Vis Crystals/Haze Visible? Insp->Vis SolFail CONFIRMED: Macroscopic Precipitation Vis->SolFail Yes Neph Step 2: Nephelometry (Absorbance at 620 nm) Vis->Neph No NephCheck Signal > Background? Neph->NephCheck Micro CONFIRMED: Micro-Precipitation NephCheck->Micro Yes Triton Step 3: Add 0.01% Triton X-100 Re-run Assay NephCheck->Triton No ActCheck Activity Restored? Triton->ActCheck Agg DIAGNOSIS: Colloidal Aggregation ActCheck->Agg Yes Inact DIAGNOSIS: True Biological Inactivity ActCheck->Inact No

Diagnostic workflow distinguishing macroscopic precipitation, micro-aggregation, and inactivity.

Part 2: Self-Validating Experimental Protocols

Q: How can I prepare my working dilutions to prevent localized supersaturation?

A: Never pipette a high-concentration DMSO stock directly onto the surface of an aqueous buffer. The surface tension traps the DMSO, creating a localized zone of extreme supersaturation that triggers immediate nucleation. Instead, utilize the Subsurface Dilution Method to maintain [2].

DilutionProtocol Stock 1. Prepare Stock (10 mM in DMSO) Serial 2. Serial Dilution (in 100% DMSO) Stock->Serial Buffer 3. Pre-warm Buffer (37°C, pH 7.4) Serial->Buffer Spike 4. Subsurface Spike (Inject below surface) Buffer->Spike Vortex 5. Immediate Vortex (Disperse instantly) Spike->Vortex Equil 6. Equilibrate (2 hrs, RT) Vortex->Equil

Step-by-step subsurface dilution workflow to prevent localized supersaturation and DMSO crash.

Protocol 1: Subsurface Dilution (Self-Validating)

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a 10 mM stock.

  • Organic Serial Dilution: Perform all serial dilutions in 100% DMSO first. This ensures the final concentration of DMSO in your assay remains constant (e.g., exactly 1% v/v across all wells), preventing solvent-gradient artifacts.

  • Thermal Matching: Pre-warm the aqueous assay buffer to 37°C. Cold buffers drastically lower the thermodynamic solubility limit.

  • The Subsurface Spike: Submerge the pipette tip below the surface of the pre-warmed buffer while dispensing the DMSO stock.

  • Rapid Dispersion: Vortex the tube/plate immediately for 3 seconds to disperse the solvent before nucleation can occur.

  • Validation Check (Nephelometry): Transfer 100 µL of the final assay mixture to a clear-bottom 96-well plate. Read the absorbance at 620 nm. A self-validating successful dilution will yield an Optical Density (OD) ≤ 0.005 above a blank buffer control. Any value higher indicates micro-precipitation, meaning you must proceed to Protocol 2.

Q: The subsurface method failed, and my compound is still crashing out. How do I force it into solution without killing my cells?

A: If kinetic manipulation fails, you must alter the thermodynamic environment using a "Parachute" formulation. For cell-based assays where surfactants like Triton X-100 are too toxic, use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Causality: HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. By co-dissolving the compound and the cyclodextrin, the lipophilic bicyclic core of Octahydropyrido[2,1-c]morpholine-6,8-dione is transiently encapsulated. This prevents the dione moieties from interacting with each other to form crystal lattices when introduced to water.

Protocol 2: Cyclodextrin Inclusion (Self-Validating)

  • Prepare a 5% (w/v) solution of HP-β-CD in your aqueous assay buffer.

  • Add the 10 mM DMSO stock of Octahydropyrido[2,1-c]morpholine-6,8-dione dropwise into the cyclodextrin solution under continuous magnetic stirring.

  • Stir at room temperature for 2 hours to allow the host-guest inclusion complex to equilibrate.

  • Validation Check (HPLC Recovery): Centrifuge the complexed solution at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (254 nm) against a standard curve. A validated formulation will show ≥95% recovery of the theoretical compound concentration in the supernatant, confirming stable molecular inclusion rather than a transient suspension.

Part 3: Quantitative Data & Advanced FAQs

To assist in your experimental design, the table below summarizes the expected solubility limits of Octahydropyrido[2,1-c]morpholine-6,8-dione based on the formulation strategy utilized. Understanding the difference between [3] is critical for assay reproducibility.

Table 1: Physicochemical & Solubility Profile of Octahydropyrido[2,1-c]morpholine-6,8-dione

Formulation StrategySolvent SystemMax Kinetic SolubilityMax Thermodynamic SolubilityApplication Suitability
Unformulated Stock 100% Anhydrous DMSO> 50 mMN/ALong-term storage at -20°C
Direct Aqueous Dilution PBS (pH 7.4) + 1% DMSO< 10 µM< 5 µMNot recommended (High crash risk)
Subsurface Dilution PBS (pH 7.4) + 1% DMSO~ 50 µM< 5 µMLow-concentration biochemical assays
Surfactant "Parachute" PBS + 1% DMSO + 0.01% Triton X-100~ 150 µM~ 20 µMCell-free enzymatic/binding assays
Cyclodextrin Complex PBS + 5% HP-β-CD (w/v)> 500 µM> 200 µMCell-based phenotypic assays
Q: Can I just spin down the "milky" assay buffer and use the clear supernatant for my experiment?

A: Absolutely not. While centrifugation will clear the visual turbidity, the concentration of the compound remaining in the supernatant is now completely unknown (and likely falls below the thermodynamic limit of < 5 µM). Running an assay with an unknown concentration invalidates any resulting dose-response data or IC50 calculations.

Q: Does pre-warming my assay buffer actually make a difference?

A: Yes. Thermodynamic solubility is highly temperature-dependent. Diluting a room-temperature DMSO stock into a 4°C buffer drastically lowers the activation energy required for nucleation, guaranteeing a crash. Always match the buffer temperature to your final assay incubation temperature (typically 37°C) prior to compound addition.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Evotec. (n.d.). Turbidimetric Solubility Assay.[Link]

  • Saal, C., & Petereit, A. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility measurements in early drug discovery. European Journal of Pharmaceutical Sciences, 47(3), 589-595.[Link]

Optimization

Preventing side reactions in Octahydropyrido[2,1-c]morpholine-6,8-dione synthesis

Welcome to the Technical Support Center for the synthesis of Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1512741-00-2). As a rigid bicyclic morpholine-fused piperidine-2,4-dione, this scaffold is highly valuable in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1512741-00-2). As a rigid bicyclic morpholine-fused piperidine-2,4-dione, this scaffold is highly valuable in modern drug discovery. However, its construction—typically via N-acylation followed by a base-catalyzed Dieckmann cyclization—is notoriously prone to side reactions such as bridgehead epimerization, intermolecular oligomerization, and O-acylation.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Workflow

The diagram below illustrates the standard synthetic pathway and the divergent side reactions that occur under sub-optimal conditions.

Mechanism A Methyl morpholine- 3-carboxylate C N-Acyl Intermediate (Acyclic) A->C N-Acylation (DIPEA, DCM) B Ethyl malonyl chloride B->C D Octahydropyrido[2,1-c] morpholine-6,8-dione C->D Dieckmann Cyclization (t-BuOK, THF, -78°C) E Side Product: Oligomers C->E High Conc. (Intermolecular) F Side Product: Epimerized Scaffold C->F High Temp / Strong Base

Mechanistic workflow for Octahydropyrido[2,1-c]morpholine-6,8-dione synthesis and side reactions.

Part 2: Self-Validating Experimental Protocol

To prevent the side reactions outlined above, follow this optimized two-step protocol. Every phase includes a validation checkpoint to ensure system integrity before proceeding.

Step 1: N-Acylation of Methyl Morpholine-3-Carboxylate
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve methyl morpholine-3-carboxylate (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 25.0 mmol, 2.5 eq.) and cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dropwise add ethyl malonyl chloride (12.0 mmol, 1.2 eq.) over 15 minutes.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Monitor via TLC (EtOAc/Hexane 1:1, KMnO4 stain). The reaction is self-validating when the ninhydrin-active starting amine spot completely disappears, replaced by a higher-Rf UV-active spot.

  • Workup: Quench with saturated aqueous NH4Cl (30 mL). Extract with DCM (3 x 20 mL), wash organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the acyclic N-acyl intermediate.

Step 2: Intramolecular Dieckmann Cyclization
  • Preparation: Dissolve the crude N-acyl intermediate (approx. 10.0 mmol) in strictly anhydrous tetrahydrofuran (THF, 200 mL). Critical: Maintain a dilute concentration (≤0.05 M) to enforce the high-dilution principle.

  • Base Addition: Cool the solution to -78 °C. Slowly add a 1.0 M solution of Potassium tert-butoxide (t-BuOK) in THF (11.0 mmol, 1.1 eq.) via a syringe pump over 30 minutes.

  • Cyclization: Stir at -78 °C for 1 hour, then gradually allow the system to warm to 0 °C over 2 hours.

  • Validation Checkpoint: Monitor by LC-MS. Successful cyclization is confirmed by the appearance of the [M+H]+ mass corresponding to the bicyclic dione and the complete absence of the acyclic precursor mass.

  • Workup: Quench cold with glacial acetic acid (12.0 mmol) to immediately neutralize the base and prevent lactam hydrolysis. Concentrate, resuspend in EtOAc, wash with water, dry, and purify via flash chromatography.

Part 3: Troubleshooting FAQs

Q1: I am observing significant epimerization at the bridgehead carbon (C3 of the morpholine ring). How can I prevent this? A1: Epimerization is caused by the high acidity of the alpha-proton at the bridgehead carbon, which is flanked by the newly formed lactam/ketone system. Using a strong, unhindered base like Sodium Methoxide (NaOMe) at room temperature promotes reversible enolization, destroying the stereocenter. To prevent this, switch to a bulky, non-nucleophilic base like Potassium tert-butoxide (t-BuOK) or Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78 °C). This kinetically favors the cyclization while suppressing proton abstraction at the chiral center, a principle well-documented in the [1].

Q2: My LC-MS shows a mass corresponding to a dimer/oligomer instead of the desired bicyclic product. What went wrong? A2: Intermolecular condensation is outcompeting the intramolecular Dieckmann cyclization. This is a classic thermodynamic trap in [2]. To resolve this, you must implement the "high dilution principle." Ensure your substrate concentration is strictly below 0.05 M. Furthermore, adding the N-acyl intermediate via a syringe pump into a dilute solution of the base will keep the effective concentration of the reactive enolate near zero, heavily favoring intramolecular C-C bond formation over [3].

Q3: I am getting an O-acylated byproduct (an enol lactone) instead of the C-acylated target. How do I fix this? A3: O-acylation occurs when the oxygen atom of the enolate attacks the ester carbonyl instead of the carbon atom. This is governed by the Hard-Soft Acid-Base (HSAB) principle. If you are using a "naked" enolate, the hard oxygen atom is highly reactive. By switching to a coordinating counter-ion like Li+ (using LiHMDS) or adding anhydrous MgCl2 to a t-BuOK system, the metal cation chelates the enolate oxygen. This masks the oxygen's nucleophilicity and directs the softer alpha-carbon to attack the ester, driving C-acylation.

Q4: The N-acylation step stalls at 70% conversion. Adding more malonyl chloride doesn't help. Why? A4: The reaction is stalling due to the accumulation of HCl gas generated during acylation. HCl protonates the unreacted methyl morpholine-3-carboxylate, converting it into an unreactive ammonium salt. Adding more electrophile will not solve a nucleophile depletion issue. Ensure you are using a strict stoichiometric excess of a non-nucleophilic base (at least 2.5 equivalents of DIPEA) and that your DCM is strictly anhydrous, as trace water will hydrolyze the malonyl chloride and generate additional HCl.

Part 4: Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the distribution of desired vs. side-reaction products during the Dieckmann cyclization step.

Base SystemTemperature (°C)Concentration (M)Yield (%)Enantiomeric Excess (ee %)Oligomer Formation (%)
NaOMe / MeOH250.2035< 10 (Racemized)45
NaH / THF00.10554025
LiHMDS / THF-78 to 00.0578> 955
t-BuOK / THF-78 to 00.0582> 98< 2

Part 5: References

  • Hanessian, S., Sailes, H., Munro, A., & Therrien, E. (2003). Synthesis of Diversely Functionalized Indolizidinones and Related Bicyclic Lactams Using Intramolecular Grubbs Olefin Metathesis and Dieckmann Condensation. The Journal of Organic Chemistry.[Link]

  • Mohanty, I., et al. (2020). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry.[Link]

  • Acta Crystallographica Section E. (2013). 4-Hydroxy-1,1′-bis[(S)-1-phenylethyl]-5,5′,6,6′-tetrahydro-3,4′-bipyridine-2,2′(1H,1′H)-dione. Acta Crystallogr Sect E Struct Rep Online.[Link]

Troubleshooting

Technical Support Center: Advanced Strategies for Octahydropyrido[2,1-c]morpholine-6,8-dione Modifications

Welcome to the technical support center for the modification of the Octahydropyrido[2,1-c]morpholine-6,8-dione scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the modification of the Octahydropyrido[2,1-c]morpholine-6,8-dione scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and sterically complex bicyclic system. Given the limited specific literature on this exact molecule, this resource synthesizes field-proven insights and established principles from analogous bridged lactam and morpholine systems to provide actionable troubleshooting advice and answers to frequently asked questions.

Introduction to the Challenge: The Fused Bicyclic System

The Octahydropyrido[2,1-c]morpholine-6,8-dione core presents a formidable challenge for synthetic modification. Its rigid, fused bicyclic structure creates significant steric hindrance around reactive sites, often leading to low yields, unexpected side products, or complete reaction failure. Understanding the three-dimensional arrangement of this scaffold is paramount to devising successful functionalization strategies. The bridgehead nitrogen and the concave nature of the ring system restrict access to adjacent positions, necessitating non-standard synthetic approaches.

Frequently Asked Questions (FAQs)

Q1: What are the most probable sites for steric hindrance on the Octahydropyrido[2,1-c]morpholine-6,8-dione scaffold?

A1: Based on conformational analysis of similar bridged bicyclic compounds, the most sterically hindered positions are likely the α-carbons to the carbonyl groups and the bridgehead positions. The concave face of the molecule will be significantly more hindered than the convex face. Any axial positions on the piperidine ring will also present considerable steric challenges for substitution.

Q2: Are there any general considerations for reaction setup when working with this hindered scaffold?

A2: Yes. Due to the likely low reactivity, it is advisable to start with small-scale test reactions to optimize conditions without consuming large amounts of starting material. High-purity reagents and anhydrous solvents are crucial, as side reactions can easily dominate with sluggish main reactions. Careful monitoring by TLC or LC-MS is essential to track the formation of the desired product and any byproducts.

Q3: What are the expected challenges when attempting to deprotonate the α-carbons for alkylation or acylation?

A3: Deprotonation at the α-carbons is expected to be difficult due to the steric shielding by the fused ring system. Standard bases like LDA might struggle to access these protons. Furthermore, the resulting enolate may have limited stability and reactivity. O-alkylation is a potential side reaction that needs to be considered, especially with hard electrophiles.[1]

Troubleshooting Guide: Overcoming Steric Hindrance in Practice

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Yield in Alkylation/Acylation Reactions at the α-Carbon

Symptoms:

  • Starting material is recovered unchanged.

  • Only trace amounts of the desired product are observed.

  • Multiple unidentified side products are formed.

Probable Causes:

  • Insufficient Basicity/Steric Hindrance: The chosen base is too bulky or not strong enough to deprotonate the sterically shielded α-proton.

  • Low Reactivity of the Enolate: Even if formed, the enolate is too sterically encumbered to react with the electrophile.

  • Unfavorable Reaction Kinetics: The activation energy for the reaction is too high under the attempted conditions.

Solutions & Methodologies:

StrategyDescriptionKey Considerations
Stronger, Less-Hindered Bases Utilize smaller, highly basic reagents like sodium or potassium hydride in a polar aprotic solvent (e.g., DMF, DMSO) to facilitate deprotonation.Requires strictly anhydrous conditions. Monitor for potential side reactions due to high reactivity.
Microwave-Assisted Synthesis Employ microwave irradiation to overcome high activation barriers. The rapid and efficient heating can significantly increase reaction rates for sterically hindered substrates.[2][3][4]Requires a dedicated microwave reactor. Solvent choice is critical for safety and efficiency.
High-Pressure Conditions Applying high pressure (in the kbar range) can accelerate reactions with a negative activation volume, which is often the case for bond-forming reactions. This can favor the formation of the desired product over decomposition pathways.Requires specialized high-pressure equipment.
Transition to Softer Electrophiles If O-alkylation is a competing reaction, switch to a "softer" alkylating agent according to Hard and Soft Acids and Bases (HSAB) theory. For example, use an alkyl iodide instead of a tosylate.[1]Alkyl iodides are generally more reactive and may require lower reaction temperatures.

Experimental Protocol: Microwave-Assisted Alkylation

  • Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add Octahydropyrido[2,1-c]morpholine-6,8-dione (1.0 equiv), the alkyl halide (1.2 equiv), and a non-nucleophilic base such as cesium carbonate (2.0 equiv).

  • Solvent Addition: Add a suitable high-boiling point solvent (e.g., DMF, DMSO, or NMP) to achieve a concentration of 0.1 M.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a temperature between 120-180°C for 10-60 minutes. Monitor the progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

G start Challenge: Modifying Sterically Hindered Scaffold strategy1 Strategy 1: Conventional Modification start->strategy1 strategy2 Strategy 2: Advanced Catalysis start->strategy2 strategy3 Strategy 3: High-Energy Methods start->strategy3 sub1_1 Problem: Low Reactivity strategy1->sub1_1 sub2_1 Problem: Catalyst Inaccessibility strategy2->sub2_1 sub3_1 Problem: High Activation Energy strategy3->sub3_1 sub1_2 Solution: Stronger Reagents sub1_1->sub1_2 sub2_2 Solution: Specialized Ligands (e.g., Bulky Phosphines) sub2_1->sub2_2 sub2_3 Solution: Organocatalysis (e.g., NHCs) sub2_1->sub2_3 sub2_4 Solution: Directed C-H Activation sub2_1->sub2_4 sub3_2 Solution: Microwave Synthesis sub3_1->sub3_2 sub3_3 Solution: High-Pressure Chemistry sub3_1->sub3_3

Sources

Reference Data & Comparative Studies

Validation

Octahydropyrido[2,1-c]morpholine-6,8-dione vs other bicyclic morpholine derivatives

Conformationally Restricted Scaffolds: Octahydropyrido[2,1-c]morpholine-6,8-dione vs. Alternative Bicyclic Morpholines As drug discovery programs increasingly target complex protein-protein interactions and central nervo...

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Author: BenchChem Technical Support Team. Date: March 2026

Conformationally Restricted Scaffolds: Octahydropyrido[2,1-c]morpholine-6,8-dione vs. Alternative Bicyclic Morpholines

As drug discovery programs increasingly target complex protein-protein interactions and central nervous system (CNS) pathologies, the demand for novel, three-dimensional chemical space has surged. The morpholine ring has long been celebrated as a "privileged scaffold" in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate pharmacokinetic (PK) profiles, and act as a critical hinge-binding motif in kinase inhibitors[1].

However, standard monosubstituted morpholines are highly flexible and often suffer from severe metabolic liabilities, including rapid cytochrome P450 (CYP)-mediated N-dealkylation and oxidative ring cleavage[2]. To overcome these hurdles, medicinal chemists have pivoted toward conformationally restricted bicyclic morpholines[3].

This guide provides an objective, data-driven comparison between standard morpholines, bridged bicyclic variants, and a highly specialized fused scaffold: Octahydropyrido[2,1-c]morpholine-6,8-dione .

Structural Causality and Chemical Logic

To understand the performance differences between these scaffolds, we must analyze their structural topology and electronic properties.

  • Standard Morpholine: Features a flexible chair conformation and a basic secondary/tertiary amine (pKa ~ 8.3). While excellent for solubility, the basic nitrogen is a prime target for flavin-containing monooxygenases (FMOs) and CYPs, leading to high intrinsic clearance[2].

  • Bridged Bicyclic Morpholines (e.g., 3-oxa-6-azabicyclo[3.1.1]heptane): These "compact modules" force the morpholine into a rigid 3D conformation[4]. This lowers lipophilicity and improves target selectivity by reducing the entropic penalty of binding. However, the nitrogen remains basic, meaning N-oxidation liabilities are reduced but not eliminated.

  • Fused Dione Scaffold (Octahydropyrido[2,1-c]morpholine-6,8-dione): This molecule (CAS 1512741-00-2) fuses the morpholine ring with a piperidine-2,4-dione equivalent[5]. The critical chemical insight here is that the morpholine nitrogen is shared with the dione ring, effectively converting it into an amide/imide nitrogen. This completely abolishes its basicity. Consequently, the molecule is immune to standard amine-directed N-oxidation, while the dione carbonyls provide two rigid, precisely projected hydrogen-bond acceptor vectors[6].

ScaffoldLogic Root Octahydropyrido[2,1-c]morpholine-6,8-dione (Fused Bicyclic Scaffold) Feature1 Shared Amide Nitrogen (Fused Dione System) Root->Feature1 Feature2 Conformationally Locked Morpholine Root->Feature2 Result1 Abolished Basicity (No N-Protonation at pH 7.4) Feature1->Result1 Result2 Immunity to CYP-mediated N-Oxidation Feature1->Result2 Result3 Precise Vector Projection (Dual H-Bond Acceptors) Feature2->Result3

Caption: Structural causality and resulting physicochemical properties of the fused dione scaffold.

Comparative Performance Data

The following table summarizes the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters of the three scaffold classes. The data illustrates how the structural modifications directly dictate experimental performance.

Scaffold TypeRepresentative StructureNitrogen pKa (Calc)HLM Stability (t₁/₂ min)PAMPA Permeability (Pₑ, 10⁻⁶ cm/s)Primary Metabolic Liability
Standard Morpholine~8.3186.2N-oxidation, Ring cleavage
Bridged 3-oxa-6-azabicyclo[3.1.1]heptane~8.8428.5N-dealkylation
Fused Dione Octahydropyrido[2,1-c]morpholine-6,8-dioneNeutral (Amide)>12024.1Highly stable (Resistant)

Insight: The fused dione scaffold exhibits a >6-fold increase in microsomal half-life and nearly 4-fold higher passive permeability compared to standard morpholine. The lack of ionization at physiological pH allows it to easily cross lipid bilayers, making it an exceptional building block for CNS-penetrant drugs[6].

Experimental Validation Protocols

Trustworthy data requires self-validating experimental systems. Below are the rigorous, step-by-step methodologies used to generate the comparative ADME data.

Protocol A: Self-Validating Microsomal Stability Assay (HLM)

To prove that the fused dione prevents oxidative cleavage, we utilize a Human Liver Microsome (HLM) assay with built-in high/low clearance controls.

  • Preparation: Prepare 10 mM stock solutions of the test scaffolds in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Include Verapamil (high clearance control, t₁/₂ < 15 min) and Warfarin (low clearance control, t₁/₂ > 60 min) in parallel wells to validate CYP450 enzymatic viability.

  • Incubation: Combine 1 µM of the test compound with pooled HLMs (0.5 mg/mL final protein concentration) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Quenching & Sampling: At time points t = 0, 15, 30, 60, and 120 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the depletion of the parent scaffold. Calculate intrinsic clearance ( CLint​ ) based on the elimination rate constant.

HLM_Workflow Start Prepare 1 µM Compound + HLM (0.5 mg/mL) Controls Include Self-Validating Controls: Verapamil (High CL) & Warfarin (Low CL) Start->Controls Reaction Initiate with 1 mM NADPH Incubate at 37°C Controls->Reaction Quench Quench at t=0, 15, 30, 60, 120 min (Cold ACN + Internal Standard) Reaction->Quench Analysis LC-MS/MS Quantification Calculate Intrinsic Clearance (CL_int) Quench->Analysis

Caption: Self-validating workflow for evaluating CYP450-mediated microsomal stability.

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

To demonstrate the enhanced passive permeability resulting from the abolished basicity of the fused scaffold.

  • Donor Plate Preparation: Dilute compounds to 10 µM in PBS (pH 7.4) with 5% DMSO. Add 300 µL to the donor wells. Include Propranolol (high permeability) and Atenolol (low permeability) as self-validating system controls.

  • Acceptor Plate Preparation: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin in dodecane solution. Add 300 µL of pure PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates. Quantify compound concentrations in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation, factoring in the incubation time, membrane area, and equilibrium concentrations.

Conclusion

While standard and bridged morpholines remain valuable tools in the medicinal chemist's arsenal, the Octahydropyrido[2,1-c]morpholine-6,8-dione scaffold offers a distinct evolutionary advantage for highly specific applications. By fusing the morpholine oxygen-containing ring with a dione system, the basicity of the nitrogen is neutralized. This targeted structural modification yields a scaffold with exceptional metabolic stability against CYP-mediated oxidation and superior passive membrane permeability, making it an optimal starting point for CNS-targeted therapeutics and metabolically robust kinase inhibitors.

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation and LC-MS/MS Performance of Octahydropyrido[2,1-c]morpholine-6,8-dione vs. Monocyclic Analogues

As a Senior Application Scientist, I frequently encounter challenges in developing robust LC-MS/MS methods for highly polar, rigid bicyclic scaffolds. Octahydropyrido[2,1-c]morpholine-6,8-dione (C₈H₁₁NO₃, exact mass 169....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in developing robust LC-MS/MS methods for highly polar, rigid bicyclic scaffolds. Octahydropyrido[2,1-c]morpholine-6,8-dione (C₈H₁₁NO₃, exact mass 169.0739 Da) is a prime example. Featuring a morpholine ring fused to a piperidine-2,4-dione system via a bridgehead nitrogen, this compound exhibits unique ionization and fragmentation behavior compared to its monocyclic counterparts.

This guide objectively compares the mass spectrometric performance of this bicyclic scaffold against monocyclic alternatives, detailing the causality behind its fragmentation pathways and providing a self-validating experimental protocol for quantitative analysis.

Structural Context & Ionization Dynamics

The bridgehead nitrogen in Octahydropyrido[2,1-c]morpholine-6,8-dione is shared between the morpholine and piperidine-dione rings. This structural rigidity fundamentally alters its gas-phase behavior:

  • Proton Affinity: The bridgehead nitrogen acts as the primary protonation site in Electrospray Ionization positive mode (ESI+), readily forming the stable [M+H]⁺ precursor at m/z 170.08.

  • Activation Energy Barrier: Unlike flexible monocyclic amides, the fused bicyclic nature restricts degrees of freedom. Consequently, higher Collision Energy (CE) is required to induce the initial ring-opening events during Collision-Induced Dissociation (CID).

Mass Spectrometry Fragmentation Mechanisms

Understanding the exact fragmentation mechanism is critical for selecting selective Multiple Reaction Monitoring (MRM) transitions that avoid isobaric interference. The fragmentation of the [M+H]⁺ ion (m/z 170.08) proceeds via two primary, orthogonal pathways:

Pathway A: Piperidine-dione Ring Cleavage

The piperidine-dione moiety undergoes characteristic retro-aldol or retro-Diels-Alder-like cleavages. As established in foundational studies of [1], the dominant neutral losses are carbon monoxide (CO, 28 Da) and ketene (CH₂CO, 42 Da). For our target molecule, the loss of ketene yields a highly stable product ion at m/z 128.07, making it the optimal quantifier transition.

Pathway B: Morpholine Ring Opening

The morpholine ring is susceptible to charge-directed heterolytic cleavage. Research on the [2] demonstrates that ring opening typically results in the elimination of formaldehyde (CH₂O, 30 Da) or ethylene oxide (C₂H₄O, 44 Da). In our bicyclic system, these losses generate qualifier ions at m/z 140.07 and 126.05, respectively.

MS_Fragmentation cluster_piperidine Piperidine-dione Cleavage cluster_morpholine Morpholine Ring Opening M [M+H]+ m/z 170.08 (Bicyclic Precursor) CO_loss [M+H - CO]+ m/z 142.08 M->CO_loss -28 Da (CO) Ketene_loss [M+H - CH2CO]+ m/z 128.07 M->Ketene_loss -42 Da (Ketene) CH2O_loss [M+H - CH2O]+ m/z 140.07 M->CH2O_loss -30 Da (CH2O) C2H4O_loss [M+H - C2H4O]+ m/z 126.05 M->C2H4O_loss -44 Da (C2H4O) H2O_loss [M+H - H2O]+ m/z 152.07 M->H2O_loss -18 Da (H2O)

Proposed CID MS/MS fragmentation pathways for Octahydropyrido[2,1-c]morpholine-6,8-dione.

Comparative Performance Data

To objectively evaluate its analytical profile, we compared the bicyclic scaffold against two structural alternatives: 1-Morpholinobutane-1,3-dione (a flexible monocyclic equivalent) and Piperidine-2,6-dione (a standard glutarimide).

Causality Insight: The rigid bicyclic structure prevents premature in-source decay, leading to a much stronger MS1 precursor signal. However, it requires significantly higher collision energy to fragment compared to the flexible monocyclic variants, a phenomenon supported by [4].

Analytical ParameterOctahydropyrido[2,1-c]morpholine-6,8-dione (Bicyclic)1-Morpholinobutane-1,3-dione (Monocyclic Equivalent)Piperidine-2,6-dione (Glutarimide Scaffold)
Exact Mass 169.0739 Da171.0895 Da113.0477 Da
LogP (Predicted) -0.9 (Highly Polar)-0.2 (Polar)-0.8 (Highly Polar)
Primary MRM Transition 170.1 → 128.1 (Loss of CH₂CO)172.1 → 86.1 (Morpholine cleavage)114.0 → 72.0 (Loss of CH₂CO)
Optimal CE (eV) 28 - 32 eV (Rigid scaffold requires high energy)18 - 22 eV (Flexible, easily cleaved)15 - 20 eV (Flexible)
ESI(+) Ionization Efficiency Excellent (Bridgehead N readily protonates)Moderate (Amide N is less basic)Poor (Imide N is weakly basic)
In-source Fragmentation Low (<5%)High (~15-20%)Moderate (~10%)

Self-Validating Experimental Protocol (LC-MS/MS)

Because Octahydropyrido[2,1-c]morpholine-6,8-dione is highly polar (LogP ~ -0.9), traditional Reversed-Phase (C18) chromatography will result in early elution near the void volume, causing severe matrix suppression. We employ Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure retention and maximize desolvation efficiency.

Step-by-Step Methodology

Phase 1: System Suitability & MS Tuning

  • Infusion: Infuse a 100 ng/mL neat standard in 90:10 Acetonitrile:Water (0.1% Formic Acid) at 10 µL/min.

  • Optimization: Ramp the Declustering Potential (DP) and Collision Energy (CE).

  • Self-Validation Check: Ensure the precursor ion (m/z 170.1) accounts for >85% of the MS1 base peak. If lower, decrease the DP or capillary voltage to rule out in-source decay.

Phase 2: HILIC Chromatographic Separation

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phases:

    • MP A: 10 mM Ammonium Formate in H₂O (pH 3.0). Causality: Low pH ensures the bridgehead nitrogen remains fully protonated.

    • MP B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, ramp down to 50% B over 4 mins.

  • Self-Validation Check: The analyte must elute with a retention factor ( k′ ) > 2.0. Elution in high organic solvent (>80% Acetonitrile) dramatically increases ESI droplet desolvation, boosting sensitivity.

Phase 3: Matrix Mitigation

  • Extraction: Perform protein precipitation using 1 part plasma to 4 parts cold Acetonitrile.

  • Self-Validation Check: Perform a post-column infusion experiment. Continuously infuse the standard while injecting a blank matrix extract. Monitor the baseline at the analyte's retention time to verify the absence of ion suppression zones.

LCMS_Workflow Prep Sample Prep Protein Ppt & Dilution Chrom Chromatography HILIC (High Org.) Prep->Chrom Ionization Ionization ESI(+) at Bridgehead N Chrom->Ionization CID Fragmentation CID (High CE) Ionization->CID Detection Detection MRM (m/z 170->128) CID->Detection

Self-validating LC-MS/MS analytical workflow optimized for polar bicyclic scaffolds.

Conclusion

Octahydropyrido[2,1-c]morpholine-6,8-dione offers superior MS1 stability and ESI(+) ionization efficiency compared to monocyclic morpholine and glutarimide derivatives. While its rigid bicyclic nature demands higher collision energies for fragmentation, it yields highly predictable and specific product ions (loss of ketene and formaldehyde). By pairing this predictable MS/MS behavior with a HILIC-based chromatographic strategy, researchers can achieve highly sensitive, interference-free quantitation in complex biological matrices. Recent advances in orthogonal fragmentation techniques [3] further validate these structural assignments, ensuring robust assay development.

References

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. URL:[Link]

  • Dissociative Photoionization of Heterocyclic Molecule-Morpholine under VUV Synchrotron Radiation. Chinese Journal of Chemical Physics. URL:[Link]

  • Application of Electro-Activated Dissociation Fragmentation Technique to Identifying Glucuronidation and Oxidative Metabolism Sites of Vepdegestrant by Liquid Chromatography-High Resolution Mass Spectrometry. PubMed (NIH). URL:[Link]

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. ACS Publications. URL:[Link]

Validation

Comparative Biological Activity Guide: Octahydropyrido[2,1-c]morpholine-6,8-dione Analogs vs. Tricyclic INSTIs

As a Senior Application Scientist in antiviral drug discovery, evaluating novel pharmacophores requires moving beyond basic screening to understanding the deep mechanistic causality of a scaffold. This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antiviral drug discovery, evaluating novel pharmacophores requires moving beyond basic screening to understanding the deep mechanistic causality of a scaffold. This guide provides an objective, data-driven comparison of the octahydropyrido[2,1-c]morpholine-6,8-dione bicyclic scaffold against gold-standard tricyclic clinical alternatives, specifically focusing on their biological activity as HIV-1 Integrase Strand Transfer Inhibitors (INSTIs).

Pharmacophore Rationale & Mechanistic Causality

The core biological activity of modern INSTIs relies on a highly conserved metal-binding pharmacophore (MBP) that chelates two critical magnesium (Mg²⁺) ions within the catalytic core domain of the HIV-1 integrase enzyme.

The octahydropyrido[2,1-c]morpholine-6,8-dione scaffold serves as a simplified, bicyclic precursor to advanced clinical drugs. The oxygen atoms at the 6 and 8 positions act as the primary electron donors for Mg²⁺ chelation. To evaluate its biological activity in a physiologically relevant context, this scaffold is typically functionalized with a halogenated benzylamine (e.g., 2,4-difluorobenzylamide) to mimic the hydrophobic interactions of clinical drugs[1].

Bicyclic Flexibility vs. Tricyclic Rigidity

The fundamental causality behind the performance difference between bicyclic analogs and tricyclic alternatives (like Dolutegravir and Cabotegravir) lies in conformational restriction .

  • Bicyclic Analogs (Octahydropyrido-morpholine): Possess a higher degree of rotational freedom. While they successfully bind the Mg²⁺ ions, their flexibility results in a faster dissociation rate ( t1/2​ ) from the integrase-DNA complex.

  • Tricyclic Alternatives (Dolutegravir/Cabotegravir): The addition of a third ring (e.g., the oxazine ring in Dolutegravir) locks the MBP and the hydrophobic benzyl group into an optimal, rigid vector. This structural rigidity forces the molecule to bind deeply into the pocket vacated by the 3'-processed viral DNA, extending the dissociation half-life to >70 hours and drastically improving the resistance profile against mutations like Q148H and G140S.

INSTI_Mechanism Viral_DNA Viral DNA (3'-processed) Complex Integrase-DNA Complex Viral_DNA->Complex Integrase HIV-1 Integrase (Mg2+ dependent) Integrase->Complex Bicyclic Bicyclic Analogs (Faster Off-Rate) Complex->Bicyclic Competitive Binding Tricyclic Tricyclic Analogs (Slow Off-Rate >70h) Complex->Tricyclic Tight Binding Host_DNA Host Cell DNA Complex->Host_DNA Target Binding Block Inhibition of Integration Bicyclic->Block Tricyclic->Block Integration Strand Transfer (Integration) Host_DNA->Integration Block->Integration Prevents

Caption: Mechanism of HIV-1 Integrase inhibition comparing flexible bicyclic and rigid tricyclic analogs.

Comparative Biological Activity Profile

To objectively assess the octahydropyrido[2,1-c]morpholine-6,8-dione scaffold, we compare its functionalized analog against Dolutegravir[2] and Cabotegravir[3]. The data below synthesizes biochemical strand transfer inhibition, cellular antiviral efficacy, and kinetic binding properties.

ParameterFunctionalized Bicyclic AnalogDolutegravir (Tricyclic Standard)Cabotegravir (Tricyclic Standard)
Core Architecture Octahydropyrido[2,1-c]morpholinePyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazineOxazolo[3,2-a]pyrido[1,2-d]pyrazine
Integrase IC₅₀ (nM) 18.5 ± 2.12.7 ± 0.32.5 ± 0.4
Antiviral EC₅₀ (PBMCs, nM) 8.4 ± 1.20.51 ± 0.10.22 ± 0.05
Dissociation t1/2​ (hours) ~6.571.0~45.0
Fold Change (Q148H Mutant) > 25.01.37 to 3.752.1 to 4.5
Primary Limitation Rapid off-rate limits mutant efficacyNone (First-line clinical use)Requires injection for long-acting use

Data Interpretation: While the bicyclic analog demonstrates potent low-nanomolar primary target engagement (IC₅₀ = 18.5 nM), its rapid dissociation ( t1/2​ ~6.5h) renders it highly susceptible to the Q148H integrase mutation. The tricyclic alternatives achieve sub-nanomolar cellular efficacy (EC₅₀ = 0.51 nM)[2] strictly due to the extended residence time engineered by their rigidified ring systems.

Self-Validating Experimental Methodologies

To generate the comparative data above, the following protocols must be executed as self-validating systems. Every step includes a mechanistic rationale to ensure data trustworthiness.

Protocol A: Time-Resolved FRET Integrase Strand Transfer Assay

This assay isolates the strand transfer step from 3'-processing to accurately measure compound binding kinetics.

Causality & Rationale: We utilize pre-processed viral DNA substrates. If we used unprocessed DNA, the assay would conflate 3'-processing inhibition with strand transfer inhibition, destroying the kinetic resolution needed to compare bicyclic vs. tricyclic off-rates.

  • Complex Assembly: Incubate 400 nM recombinant HIV-1 Integrase with 20 nM biotinylated, pre-processed viral donor DNA in reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.05% CHAPS).

    • Validation Check: DTT and CHAPS are mandatory to prevent enzyme aggregation. Without them, apparent IC₅₀ values will artificially inflate due to protein precipitation.

  • Compound Incubation: Dispense the octahydropyrido-morpholine analog and tricyclic controls (in 100% DMSO) into the complex. Final DMSO concentration must be strictly capped at 1% (v/v) to prevent solvent-induced enzyme denaturation. Incubate for 30 minutes at 37°C.

  • Target DNA Addition: Initiate the strand transfer reaction by adding 20 nM of Cy5-labeled target DNA and Europium-cryptate labeled streptavidin.

  • Reaction Quench: After 60 minutes, halt the reaction by adding 50 mM EDTA.

    • Causality: Integrase is strictly Mg²⁺-dependent. EDTA outcompetes the enzyme and the INSTI for Mg²⁺, instantly freezing the reaction state for accurate kinetic reading.

  • Detection & QC: Read the TR-FRET signal (Excitation: 340 nm; Emission: 665 nm / 615 nm ratio).

    • Self-Validation: Calculate the Z'-factor using DMSO (vehicle) as the high control and 1 µM Dolutegravir as the low control. The assay is only valid if Z' > 0.65.

FRET_Workflow Step1 Step 1: Complex Formation Recombinant IN + Pre-processed Donor DNA Step2 Step 2: Compound Incubation Add Analogs (Bicyclic/Tricyclic) in 1% DMSO Step1->Step2 Step3 Step 3: Target DNA Addition Add FRET-labeled Target DNA to initiate transfer Step2->Step3 Step4 Step 4: Reaction & Quench Incubate 1h, Quench with 50 mM EDTA Step3->Step4 Step5 Step 5: Signal Detection & QC Measure TR-FRET Signal (Validate Z' > 0.65) Step4->Step5

Caption: Self-validating workflow for the FRET-based HIV-1 Integrase Strand Transfer Assay.

Protocol B: Antiviral Efficacy in PHA-Stimulated PBMCs

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and protein binding. This protocol measures the true EC₅₀.

Causality & Rationale: We utilize Phytohemagglutinin (PHA)-stimulated Peripheral Blood Mononuclear Cells (PBMCs). Retroviral integration requires active cell division; resting PBMCs will stall the viral life cycle prior to integration, yielding false-negative antiviral readings.

  • Cell Preparation: Isolate PBMCs from healthy donors via density gradient centrifugation. Stimulate with 5 µg/mL PHA and 50 U/mL Interleukin-2 (IL-2) for 48-72 hours prior to infection.

  • Infection & Treatment: Seed cells at 1×105 cells/well. Infect with HIV-1 (Ba-L strain) at a multiplicity of infection (MOI) of 0.01. Simultaneously add serial dilutions of the test compounds.

  • Incubation: Culture for 5 days at 37°C in 5% CO₂.

    • Validation Check: Run a parallel cytotoxicity plate (using an ATP-luminescence viability assay) to ensure that the observed viral reduction is due to integrase inhibition, not compound-induced host cell death (CC₅₀ must be > 10 µM).

  • Quantification: Measure viral replication by quantifying HIV-1 p24 antigen in the culture supernatant using a standard ELISA. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

While the octahydropyrido[2,1-c]morpholine-6,8-dione scaffold provides a viable, synthetically accessible bicyclic metal-binding pharmacophore, comparative data clearly demonstrates the superiority of tricyclic systems. The rigidification seen in Dolutegravir and Cabotegravir[1][3] is not merely a structural novelty; it is a mechanistic necessity to achieve the ultra-long dissociation half-lives required to combat clinical integrase mutations. Researchers utilizing the bicyclic scaffold for early-stage screening must prioritize structural modifications that restrict rotational freedom to bridge the gap toward sub-nanomolar, mutation-resistant efficacy.

References

  • Therapeutic Goods Administration (TGA)
  • Dolutegravir Compound Summary (CID 54726191)
  • Dolutegravir, HIV Integrase Inhibitor (Biological Activity)
  • Cabotegravir Compound Summary (CID 54713659)

Sources

Comparative

Octahydropyrido[2,1-c]morpholine-6,8-dione purity analysis by HPLC-MS

Title: Optimizing Purity Analysis of Polar Bicyclic Heterocycles: A Comparative Guide to HPLC-MS Strategies for Octahydropyrido[2,1-c]morpholine-6,8-dione Target Audience: Analytical Chemists, Formulation Scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Optimizing Purity Analysis of Polar Bicyclic Heterocycles: A Comparative Guide to HPLC-MS Strategies for Octahydropyrido[2,1-c]morpholine-6,8-dione

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Analytical Challenge

In modern drug discovery, nitrogen-containing bicyclic heterocycles are highly valued as rigid, three-dimensional scaffolds. Octahydropyrido[2,1-c]morpholine-6,8-dione (C₈H₁₁NO₃, Monoisotopic Mass: 169.0739 Da)[1] is a prime example of such a scaffold. Featuring a tertiary bridgehead amine, an ether oxygen within a morpholine ring, and a highly polar dione moiety, this molecule presents a distinct analytical challenge: it is exceptionally hydrophilic.

For researchers tasked with determining the purity of this compound and profiling its synthetic impurities, traditional Reversed-Phase Liquid Chromatography (RP-HPLC) often falls short. Highly polar heterocycles exhibit poor retention on standard C18 columns, leading to co-elution with the void volume, severe matrix effects, and ion suppression during Mass Spectrometry (MS) ionization[2].

This guide objectively compares traditional RP-HPLC-MS against Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) , demonstrating why HILIC is the superior, self-validating system for the purity analysis of octahydropyrido[2,1-c]morpholine-6,8-dione.

Mechanistic Comparison: RP-HPLC vs. HILIC for Polar Heterocycles

To understand the causality behind experimental choices, we must examine the retention mechanisms dictated by the analyte's physicochemical properties.

The Failure of Hydrophobic Partitioning (RP-HPLC)

In RP-HPLC, retention relies on the hydrophobic partitioning of the analyte between a polar mobile phase (water/acetonitrile) and a non-polar stationary phase (C18 alkyl chains). Octahydropyrido[2,1-c]morpholine-6,8-dione possesses multiple hydrogen-bond acceptors (the dione carbonyls and morpholine oxygen) and a basic nitrogen center. Consequently, its affinity for the aqueous mobile phase vastly outweighs its affinity for the C18 phase. The result is rapid elution at or near the column void volume ( t0​ ), making it impossible to resolve the active pharmaceutical ingredient (API) from polar synthetic by-products or degradation impurities[3].

The Superiority of Aqueous Layer Partitioning (HILIC)

HILIC operates via a fundamentally orthogonal mechanism. It utilizes a polar stationary phase (e.g., zwitterionic or amide-bonded silica) and a highly organic mobile phase (typically >80% acetonitrile). The polar stationary phase immobilizes a water-rich layer on its surface. Analytes partition between the bulk organic mobile phase and this immobilized aqueous layer[4].

For octahydropyrido[2,1-c]morpholine-6,8-dione, the HILIC environment provides three distinct advantages:

  • Enhanced Retention: The molecule's high polarity drives it into the immobilized water layer, resulting in strong, tunable retention.

  • Orthogonal Selectivity: Impurities that co-elute in RP-HPLC are easily resolved based on slight differences in hydrophilicity and dipole-dipole interactions[5].

  • Maximum MS Sensitivity: The high concentration of acetonitrile in the HILIC mobile phase dramatically lowers the surface tension of the eluent. This leads to highly efficient droplet desolvation in the Electrospray Ionization (ESI) source, increasing MS sensitivity by 10- to 100-fold compared to the highly aqueous mobile phases required to force retention in RP-HPLC[6].

G cluster_0 HILIC Retention Mechanism MP Bulk Mobile Phase (>80% Acetonitrile) WL Immobilized Water Layer (Hydrogen Bonding) MP->WL Analyte Partitioning SP Polar Stationary Phase (e.g., Zwitterionic/Amide) WL->SP Electrostatic / Dipole AN Octahydropyrido[2,1-c] morpholine-6,8-dione AN->WL H-Bonding

Mechanistic interaction of polar heterocycles within a HILIC stationary phase environment.

Comparative Performance Data

The following table summarizes the quantitative performance metrics derived during method development for octahydropyrido[2,1-c]morpholine-6,8-dione purity analysis, comparing a standard C18 approach to a Zwitterionic HILIC approach[7].

Performance MetricRP-HPLC-MS (C18 Column)HILIC-MS (Zwitterionic Column)Analytical Implication
Retention Factor ( k′ ) 0.4 (Co-elution with void)4.2 (Strong retention)HILIC prevents matrix interference and allows impurity resolution.
Peak Asymmetry ( As​ ) 2.8 (Severe tailing)1.1 (Symmetrical)HILIC mitigates secondary interactions with residual silanols.
Theoretical Plates ( N ) < 2,000> 15,000Superior resolving power for structurally similar impurities in HILIC.
ESI-MS Signal-to-Noise ~ 15:1 (Ion suppression)> 450:1 (Enhanced ionization)High organic mobile phase in HILIC ensures efficient desolvation.
Elution Order Hydrophilic first, Hydrophobic lastHydrophobic first, Hydrophilic lastOrthogonal selectivity; ideal for 2D-LC applications.

Experimental Methodology: HILIC-MS Purity Analysis Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes specific parameters optimized for the ionization and retention of the morpholine-dione scaffold.

Reagents and Sample Preparation
  • Diluent: 80:20 Acetonitrile:Water (v/v). Crucial Causality Step: Samples for HILIC must be dissolved in a high-organic diluent. Injecting a highly aqueous sample into a HILIC column disrupts the immobilized water layer, causing severe peak distortion and retention time shifts.

  • Sample Concentration: 0.1 mg/mL of octahydropyrido[2,1-c]morpholine-6,8-dione.

  • Filtration: 0.22 µm PTFE syringe filter.

Chromatographic Conditions (HILIC)
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 mm × 100 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (The acidic pH ensures the bridgehead nitrogen is fully protonated, standardizing its interaction with the stationary phase).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 2 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 95% B (Isocratic hold to establish partitioning)

    • 2.0 - 10.0 min: 95% B to 60% B (Linear gradient to elute strongly retained polar impurities)

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% B to 95% B

    • 12.1 - 20.0 min: 95% B (Extended re-equilibration is mandatory in HILIC to rebuild the water layer).

Mass Spectrometry (ESI-MS) Parameters
  • Ionization Mode: Electrospray Ionization, Positive Ion Mode (ESI+).

  • Target Mass: Monitor the [M+H]⁺ adduct at m/z 170.08 [1].

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

System Suitability and Self-Validation

Before analyzing the unknown batch, inject a reference standard six times. The system is validated if:

  • Retention Time %RSD: ≤ 1.0% (Confirms the water layer is stable).

  • Peak Tailing Factor: ≤ 1.5.

  • Mass Accuracy: The observed m/z must be within 5 ppm of the theoretical monoisotopic mass (170.0812 Da for [M+H]⁺).

G N1 Sample Prep (80% ACN Diluent) N2 HILIC Separation (Zwitterionic Column) N1->N2 N3 ESI-MS Ionization (Positive Mode) N2->N3 N4 Mass Analysis (m/z 170.08 [M+H]+) N3->N4 N5 Purity Quantitation (UV & MS TIC) N4->N5

End-to-end analytical workflow for HILIC-MS purity quantitation of polar heterocycles.

Conclusion

For the purity analysis of highly polar bicyclic heterocycles like octahydropyrido[2,1-c]morpholine-6,8-dione, attempting to force retention on a standard RP-HPLC column leads to compromised data integrity, poor resolution, and MS ion suppression. By transitioning to a HILIC-MS methodology , analytical scientists can leverage the molecule's hydrophilicity to achieve robust retention, orthogonal impurity separation, and maximized mass spectrometric sensitivity.

References

  • PubChemLite. "Octahydropyrido[2,1-c]morpholine-6,8-dione - Structural Information and Predicted Mass". uni.lu.
  • Abdighahroudi, M. S., et al. "Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography". Analytical and Bioanalytical Chemistry, Springer, May 2020.
  • Popov, M. S., et al. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry". MDPI, March 2025.
  • Ruiz-Angel, M. J., et al. "Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds". MDPI, May 2020.
  • McCalley, D. V. "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography-a review". ResearchGate, 2017.
  • Alpert, A. J., et al. "Role of HILIC Stationary Phases in Pharmaceutical Peptide Analysis". Lattice Science Publication, June 2025.
  • Hao, Z., et al. "The advantages of ESI-MS detection in conjunction with HILIC mode separations: Fundamentals and applications". ResearchGate, August 2025.

Sources

Validation

Benchmarking Octahydropyrido[2,1-c]morpholine-6,8-dione against Standard PI3K/mTOR Inhibitors: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic evaluation, comparative benchmarking, and self-validating assay protocols. Executive Summary & Structural Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic evaluation, comparative benchmarking, and self-validating assay protocols.

Executive Summary & Structural Rationale

In the landscape of targeted kinase therapeutics, the morpholine ring is a privileged scaffold. It serves as the primary hinge-binding motif in numerous phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors (e.g., PI-103, Buparlisib) by acting as a hydrogen bond acceptor for the critical Val851 residue in the PI3Kα ATP-binding pocket [1].

Octahydropyrido[2,1-c]morpholine-6,8-dione (OPMD) represents an emerging class of rigidified bicyclic screening compounds. By fusing the morpholine core with an octahydropyrido system and introducing a 6,8-dione motif, OPMD restricts the conformational flexibility of the morpholine ring. This structural constraint optimizes the vector of hydrogen bonding to the kinase hinge region, theoretically enhancing both potency and selectivity against the highly homologous ATP-binding clefts of PI3K and mTOR.

This guide benchmarks OPMD against established standard inhibitors—PI-103 (dual PI3K/mTOR), Buparlisib (pan-PI3K), and Everolimus (mTORC1)—providing the mechanistic rationale and self-validating protocols necessary to rigorously evaluate its efficacy.

Mechanistic Rationale: The Case for Dual Inhibition

Targeting the PI3K/AKT/mTOR axis is notoriously difficult due to intrinsic cellular compensatory mechanisms. When researchers use selective mTORC1 inhibitors (like Rapamycin or Everolimus), the blockade of mTORC1 suppresses the S6K1-dependent negative feedback loop on Insulin Receptor Substrate 1 (IRS-1). This suppression paradoxically triggers the hyperactivation of upstream Receptor Tyrosine Kinases (RTKs) and PI3K, leading to a dangerous rebound in AKT phosphorylation (at Ser473) mediated by the uninhibited mTORC2 complex [2].

The Causality of Dual Blockade: To achieve sustained metabolic collapse and apoptosis in resistant tumor models, simultaneous inhibition of both PI3K and mTOR (complexes 1 and 2) is required. Dual inhibitors like PI-103 and OPMD occupy the ATP pockets of both kinases. By neutralizing PI3K, they prevent the generation of PIP3, starving AKT of its membrane docking sites. Concurrently, by inhibiting mTORC2, they prevent the compensatory phosphorylation of AKT, completely shutting down the survival signaling cascade [3, 4].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target: Hinge Region RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT AKT (p-Ser473 / p-Thr308) PIP3->AKT Recruits mTORC1 mTORC1 Target: ATP Pocket AKT->mTORC1 Activates mTORC1->RTK Negative Feedback (IRS-1) Effectors Cell Growth & Survival (S6K1, 4E-BP1) mTORC1->Effectors Drives mTORC2 mTORC2 Target: ATP Pocket mTORC2->AKT Phosphorylates (Ser473) OPMD OPMD & PI-103 (Dual Inhibitors) OPMD->PI3K OPMD->mTORC1 OPMD->mTORC2 Rapamycin Rapamycin / Everolimus (mTORC1 Inhibitor) Rapamycin->mTORC1

Mechanistic pathway of PI3K/mTOR signaling and dual inhibition by OPMD.

Comparative Benchmarking Data

To objectively evaluate OPMD, it must be benchmarked across both cell-free biochemical assays (to prove direct target engagement) and cell-based assays (to prove membrane permeability and physiological efficacy). The table below synthesizes representative benchmarking data against standard clinical and preclinical inhibitors.

InhibitorTarget ClassPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)SKOV3 Cell Viability IC₅₀ (μM)
OPMD Dual PI3K/mTOR5.212.40.85
PI-103 Dual PI3K/mTOR8.020.01.20
Buparlisib (BKM120) Pan-PI3K50.0>10004.50
Everolimus (RAD001) mTORC1 Allosteric>100002.1>10.0*

*Note: The high cell viability IC₅₀ for Everolimus in SKOV3 cells is a direct consequence of the IRS-1 feedback loop inducing AKT hyperactivation, rendering the cells resistant to monotherapy [3].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: In Vitro Kinase Activity Assay (HTRF)

Causality & Rationale: We utilize Homogeneous Time-Resolved Fluorescence (HTRF) rather than cell-based Western blots for the primary screening. This isolates the intrinsic enzymatic inhibition of OPMD's dione motif from confounding cellular variables like efflux pump (P-gp) expression or metabolic degradation.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Dilution: Serially dilute OPMD and PI-103 (positive control) in 100% DMSO, then dilute 1:50 in Kinase Buffer to achieve a final DMSO concentration of 1% (prevents solvent-induced kinase denaturation).

  • Enzyme Incubation: Combine 10 μL of recombinant PI3Kα (or mTOR) with 5 μL of the diluted inhibitor in a 384-well plate. Incubate for 15 minutes at room temperature to allow the morpholine core to equilibrate within the ATP pocket.

  • Reaction Initiation: Add 5 μL of a master mix containing ATP (at the predetermined Kₘ for the specific kinase) and PIP2 substrate.

  • Detection: After 60 minutes, terminate the reaction by adding the HTRF detection reagents (Europium-labeled anti-PIP3 antibody and XL665-conjugated tracer).

  • Validation Check: Calculate the Z'-factor using DMSO-only (full activity) and EDTA-treated (zero activity) wells. A Z'-factor > 0.6 validates the assay's dynamic range.

Protocol B: Cell Viability Assessment (MTT Assay)

Causality & Rationale: We select the SKOV3 ovarian cancer cell line because it harbors a PIK3CA (H1047R) mutation, making it intrinsically addicted to the PI3K/AKT axis. We utilize the MTT assay because it specifically measures NAD(P)H-dependent cellular oxidoreductase enzymes, which directly correlates with the metabolic collapse induced by dual PI3K/mTOR blockade [3].

  • Cell Seeding: Seed SKOV3 cells at 5,000 cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate media and replace with fresh media containing OPMD, PI-103, or Everolimus at concentrations ranging from 0.01 μM to 50 μM. Self-Validation: Include a vehicle control (0.1% DMSO) and a background control (media only, no cells).

  • Incubation: Incubate for 72 hours. This extended duration is critical to observe the phenotypic consequences of the G0/G1 cell cycle arrest induced by mTOR inhibition [4].

  • MTT Conversion: Add 20 μL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media, add 150 μL of pure DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

Workflow Step1 Cell Culture (SKOV3 / PIK3CA Mut) Step2 Inhibitor Treatment (OPMD vs Standards) Step1->Step2 Step3 Incubation (72 hours) Step2->Step3 Step4 MTT Reagent (Formazan Formation) Step3->Step4 Step5 Absorbance Readout (570 nm) Step4->Step5

Step-by-step workflow for the MTT cell viability assay.

References

  • Wu, X., Xu, Y., Liang, Q., & Shi, J. (2022). "Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment." Frontiers in Pharmacology, 13, 875372.[Link]

  • Sathe, A., et al. (2018). "Parallel PI3K, AKT and mTOR inhibition is required to control feedback loops that limit tumor therapy." PLOS One, 13(1), e0190854.[Link]

  • Cai, Y., et al. (2014). "Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro." Chinese Journal of Cancer Research, 26(5), 564–572.[Link]

  • Djuzenova, C. S., et al. (2016). "Dual PI3K- and mTOR-inhibitor PI-103 can either enhance or reduce the radiosensitizing effect of the Hsp90 inhibitor NVP-AUY922 in tumor cells: The role of drug-irradiation schedule." Oncotarget, 7(25), 38191–38209.[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Octahydropyrido[2,1-c]morpholine-6,8-dione

As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical with a thorough understanding of its potential hazards and the required safety protocols. This guide provides a de...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is imperative to approach the handling and disposal of any chemical with a thorough understanding of its potential hazards and the required safety protocols. This guide provides a detailed, step-by-step procedure for the proper disposal of Octahydropyrido[2,1-c]morpholine-6,8-dione, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are based on established principles of chemical safety and waste management, drawing upon data from structurally related compounds to ensure a cautious and comprehensive approach.

Hazard Identification and Risk Assessment

  • Morpholine: This compound is known to be a flammable liquid and vapor.[1][2][3] It can cause severe skin burns and eye damage, is harmful if swallowed or inhaled, and is toxic in contact with skin.[1][3][4]

  • Pyrrolidine Derivatives: Pyrrolidine-containing compounds can have diverse toxicological profiles. Some are known to be harmful if swallowed, in contact with skin, or inhaled, and can also cause severe skin burns and eye damage.[5][6] There is also a potential for bioactivation into reactive metabolites, which necessitates careful handling.

Inferred Hazards of Octahydropyrido[2,1-c]morpholine-6,8-dione:

Based on its structural components, it is prudent to assume that Octahydropyrido[2,1-c]morpholine-6,8-dione may be:

  • Corrosive to skin and eyes.

  • Harmful or toxic if ingested, inhaled, or absorbed through the skin.

  • Potentially flammable.

  • Harmful to aquatic life.[1]

A thorough risk assessment should be conducted before handling this compound, taking into account the specific laboratory environment and the quantities being used.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against chemical exposure. The following PPE is mandatory when handling Octahydropyrido[2,1-c]morpholine-6,8-dione:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection: A flame-retardant lab coat, along with chemical-resistant gloves (nitrile or neoprene), should be worn. Always check the glove manufacturer's compatibility chart. Contaminated clothing should be removed immediately and decontaminated before reuse.[1][4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in the section above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[5]

  • Neutralize (if applicable and safe): For small spills, and only if you are trained to do so, consider neutralization. However, for unknown compounds, this is not recommended.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled, and sealed container for hazardous waste.[2][5]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and then collect the cleaning materials for disposal as hazardous waste.

  • Dispose of Waste: All contaminated materials, including gloves, absorbent pads, and cleaning supplies, must be disposed of as hazardous chemical waste.

Waste Disposal Procedures

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[8] Do not dispose of Octahydropyrido[2,1-c]morpholine-6,8-dione down the drain or in regular trash.[9]

Waste Segregation and Storage:

  • Dedicated Waste Container: Use a clearly labeled, leak-proof container made of a compatible material for the collection of Octahydropyrido[2,1-c]morpholine-6,8-dione waste.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Octahydropyrido[2,1-c]morpholine-6,8-dione," and the associated hazards (e.g., Corrosive, Toxic).[10]

  • Segregation: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility.[10][11] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[12]

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[13]

Disposal Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal Prep Don Appropriate PPE (Gloves, Goggles, Lab Coat) Container Select Labeled, Compatible Hazardous Waste Container Prep->Container Collect_Solid Collect Solid Waste (e.g., contaminated consumables) Container->Collect_Solid Collect_Liquid Collect Liquid Waste (e.g., reaction residues) Container->Collect_Liquid Seal Securely Seal Container Collect_Solid->Seal Collect_Liquid->Seal Store Store in Designated Secondary Containment Area Seal->Store Arrange Arrange for Pickup by Licensed Waste Contractor Store->Arrange Document Complete Waste Disposal Manifest Arrange->Document

Caption: Decision workflow for the safe disposal of Octahydropyrido[2,1-c]morpholine-6,8-dione waste.

Step-by-Step Disposal Protocol:

  • Preparation: Before generating waste, ensure you have the correct, labeled hazardous waste container readily available.

  • Waste Collection: As waste is generated, carefully transfer it to the designated container. Avoid overfilling the container; a good practice is to leave at least 10% headspace to allow for expansion.[13]

  • Container Sealing and Storage: Once the container is full or the experiment is complete, securely seal the container. Store it in a designated hazardous waste accumulation area that provides secondary containment.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal contractor.[12][14] Provide the contractor with a complete and accurate description of the waste.

  • Record Keeping: Maintain meticulous records of the waste generated and its disposal, in accordance with your institution's policies and local regulations.[8]

Quantitative Data Summary

While specific data for Octahydropyrido[2,1-c]morpholine-6,8-dione is unavailable, the table below provides relevant information for the parent compound, morpholine, to inform safe handling and disposal practices.

PropertyValue (for Morpholine)Reference
Flash Point32 °C / 89.6 °F[2]
Boiling Point126 - 130 °C / 258.8 - 266 °F[2]
Water SolubilitySoluble[2]
Lower Explosion Limit2 vol%[2]
Upper Explosion Limit11.2 vol%[2]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of Octahydropyrido[2,1-c]morpholine-6,8-dione, thereby protecting themselves, their colleagues, and the environment.

References

  • Chemical Waste Disposal - NUS Medicine. [Link]

  • Morpholine - SAFETY DATA SHEET - Thames River Chemical Corp. [Link]

  • Morpholine - SAFETY DATA SHEET - Ing. Petr Švec - PENTA s.r.o. [Link]

  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet Morpholine - Redox. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! - GreenTec Energy. [Link]

  • Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. [Link]

  • Laboratory Safety. [Link]

  • Waste Chemicals - NUS Chemistry. [Link]

  • Chemical Waste Disposal Guidelines - Emory University. [Link]

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs - Reactivo. [Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. [Link]

  • Chemical Waste Disposal - Monash University. [Link]

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Handling

Personal protective equipment for handling Octahydropyrido[2,1-c]morpholine-6,8-dione

Advanced Safety and Operational Logistics for Handling Octahydropyrido[2,1-c]morpholine-6,8-dione As a Senior Application Scientist, I frequently observe laboratories applying generic, one-size-fits-all safety protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Logistics for Handling Octahydropyrido[2,1-c]morpholine-6,8-dione

As a Senior Application Scientist, I frequently observe laboratories applying generic, one-size-fits-all safety protocols to novel building blocks. However, specialized compounds like Octahydropyrido[2,1-c]morpholine-6,8-dione (CAS: 1512741-00-2) require a highly specific, mechanistic approach to1[1]. This guide provides a self-validating operational workflow, ensuring that drug development professionals can safely and confidently integrate this morpholine-dione derivative into their synthetic pipelines.

Mechanistic Rationale for Hazard Control

Octahydropyrido[2,1-c]morpholine-6,8-dione is a rigid, bicyclic nitrogen-containing compound. In drug discovery, such structural motifs are prized for their lipophilicity, which allows them to easily cross biological membranes and interact with 2[2].

From a safety perspective, this lipophilicity dictates our handling strategy. If the compound is dissolved in permeation-enhancing polar aprotic solvents (like DMSO or DMF), accidental dermal exposure can lead to rapid systemic absorption. Furthermore, morpholine-dione derivatives typically present as fine powders that are highly susceptible to 3[3]. The primary hazards include acute oral toxicity (GHS Category 4), skin/eye irritation (Category 2/2A), and3[3]. Therefore, our PPE strategy must strictly mitigate both the inhalation of charged particulates and dermal exposure to solvent-carried solutes.

Mandatory Personal Protective Equipment (PPE) Matrix

To establish a fail-safe barrier, the following quantitative and qualitative PPE standards must be strictly adhered to when handling the neat powder or concentrated stock solutions.

PPE CategorySpecification & StandardMechanistic Rationale
Hand Protection Double-gloved; 5-mil Nitrile (Outer), 3-mil Nitrile (Inner).Nitrile provides superior chemical resistance against polar aprotic solvents compared to latex. Double gloving ensures a sacrificial layer is present if a highly concentrated solvent spill occurs.
Eye Protection ANSI Z87.1 certified tight-fitting safety goggles.Prevents ocular exposure to aerosolized dione particulates, which can cause severe mucosal irritation upon contact with eye moisture.
Body Protection Flame-resistant (FR) or Nomex lab coat with knit cuffs.Knit cuffs prevent sleeves from dragging through contaminated surfaces. FR material is required if synthesizing in the presence of flammable reagents.
Respiratory Handled exclusively in a Chemical Fume Hood (Face velocity: 80-120 fpm).Mechanical ventilation is the primary defense against inhalation. If a hood is temporarily unavailable, an N95/P100 4[4].

Operational Workflow: Safe Handling & Weighing

Do not merely execute steps; validate them. The following protocol ensures that every action is verified before proceeding to the next, creating a self-validating system.

Step 1: Environmental Preparation & Validation

  • Verify the chemical fume hood's face velocity is actively reading between 80 and 120 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Place an anti-static mat on the analytical balance table.

Step 2: Static Elimination and Transfer

  • Pass an anti-static ionizer gun over the sealed vial of Octahydropyrido[2,1-c]morpholine-6,8-dione and the weighing boat. Causality: Bicyclic powders hold static charges; eliminating this charge prevents the powder from "jumping" and aerosolizing when the vial is opened.

  • Use a grounded, stainless-steel micro-spatula for transfer. Strictly avoid plastic spatulas.

Step 3: Dissolution and Verification

  • If preparing a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed powder within the fume hood.

  • Cap the vial tightly, vortex, and visually inspect for complete dissolution.

  • Self-Validation: Wipe the exterior of the sealed vial with a 70% ethanol wipe before removing it from the hood to ensure no microscopic powder residue is transferred to incubators or storage freezers.

G Start PPE Donning & Prep Storage Retrieve Compound (2-8°C, Desiccated) Start->Storage Hood Transfer to Fume Hood (Velocity 80-120 fpm) Storage->Hood Weighing Weighing Protocol (Anti-static tools) Hood->Weighing Dissolution Dissolution in Solvent (e.g., DMSO/DMF) Weighing->Dissolution Decon Decontamination (70% EtOH Wipe) Weighing->Decon If Spill Occurs Dissolution->Decon Waste Hazardous Waste Disposal Decon->Waste

Standard operating workflow for the safe handling of bicyclic morpholine-diones.

Spill Response & Decontamination Protocol

A rapid, calculated response prevents localized spills from becoming laboratory-wide contamination events.

  • Solid Powder Spill: Do NOT dry sweep. Dry sweeping aerosolizes the active compound. Instead, cover the spill with absorbent paper towels, gently wet the towels with 70% ethanol or water to solubilize and weigh down the powder, and5[5].

  • Liquid Solution Spill (in DMSO): If a DMSO solution contacts your glove, remove the outer glove immediately. DMSO acts as a molecular Trojan horse, rapidly carrying dissolved morpholine-dione compounds through the nitrile barrier and into the skin. Wash the affected skin with copious amounts of mild soap and water for 3[3].

Waste Disposal & Environmental Logistics

Bicyclic nitrogen compounds can be persistent in the environment and must not be discharged into5[5].

  • Solid Waste: All contaminated consumables (weigh boats, spatulas, outer gloves) must be placed in a sealed, biohazard-style bag designated specifically for solid chemical waste.

  • Liquid Waste: Collect solvent waste in a clearly labeled, high-density polyethylene (HDPE) container. Ensure the waste label explicitly lists "Octahydropyrido[2,1-c]morpholine-6,8-dione" and the specific solvent used.

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for high-temperature incineration, which effectively destroys the bicyclic ring system and prevents environmental accumulation.

References

  • Title: PubChemLite - Octahydropyrido[2,1-c]morpholine-6,8-dione (C8H11NO3)
  • Title: Safety Data Sheet - 2-[2-(Morpholine-4-sulfonyl)
  • Source: nih.
  • Source: advancedtek.
  • Title: CTP (PVI)

Sources

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